Flt3-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-[4-(morpholin-4-ylmethyl)phenyl]purine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N8O/c28-20-7-11-22(12-8-20)31-27-32-25(24-26(33-27)35(18-29-24)23-3-1-2-4-23)30-21-9-5-19(6-10-21)17-34-13-15-36-16-14-34/h5-6,9-10,18,20,22-23H,1-4,7-8,11-17,28H2,(H2,30,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGVASGMTZGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)CN6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Flt3-IN-3 Mechanism of Action: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific molecule designated "Flt3-IN-3". Therefore, this technical guide utilizes Quizartinib (AC220) , a potent and well-characterized second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor, as a representative example to illustrate the mechanism of action, relevant data, and experimental methodologies. The principles and techniques described are broadly applicable to the study of novel FLT3 inhibitors.
Core Mechanism of Action
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the kinase, promoting uncontrolled proliferation and survival of leukemic cells.[2][3] The most common of these activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3][4]
Quizartinib is a second-generation, highly potent, and selective type II FLT3 inhibitor.[3] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors like Quizartinib stabilize the inactive conformation of FLT3. This prevents the kinase from adopting the active state required for autophosphorylation and subsequent activation of downstream signaling pathways. By binding to the inactive form, Quizartinib effectively blocks the aberrant signaling that drives the growth of FLT3-mutated cancer cells.[3]
Quantitative Data Presentation
The potency of FLT3 inhibitors is quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 1: Biochemical Potency of Representative FLT3 Inhibitors
| Compound | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |
| Quizartinib (AC220) | 4.2 | 1.1 | 1.6 |
| Midostaurin | 11 | 10 | 8 |
| Sorafenib | 21 | 5.8 | 1.5 |
| Sunitinib | 2.0 | 0.9 | 1.0 |
| Lestaurtinib | 3.6 | 2.5 | 4.3 |
Data compiled from multiple sources. Actual values may vary based on specific assay conditions.
Table 2: Cellular Potency of Representative FLT3 Inhibitors in FLT3-ITD+ AML Cell Lines
| Compound | MV4-11 Cell Line IC50 (nM) | MOLM-14 Cell Line IC50 (nM) |
| Quizartinib (AC220) | 1.6 | 0.7 |
| Gilteritinib | 0.9 | 0.4 |
| Crenolanib | 4.1 | 2.1 |
Data represents the concentration required to inhibit cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Inhibition
Mutated FLT3 receptors dimerize and autophosphorylate in a ligand-independent manner, leading to the constitutive activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT5 pathways.[3] Quizartinib, by locking the FLT3 kinase in an inactive state, prevents this cascade at its origin.
Caption: FLT3 signaling pathway and the inhibitory action of a Type II inhibitor.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel FLT3 inhibitor follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to assess on-target effects in a biological context, and culminating in in-vivo studies.
Caption: A typical experimental workflow for characterizing a novel FLT3 inhibitor.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the IC50 value of the test compound against purified FLT3 enzyme (wild-type and mutant forms).
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Dilute the purified recombinant FLT3 enzyme, the substrate (e.g., Myelin Basic Protein), and ATP to desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the compound dilution (or DMSO for control).
-
Add 2 µl of the FLT3 enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 120 minutes).
-
-
Signal Detection (Promega ADP-Glo™ Protocol):
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular FLT3 Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated FLT3 in whole cells to confirm the inhibitor's on-target activity.
Objective: To assess the ability of the test compound to inhibit the autophosphorylation of FLT3 in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture an FLT3-ITD positive human AML cell line (e.g., MV4-11 or MOLM-14) in appropriate media.
-
Seed the cells at a suitable density and allow them to attach or stabilize.
-
Treat the cells with various concentrations of the test compound (or DMSO control) for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the p-FLT3 signal to the total FLT3 or loading control signal.
-
Cell Viability Assay (AlamarBlue™ Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic or cytostatic effect of the test compound on AML cells.
Methodology:
-
Cell Seeding:
-
Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well).
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Assay Procedure:
-
Add AlamarBlue™ reagent (resazurin) to each well (typically 10% of the well volume).
-
Incubate for an additional 2-4 hours, allowing viable cells to metabolize the resazurin into the fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance of each well using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the viability percentage against the log of the compound concentration and determine the IC50 value.
-
References
Flt3-IN-3: A Technical Guide to its Binding Affinity with FLT3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-3, with a focus on its binding affinity. Due to the limited publicly available information, this document summarizes the existing data and presents generalized experimental protocols relevant to the study of FLT3 inhibitors.
Introduction to FLT3 and this compound
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.
Binding Affinity of this compound
The binding affinity of this compound has been characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The available data is summarized in the table below.
| Target | IC50 (nM) |
| FLT3 (Wild-Type) | 13 |
| FLT3 (D835Y mutant) | 8 |
Data sourced from commercial vendor information.
It has also been noted that this compound effectively suppresses the proliferation of FLT3-ITD-positive human AML cell lines, such as MV4-11 and MOLM-13, at low nanomolar concentrations.
Experimental Protocols
The following are representative protocols for biochemical and cellular assays commonly used to determine the binding affinity and functional effects of FLT3 inhibitors. It is important to note that these are generalized methods, and specific parameters may need to be optimized for this compound.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of purified FLT3 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (e.g., DMSO).
-
Add the FLT3 kinase and substrate solution to each well and briefly incubate.
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and then to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
Materials:
-
AML cell line expressing the target FLT3 variant (e.g., MV4-11 for FLT3-ITD)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-FLT3 (Tyr591) and anti-total-FLT3
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye)
-
Western blotting or ELISA equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of FLT3 using either Western blotting or ELISA:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with anti-phospho-FLT3 and anti-total-FLT3 antibodies.
-
ELISA: Use a sandwich ELISA kit with capture and detection antibodies specific for phosphorylated and total FLT3.
-
-
Quantify the band intensity (Western blot) or the colorimetric/fluorometric signal (ELISA).
-
The IC50 value is determined by normalizing the phospho-FLT3 signal to the total FLT3 signal and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
FLT3 Signaling Pathway
Caption: FLT3 Signaling Pathway in normal and malignant hematopoiesis.
Experimental Workflow for FLT3 Inhibitor Affinity Determination
Caption: General workflow for determining the binding affinity of an FLT3 inhibitor.
An In-depth Technical Guide to the Kinase Selectivity Profile of Quizartinib (AC220)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of quizartinib (also known as AC220), a potent and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. Quizartinib has been extensively studied for its therapeutic potential in acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[1] This document details its binding affinities, inhibitory concentrations, the experimental methodologies used for these determinations, and the key signaling pathways it modulates.
Kinase Selectivity Profile of Quizartinib
Quizartinib is distinguished by its high affinity and selectivity for FLT3.[2] Its selectivity has been profiled against large panels of kinases, demonstrating a narrow spectrum of activity, which is a desirable characteristic for minimizing off-target effects.[3]
Table 1: Biochemical Binding Affinity of Quizartinib and its Active Metabolite (AC886) Against Selected Kinases
| Kinase | Quizartinib (Kd, nM) | AC886 (Kd, nM) |
| FLT3 | 3.3 | 1.1 |
| KIT | <10 | <1 |
| PDGFRα | >10 | >10 |
| PDGFRβ | >10 | >10 |
| RET | >10 | >10 |
| CSF1R | >10 | >10 |
| FLT1 | >100 | >100 |
| FLT4 | >100 | >100 |
| DDR1 | >100 | >100 |
| VEGFR2 | >100 | >100 |
Data compiled from a KINOMEscan assay against 404 non-mutant kinases.[3][4] Only a selection of closely related kinases is shown for comparison.
Table 2: Cellular Inhibitory Activity of Quizartinib
| Assay Target | Cell Line | Assay Type | IC50 (nM) |
| FLT3-ITD Autophosphorylation | MV4-11 | Cellular Assay | 1.1 |
| Wild-Type FLT3 Autophosphorylation | RS4;11 | Cellular Assay | 4.2 |
| FLT3-ITD Dependent Cell Viability | MV4-11 | Cell Viability | 0.40 |
| FLT3-ITD Dependent Cell Viability | MOLM-13 | Cell Viability | 0.89 |
| FLT3-ITD Dependent Cell Viability | MOLM-14 | Cell Viability | 0.73 |
IC50 values represent the concentration of quizartinib required to inhibit 50% of the target's activity or cell viability.[2][3][5]
Experimental Protocols
The following section details the methodologies employed to characterize the kinase selectivity and cellular activity of quizartinib.
1. KINOMEscan™ Binding Affinity Assay
This competition binding assay is utilized to determine the dissociation constants (Kd) of a test compound against a large panel of kinases.
-
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.
-
Methodology:
-
A panel of human kinases is expressed as fusions with a proprietary DNA tag.
-
The kinases are incubated with the immobilized ligand and a range of concentrations of the test compound (quizartinib).
-
After an incubation period, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
The Kd values are calculated based on the displacement of the tagged kinase by the test compound.[3][4]
-
2. Cellular FLT3 Autophosphorylation Assay
This assay quantifies the ability of quizartinib to inhibit the autophosphorylation of FLT3 in a cellular context.
-
Cell Lines:
-
Methodology:
-
Cells are cultured overnight in a low-serum medium (e.g., 0.5% FBS).[4]
-
Cells are seeded in 96-well plates and incubated with various concentrations of quizartinib for 2 hours at 37°C.[5]
-
For wild-type FLT3, autophosphorylation is induced by adding FLT3 ligand (100 ng/mL) for 15 minutes. This step is not necessary for the constitutively active FLT3-ITD mutant.[4]
-
Cells are lysed, and the lysates are transferred to 96-well plates pre-coated with a capture antibody for total FLT3.
-
Phosphorylated FLT3 is detected using an anti-phosphotyrosine antibody, followed by a secondary antibody conjugated to a reporter (e.g., SULFO-TAG for electrochemiluminescence detection).[4]
-
Total FLT3 levels are measured in parallel using a biotinylated anti-FLT3 antibody.
-
The IC50 value is determined by plotting the ratio of phosphorylated FLT3 to total FLT3 against the inhibitor concentration.
-
3. Cell Viability Assay
These assays determine the effect of quizartinib on the proliferation and viability of AML cell lines that are dependent on FLT3 signaling.
-
Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells.[3]
-
Methodology:
-
AML cells (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates in a low-serum medium.[3]
-
Cells are treated with a range of quizartinib concentrations (e.g., 0.153 to 10,000 nM) and incubated for 72 hours.[3][6]
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.
-
Visualizations: Signaling Pathways and Workflows
FLT3 Signaling Pathway Inhibition by Quizartinib
Mutations in FLT3 lead to its constitutive activation, which in turn activates several downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MEK/ERK and PI3K/AKT pathways.[7] Quizartinib inhibits the initial autophosphorylation of FLT3, thereby blocking these downstream signals.[3]
Caption: Inhibition of the constitutively active FLT3-ITD receptor by Quizartinib.
Experimental Workflow: Cellular FLT3 Autophosphorylation Assay
The following diagram illustrates the key steps in determining the IC50 of quizartinib for FLT3 autophosphorylation in a cellular context.
Caption: Workflow for measuring inhibition of FLT3 autophosphorylation.
Experimental Workflow: Cell Viability Assay
This diagram outlines the process for assessing the impact of quizartinib on the viability of FLT3-dependent AML cells.
Caption: Workflow for determining cell viability IC50.
References
- 1. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib (AC220) | FLT3 inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
An In-depth Technical Guide to Flt3-IN-3: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Flt3-IN-3, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document will delve into its chemical structure and properties, its biological activity and mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
There are two distinct compounds that have been referred to in scientific literature and commercial sources as "this compound" or a similar designation. To avoid ambiguity, this guide will address both, with a primary focus on the more recently described and highly potent this compound (CAS 2229050-90-0).
This compound (CAS: 2229050-90-0)
This compound is a highly potent inhibitor of both wild-type and mutated forms of the FLT3 receptor.
Table 1: Chemical and Physical Properties of this compound (CAS: 2229050-90-0)
| Property | Value |
| Molecular Formula | C27H38N8O[1][2] |
| Molecular Weight | 490.64 g/mol [1][2] |
| IUPAC Name | N2-(trans-4-aminocyclohexyl)-9-cyclopentyl-N6-[4-(4-morpholinylmethyl)phenyl]-9H-purine-2,6-diamine |
| CAS Number | 2229050-90-0[1] |
| Appearance | Solid[3] |
| Solubility | Soluble in DMSO (98 mg/mL) and Ethanol (49 mg/mL). Insoluble in water.[1] |
| SMILES | N--INVALID-LINK--CC[C@@H]1NC2=NC(NC3=CC=C(C=C3)CN4CCOCC4)=C5C(N(C6CCCC6)C=N5)=N2[3] |
| InChI Key | SAEGVASGMTZGFI-AQYVVDRMSA-N[3] |
Flt-3 Inhibitor III (CAS: 852045-46-6)
This compound is also a potent and selective inhibitor of the Flt3 kinase.
Table 2: Chemical and Physical Properties of Flt-3 Inhibitor III (CAS: 852045-46-6)
| Property | Value |
| Molecular Formula | C21H23N3OS[4] |
| Molecular Weight | 365.49 g/mol [4] |
| IUPAC Name | 5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine |
| CAS Number | 852045-46-6[4] |
| Appearance | Solid |
| Solubility | Soluble in DMSO. |
| SMILES | C1(NC2=CC=C(OCCN3CCCC3)C=C2)=NC=C(C4=CC=CC=C4)S1[5] |
| InChI Key | FNZTULJDGIXMJJ-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound and Flt-3 Inhibitor III are ATP-competitive inhibitors that target the kinase domain of the FLT3 receptor.[4] Constitutive activation of FLT3 due to mutations, such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), is a key driver in the pathogenesis of acute myeloid leukemia (AML).[6][7] By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and subsequent activation of the FLT3 receptor, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[7]
This compound (CAS: 2229050-90-0)
This compound demonstrates potent inhibition of both wild-type FLT3 and its clinically relevant mutants.
Table 3: In vitro Inhibitory Activity of this compound (CAS: 2229050-90-0)
| Target | IC50 (nM) |
| FLT3 (Wild-Type) | 13[1][8] |
| FLT3 (D835Y) | 8[1][8] |
| FLT3-ITD | 3[3] |
This compound effectively suppresses the proliferation of AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13, at low nanomolar concentrations.[1][9] It induces cell cycle arrest at the G1 phase and promotes apoptosis in these cells.[3]
Flt-3 Inhibitor III (CAS: 852045-46-6)
Flt-3 Inhibitor III is a potent and selective inhibitor of Flt3 kinase.
Table 4: In vitro Inhibitory and Anti-proliferative Activity of Flt-3 Inhibitor III (CAS: 852045-46-6)
| Target/Cell Line | IC50 (nM) |
| Flt3 Kinase | 50[4][10] |
| MV4-11 (FLT3-ITD) | 52[4] |
| BaF3-ITD | 240[4] |
| BaF3-D835Y | 760[4] |
This compound shows good selectivity for Flt3 over other kinases such as c-Kit, KDR, and c-Abl.[4]
Flt3 Signaling Pathway and Inhibition
The binding of the FLT3 ligand to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation, survival, and differentiation.[6][11] In AML, activating mutations in FLT3 lead to ligand-independent, constitutive activation of these pathways.[6]
This compound, by inhibiting the kinase activity of FLT3, effectively blocks the phosphorylation and activation of these downstream effectors. Specifically, treatment with this compound has been shown to reduce the phosphorylation of STAT5, ERK1/2, MEK1/2, and AKT.[8][9]
Caption: this compound inhibits FLT3 autophosphorylation, blocking downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize FLT3 inhibitors like this compound.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant FLT3 enzyme (Wild-Type or mutant)
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
This compound (or other inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction:
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the FLT3 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[1]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the FLT3 kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: A generalized workflow for determining the IC50 of this compound in a kinase assay.
Cellular Proliferation Assay (MTT or CellTiter-Blue® Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MV4-11 or other FLT3-dependent AML cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
MTT reagent or CellTiter-Blue® Viability Assay reagent (Promega)
-
96-well cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Blue® assay: Add the CellTiter-Blue® reagent to each well and incubate for 1-4 hours. Measure the fluorescence with an appropriate excitation and emission wavelength pair.
-
-
Data Analysis:
-
The absorbance or fluorescence signal is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, with significant activity against both wild-type and clinically relevant mutant forms of the enzyme. Its ability to inhibit downstream signaling pathways and suppress the proliferation of FLT3-dependent AML cells makes it a valuable tool for basic research and a promising candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other potential FLT3 inhibitors.
References
- 1. promega.com [promega.com]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. Generation and characterization of a highly effective protein substrate for analysis of FLT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. DSpace [dspace.allegheny.edu]
- 10. The Flt3 Internal Tandem Duplication Alters Chemotherapy Response In Vitro and In Vivo in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.co.uk [promega.co.uk]
Flt3-IN-3: A Comprehensive Technical Guide to its Synthesis and Core Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a critical target in the development of therapeutics for acute myeloid leukemia (AML), particularly in patients harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. Flt3-IN-3 (also known as compound 7d in associated literature) has emerged as a potent and selective inhibitor of FLT3. This document provides an in-depth technical guide on the synthesis of this compound, a summary of its biological activity, and a detailed look at the relevant signaling pathways.
Introduction
This compound, chemically named N2-(4-aminocyclohexyl)-9-cyclopentyl-N6-(4-(morpholinomethyl)phenyl)-9H-purine-2,6-diamine, is a 2,6,9-trisubstituted purine derivative. Its development was aimed at creating a potent and selective inhibitor of FLT3 kinase, addressing the poor prognosis associated with FLT3-ITD mutations in AML. This guide will detail the chemical synthesis, biological evaluation, and the mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| FLT3 (Wild Type) | 13 |
| FLT3 (D835Y) | 8 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Genotype | GI₅₀ (nM) |
| MV4-11 | FLT3-ITD | 2 |
| MOLM-13 | FLT3-ITD | 1 |
| Ba/F3 FLT3-ITD | FLT3-ITD | 34 |
| Ba/F3 (parental) | - | 1136 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a detailed protocol based on the published literature.
Step 1: Synthesis of 2,6-dichloro-9-cyclopentyl-9H-purine (Compound 2)
-
Materials: 2,6-dichloropurine (1), cyclopentyl bromide, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure: To a solution of 2,6-dichloropurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and cyclopentyl bromide (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford compound 2 .
-
Yield: Approximately 85%.
Step 2: Synthesis of tert-butyl (4-((6-chloro-9-cyclopentyl-9H-purin-2-yl)amino)cyclohexyl)carbamate (Compound 4)
-
Materials: Compound 2 , tert-butyl (4-aminocyclohexyl)carbamate (3), N,N-diisopropylethylamine (DIPEA), n-butanol.
-
Procedure: A mixture of compound 2 (1.0 eq), tert-butyl (4-aminocyclohexyl)carbamate (1.1 eq), and DIPEA (2.0 eq) in n-butanol is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to give compound 4 .
-
Yield: Approximately 70%.
Step 3: Synthesis of tert-butyl (4-((9-cyclopentyl-6-((4-(morpholinomethyl)phenyl)amino)-9H-purin-2-yl)amino)cyclohexyl)carbamate (Compound 6)
-
Materials: Compound 4 , 4-(morpholinomethyl)aniline (5), palladium acetate (Pd(OAc)₂), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide, toluene.
-
Procedure: A mixture of compound 4 (1.0 eq), 4-(morpholinomethyl)aniline (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.1 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene is heated at 100 °C under an argon atmosphere for 8 hours. The reaction mixture is cooled, filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to yield compound 6 .
-
Yield: Approximately 65%.
Step 4: Synthesis of N2-(4-aminocyclohexyl)-9-cyclopentyl-N6-(4-(morpholinomethyl)phenyl)-9H-purine-2,6-diamine (this compound, Compound 7d)
-
Materials: Compound 6 , trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure: Compound 6 is dissolved in a mixture of DCM and TFA (1:1) and stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is dissolved in a small amount of methanol and neutralized with aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried to give this compound (7d ).
-
Yield: Approximately 90%.
Western Blot Analysis of FLT3 Phosphorylation
-
Cell Line: MV4-11 cells.
-
Procedure:
-
MV4-11 cells are seeded and incubated overnight.
-
The cells are treated with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 1 hour.
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4 °C with primary antibodies against phospho-FLT3 (Tyr589/591), total FLT3, phospho-STAT5, total STAT5, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an ECL detection reagent.
-
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route for this compound (Compound 7d).
FLT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits FLT3 autophosphorylation.
Experimental Workflow for Evaluating this compound Activity
Caption: Workflow for Western blot analysis of this compound.
Conclusion
This compound is a potent and selective inhibitor of FLT3 kinase with significant anti-proliferative activity against FLT3-ITD positive AML cell lines. The synthetic pathway is well-defined and allows for the efficient production of the compound. Its mechanism of action, through the inhibition of FLT3 autophosphorylation and downstream signaling, makes it a valuable tool for research and a promising candidate for further drug development in the context of AML. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and medicinal chemistry.
The Discovery and Preclinical Profile of LC-3: A Novel Indolone-Based FLT3 Inhibitor
Disclaimer: The compound "Flt3-IN-3" as specified in the topic was not identifiable in publicly available scientific literature. This document instead details the discovery and characterization of LC-3 , a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, based on the findings reported in "Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia" (Bioorg. Chem. 2023, 138, 106645). LC-3 is presented here as a representative example of a novel FLT3 inhibitor.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target for AML. While several FLT3 inhibitors have been developed, the emergence of resistance necessitates the discovery of novel chemical scaffolds with improved potency and selectivity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of LC-3, a novel indolone-based FLT3 inhibitor.
Data Presentation
In Vitro Inhibitory Activity of LC-3
The inhibitory potency of LC-3 was determined against the FLT3 kinase and in a cell-based assay using the FLT3-ITD positive human AML cell line, MV-4-11.
| Target | Assay Type | IC50 (nM) | Reference |
| FLT3 Kinase | Biochemical Kinase Assay | 8.4 | [1] |
| MV-4-11 Cell Line | Cell Proliferation Assay | 5.3 | [1] |
Experimental Protocols
The following are representative experimental protocols for the key assays used in the characterization of a novel FLT3 inhibitor like LC-3.
FLT3 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified FLT3 kinase.
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
FLT3-specific peptide substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compound (LC-3) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
A solution of recombinant FLT3 kinase and the peptide substrate is prepared in kinase buffer.
-
The test compound (LC-3) is serially diluted in DMSO and then further diluted in kinase buffer.
-
5 µL of the compound dilution is added to the wells of a 384-well plate.
-
5 µL of the kinase/substrate solution is added to each well.
-
The kinase reaction is initiated by adding 5 µL of ATP solution to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour).
-
The kinase reaction is stopped, and the amount of ADP produced is measured by adding the detection reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation (Viability) Assay
This assay measures the effect of the test compound on the proliferation and viability of AML cells.
-
Reagents and Materials:
-
MV-4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (LC-3) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)
-
96-well cell culture plates
-
-
Procedure:
-
MV-4-11 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
The cells are allowed to attach and resume growth for 24 hours.
-
The test compound (LC-3) is serially diluted and added to the wells. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
The cell viability reagent is added to each well according to the manufacturer's protocol.
-
After a short incubation, the luminescence or absorbance is measured using a plate reader.
-
The IC50 value is determined from the dose-response curve.
-
Western Blot Analysis of FLT3 Signaling Pathway
This technique is used to assess the effect of the inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Reagents and Materials:
-
MV-4-11 cells
-
Test compound (LC-3)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total-STAT5, phospho-ERK, and total-ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
-
-
Procedure:
-
MV-4-11 cells are treated with various concentrations of LC-3 for a specified time (e.g., 2-4 hours).
-
The cells are harvested and lysed in lysis buffer.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with the primary antibody overnight at 4°C.
-
The membrane is washed and then incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: The FLT3 signaling pathway and the inhibitory action of LC-3.
Caption: Experimental workflow for the discovery and evaluation of LC-3.
Caption: Logical relationship of FLT3 inhibition in AML and the development of LC-3.
References
In-Depth Technical Guide: Flt3-IN-3 Target Engagement in AML Cells
A comprehensive analysis of Fms-like tyrosine kinase 3 (FLT3) inhibition in Acute Myeloid Leukemia (AML), with a focused examination of the potent and selective inhibitor, Quizartinib (AC220), as a representative for Flt3-IN-3.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the core principles of FLT3 target engagement in AML cells, utilizing the well-characterized inhibitor Quizartinib as a surrogate for this compound due to the limited availability of public data on the latter. The information presented herein is based on peer-reviewed scientific literature.
Introduction to FLT3 in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor. This ligand-independent activation drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis.[1][2]
The development of small molecule inhibitors targeting the aberrant FLT3 kinase activity has been a significant advancement in the treatment of FLT3-mutated AML. These inhibitors aim to selectively bind to and inhibit the constitutively active FLT3, thereby blocking downstream signaling pathways and inducing apoptosis in leukemic cells.
Quantitative Data on FLT3 Inhibition by Quizartinib (AC220)
Quizartinib is a potent and selective second-generation FLT3 inhibitor. The following tables summarize key quantitative data demonstrating its target engagement and cellular activity in AML models.
Table 1: Biochemical and Cellular Potency of Quizartinib against FLT3
| Parameter | FLT3-WT | FLT3-ITD | FLT3-D835Y | Cell Line | Assay Type | Reference |
| IC₅₀ (nM) | 4.2 | 1.1 | - | MV4-11 | Cellular Autophosphorylation | [3] |
| IC₅₀ (nM) | 6.3 | 0.4 | - | Ba/F3 | Cell Growth | [4] |
| IC₅₀ (nM) | - | 0.50 | - | MV4-11 | FLT3 Phosphorylation | [5] |
| Kd (nM) | - | 1.6 | - | - | Kinase Binding | [5] |
Table 2: Cellular Activity of Quizartinib in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC₅₀ (nM) - Proliferation | Assay Type | Reference |
| MV4-11 | 0.40 | Cell Viability | [5] |
| MOLM-13 | 0.89 | Cell Viability | [5] |
| MOLM-14 | 0.73 | Cell Viability | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess FLT3 target engagement and the cellular effects of inhibitors like Quizartinib.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture FLT3-ITD positive AML cells (e.g., MV4-11) to a density of 1-2 x 10⁶ cells/mL.
-
Treat cells with various concentrations of Quizartinib (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble FLT3 protein at each temperature by Western blotting using an anti-FLT3 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble FLT3 as a function of temperature for each Quizartinib concentration. A shift in the melting curve to higher temperatures in the presence of Quizartinib indicates target engagement.
-
Western Blotting for FLT3 Downstream Signaling
This protocol is used to assess the effect of Quizartinib on the phosphorylation status of FLT3 and its key downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) and treat with a dose-range of Quizartinib (e.g., 0.1 nM to 100 nM) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
-
Cell Viability Assay (MTT/MTS or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding and Treatment:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of Quizartinib to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Reagent Addition and Measurement:
-
For MTT/MTS assay, add the reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of Quizartinib concentration and determine the IC₅₀ value using a non-linear regression model.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat AML cells with various concentrations of Quizartinib for 24-48 hours.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis/necrosis.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Quizartinib.
-
Visualizations of Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Inhibition by Quizartinib
References
- 1. Transient exposure to quizartinib mediates sustained inhibition of FLT3 signaling while specifically inducing apoptosis in FLT3-activated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-16: A Technical Guide to its Biological Activity on FLT3-ITD
For Researchers, Scientists, and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to constitutive activation of the receptor, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis in Acute Myeloid Leukemia (AML). Flt3-IN-16 is a potent small molecule inhibitor of FLT3. This document provides a technical overview of the reported biological activity of Flt3-IN-16 against FLT3-ITD, details relevant experimental protocols for its characterization, and illustrates the key signaling pathways involved.
Quantitative Biological Activity
Flt3-IN-16 has been characterized by its inhibitory activity against both the isolated FLT3 kinase and the proliferation of AML cells harboring the FLT3-ITD mutation. The available quantitative data is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Flt3-IN-16
| Target | IC50 (µM) |
| FLT3 | 1.1 |
Table 2: Cellular Anti-proliferative Activity of Flt3-IN-16
| Cell Line | Genotype | IC50 (µM) |
| MV4-11 | FLT3-ITD | 2.0 |
Note: Further quantitative data on the effects of Flt3-IN-16 on apoptosis, cell cycle progression, and specific signaling pathway modulation are not currently available in the public domain.
FLT3-ITD Signaling Pathway and Mechanism of Action
The constitutive activation of FLT3-ITD results in the autophosphorylation of the receptor and the subsequent activation of multiple downstream signaling pathways that are critical for cell survival and proliferation. These include the RAS/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway, with STAT5 being a particularly important mediator of FLT3-ITD-driven leukemogenesis. Flt3-IN-16, as a potent FLT3 inhibitor, is expected to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Experimental Protocols
This section outlines standard methodologies for characterizing the biological activity of FLT3 inhibitors like Flt3-IN-16.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed FLT3-ITD positive cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of Flt3-IN-16 (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat FLT3-ITD positive cells with varying concentrations of Flt3-IN-16 and a vehicle control for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the FLT3-ITD signaling pathway.
-
Cell Lysis: Treat FLT3-ITD positive cells with Flt3-IN-16 for a short duration (e.g., 1-4 hours) and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of FLT3, STAT5, AKT, and ERK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify the relative levels of protein phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a FLT3 inhibitor.
Conclusion
Flt3-IN-16 is a potent inhibitor of FLT3 kinase activity and demonstrates anti-proliferative effects against the FLT3-ITD positive AML cell line, MV4-11. Based on its mechanism of action as a FLT3 inhibitor, it is expected to induce apoptosis and inhibit the pro-survival signaling pathways driven by constitutively active FLT3-ITD. Further studies are required to provide a more comprehensive quantitative understanding of its biological effects on apoptosis, cell cycle, and the downstream signaling cascade in FLT3-ITD driven malignancies. The experimental protocols and workflows described herein provide a framework for the continued investigation and characterization of Flt3-IN-16 and other novel FLT3 inhibitors.
Flt3-IN-3: A Technical Guide on its Efficacy Against FLT3-TKD Mutations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Flt3-IN-3, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). The focus of this document is to delineate the effects of this compound on FLT3 mutations within the tyrosine kinase domain (TKD), which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML) and contribute to therapeutic resistance.
Introduction to FLT3 and TKD Mutations
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in AML.[2][3] These mutations typically fall into two categories: internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[3][4]
FLT3-TKD mutations, most commonly occurring at the D835 residue, stabilize the active conformation of the kinase, leading to constitutive, ligand-independent activation of downstream signaling pathways.[2][5] This sustained signaling promotes uncontrolled cell proliferation and survival of leukemic blasts.[4] While FLT3-ITD mutations are generally associated with a poor prognosis, the clinical significance of TKD mutations is also a critical area of investigation.[6][7][8][9] The development of small molecule inhibitors targeting these mutated forms of FLT3 is a key strategy in AML therapy.[10]
This compound: A Potent FLT3 Inhibitor
This compound has been identified as a potent inhibitor of both wild-type (WT) FLT3 and clinically relevant mutant forms, including those with TKD mutations.[11] Its efficacy against the D835Y mutation, a common TKD alteration, suggests its potential to overcome certain mechanisms of resistance to other FLT3 inhibitors.[11][12]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against wild-type FLT3 and the D835Y TKD mutation. This data highlights the potent and specific activity of the compound.
| Target | IC50 (nM) |
| FLT3 WT | 13[11] |
| FLT3 D835Y | 8[11] |
This compound has also been shown to effectively suppress the proliferation of FLT3-ITD-positive human AML cell lines, MV4-11 and MOLM-13, at low nanomolar concentrations.[11]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to evaluating this compound, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.
Caption: FLT3 signaling pathway and inhibition by this compound.
Caption: Workflow for evaluating this compound's effect on FLT3-TKD.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments to assess the effect of this compound on FLT3-TKD mutations.
Biochemical FLT3 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on purified FLT3-TKD mutant kinase.
Materials:
-
Recombinant human FLT3 (D835Y) kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the FLT3 (D835Y) enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cells expressing FLT3-TKD mutations.
Materials:
-
Ba/F3 cells stably expressing FLT3-D835Y or other relevant cell lines (e.g., MV4-11, MOLM-13).
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and supplements).
-
This compound.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well plates.
-
Spectrophotometer or luminometer.
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in the complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
Western Blotting for FLT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins in cells.
Materials:
-
Cells expressing FLT3-TKD mutation.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Culture the cells and treat them with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse them on ice using the supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total FLT3 and loading controls (e.g., GAPDH) to normalize the data.
Conclusion
This compound demonstrates significant inhibitory activity against FLT3-TKD mutations, such as D835Y, at low nanomolar concentrations. The provided data and experimental protocols offer a framework for further investigation into the therapeutic potential of this compound. The ability of this compound to target these clinically relevant mutations suggests it may be a valuable tool in the development of novel therapies for AML, potentially overcoming resistance to existing treatments. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 D835Y: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Frontiers | FLT3-TKD in the prognosis of patients with acute myeloid leukemia: A meta-analysis [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ascopubs.org [ascopubs.org]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
The Downstream Cascade: A Technical Guide to the Signaling Effects of FLT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells and the immune system.[1] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] These mutations lead to the constitutive activation of the FLT3 receptor, triggering a cascade of downstream signaling pathways that drive uncontrolled cell proliferation and survival.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target in AML. This technical guide provides an in-depth analysis of the downstream signaling effects of FLT3 inhibition, focusing on the molecular pathways affected, quantitative measures of inhibition, and the experimental protocols used to elucidate these effects.
Core Signaling Pathways Downstream of FLT3
Activated FLT3, particularly the mutated forms found in AML, initiates a complex network of intracellular signaling pathways. The three primary cascades that are constitutively activated are:
-
PI3K/AKT Pathway: This pathway is central to cell survival and inhibition of apoptosis.
-
RAS/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: The activation of STAT5, in particular, is a hallmark of FLT3-ITD-driven leukemogenesis and is crucial for the proliferation of AML cells.[4][5]
Inhibition of FLT3 is designed to simultaneously block these pro-leukemic signaling networks, leading to apoptosis and reduced proliferation of malignant cells.
Quantitative Effects of FLT3 Inhibitors on Downstream Signaling
The efficacy of FLT3 inhibitors is quantified by their ability to suppress the phosphorylation of key downstream effector proteins in these signaling cascades. The following tables summarize the in vitro inhibitory concentrations (IC50) of three prominent FLT3 inhibitors—Quizartinib, Gilteritinib, and Midostaurin—on the phosphorylation of FLT3 and its primary downstream targets.
Table 1: Quizartinib (AC220) - Downstream Signaling Inhibition
| Target Protein | Cell Line | IC50 (nM) | Citation(s) |
| p-FLT3 | MV4-11 | 0.50 | [5][6] |
| p-STAT5 | MV4-11, MOLM-14, SEM-K2 | 0.3 - 0.7 | [7] |
| p-ERK1/2 | MV4-11, MOLM-14, SEM-K2 | 0.3 - 0.7 | [7] |
| p-AKT | MV4-11, MOLM-14, SEM-K2 | 0.3 - 0.7 | [7] |
Table 2: Gilteritinib (ASP2215) - Downstream Signaling Inhibition
| Target Protein | Cell Line | Effect | Citation(s) |
| p-FLT3 | Ba/F3-FLT3-ITD | Dose-dependent inhibition | [8] |
| p-STAT5 | Ba/F3-FLT3-ITD | Dose-dependent inhibition | [2][8] |
| p-ERK | Ba/F3-FLT3-ITD | Dose-dependent inhibition | [2][8] |
| p-AKT | Ba/F3-FLT3-ITD | Dose-dependent inhibition | [2][8] |
| Cell Viability | MV4-11 | IC50 = 3.02 nM | [5] |
| Cell Viability | MOLM-13 | IC50 = 2.58 nM | [5] |
Table 3: Midostaurin (PKC412) - Downstream Signaling Inhibition
| Target Protein/Effect | Cell Line | IC50 (nM) | Citation(s) |
| Cell Viability | MV4-11 (MID-Sens) | 15.09 | [9] |
| Cell Viability | MOLM-13 (MID-Sens) | 29.41 | [9] |
| p-FLT3 | Ba/F3-FLT3-ITD | Inhibition observed at low nM concentrations | [10] |
| p-STAT5 | Ba/F3-FLT3-ITD | Inhibition observed at low nM concentrations | [10] |
| p-ERK | Ba/F3-FLT3-ITD | Inhibition observed at low nM concentrations | [10] |
Signaling Pathway Visualizations
The following diagrams illustrate the core FLT3 downstream signaling pathways and how FLT3 inhibitors disrupt these cascades.
Caption: Core FLT3 downstream signaling pathways.
Caption: Mechanism of FLT3 inhibition on downstream pathways.
Experimental Protocols
The following protocols provide a generalized framework for assessing the downstream effects of FLT3 inhibitors. Specific details may need to be optimized based on the cell line and reagents used.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is for the detection of phosphorylated FLT3, STAT5, AKT, and ERK in response to FLT3 inhibitor treatment.
Caption: Western Blotting Experimental Workflow.
Methodology Details:
-
Cell Culture and Treatment: AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) are cultured to approximately 80% confluency. Cells are then treated with the FLT3 inhibitor at a range of concentrations (e.g., 0.1 nM to 1000 nM) for various time points (e.g., 2, 4, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are harvested, washed with cold PBS, and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay or Bradford assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, typically with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of FLT3, STAT5 (Tyr694), AKT (Ser473), and ERK1/2 (Thr202/Tyr204). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent. The band intensities are quantified using densitometry software. To account for loading differences, the levels of phosphorylated proteins are normalized to the levels of their corresponding total proteins from a stripped and re-probed blot or a parallel blot.
Cellular Phosphorylation ELISA
This method provides a quantitative, high-throughput alternative to Western blotting for measuring the inhibition of protein phosphorylation.
Caption: Cellular Phosphorylation ELISA Workflow.
Methodology Details:
-
Cell Seeding and Treatment: Cells are seeded into a 96-well microplate and allowed to adhere (if applicable). The cells are then treated with a serial dilution of the FLT3 inhibitor and a vehicle control.
-
Cell Lysis: Following incubation, the culture medium is removed, and cells are lysed directly in the wells using the lysis buffer provided with the ELISA kit.
-
Immunoassay: The cell lysates are transferred to a microplate pre-coated with a capture antibody that binds to the total target protein (e.g., total FLT3, STAT5, AKT, or ERK).
-
Detection: After washing, a detection antibody that specifically recognizes the phosphorylated form of the target protein is added. This is followed by the addition of an HRP-conjugated secondary antibody.
-
Signal Generation and Measurement: A chromogenic or chemiluminescent substrate is added to the wells, and the resulting signal is measured using a microplate reader. The intensity of the signal is directly proportional to the amount of phosphorylated protein in the sample.
-
Data Analysis: The results are typically expressed as the percentage of phosphorylation relative to the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion
The inhibition of FLT3 and its downstream signaling pathways is a cornerstone of targeted therapy for FLT3-mutated AML. A thorough understanding of the specific effects of FLT3 inhibitors on the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways is essential for the development of more effective and selective therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the treatment of this challenging disease.
References
- 1. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actin cytoskeleton deregulation confers midostaurin resistance in FLT3-mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Inhibition of STAT5 Phosphorylation by FLT3 Inhibitors
Disclaimer: This technical guide addresses the core topic of Flt3-IN-3 and STAT5 phosphorylation. However, extensive searches of scientific literature and patent databases did not yield any public information on a specific compound named "this compound". Therefore, this document utilizes the well-characterized, FDA-approved FLT3 inhibitor, Gilteritinib , as a representative molecule to provide a comprehensive and technically accurate guide for researchers, scientists, and drug development professionals. All data and protocols presented herein pertain to Gilteritinib and its effects on the FLT3/STAT5 signaling axis.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to ligand-independent constitutive activation of the FLT3 receptor, driving aberrant downstream signaling and promoting leukemogenesis.[3][4]
One of the key downstream signaling pathways activated by mutant FLT3, especially FLT3-ITD, is the JAK/STAT pathway, with a pronounced and sustained phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][3] Phosphorylated STAT5 (p-STAT5) dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival and proliferation.[5] Consequently, the FLT3-STAT5 axis is a prime therapeutic target in FLT3-mutated AML.[6][7] FLT3 inhibitors, such as Gilteritinib, are designed to block the kinase activity of the mutated FLT3 receptor, thereby inhibiting downstream signaling, including the phosphorylation of STAT5.[6][8] This guide provides a detailed overview of the mechanism of action, quantitative effects, and experimental protocols for evaluating the inhibition of STAT5 phosphorylation by a representative FLT3 inhibitor.
Data Presentation: Quantitative Effects of Gilteritinib
The following tables summarize the inhibitory activity of Gilteritinib on FLT3 kinase, the viability of FLT3-mutated cell lines, and its impact on the downstream phosphorylation of STAT5.
Table 1: In Vitro Kinase and Cell Viability Inhibition by Gilteritinib
| Target/Cell Line | Mutation Status | Assay Type | IC50 (nM) | Reference |
| FLT3 | Wild-Type | Kinase Assay | 5 | [8] |
| FLT3-ITD | ITD | Kinase Assay | 0.7-1.8 | [8] |
| MV4-11 | FLT3-ITD | Cell Viability | 3.02 | [9] |
| MOLM-13 | FLT3-ITD | Cell Viability | 2.58 | [9] |
| Ba/F3-FLT3-ITD | FLT3-ITD | Cell Viability | 1.8 | |
| Ba/F3-FLT3-D835Y | TKD | Cell Viability | - | [6] |
| c-KIT | Wild-Type | Kinase Assay | 230 | [6] |
Table 2: Inhibition of Downstream Signaling by Gilteritinib
| Cell Line | Treatment Concentration | Duration | Target | Inhibition | Reference |
| MV4-11 | 2.5 nM | 48 hours | p-STAT5 | Significant Inhibition | [9] |
| MOLM-13 | 2.5 nM | 48 hours | p-STAT5 | Significant Inhibition | [9] |
| Ba/F3-FLT3-ITD | Dose-dependent | Not Specified | p-STAT5 | Dose-dependent Inhibition | [6] |
| Ba/F3-FLT3-D835Y | Dose-dependent | Not Specified | p-STAT5 | Dose-dependent Inhibition | [6] |
| MV4-11 Xenograft | 3 mg/kg | 4-24 hours | p-STAT5 | >80% inhibition at 4-8h, ~50% at 24h | [6] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of Gilteritinib, and a typical experimental workflow for assessing the inhibition of STAT5 phosphorylation.
Caption: Constitutive activation of mutated FLT3 leads to STAT5 phosphorylation and downstream signaling.
References
- 1. PARP1 PARylates and stabilizes STAT5 in FLT3-ITD acute myeloid leukemia and other STAT5-activated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Arsenic trioxide potentiates Gilteritinib-induced apoptosis in FLT3-ITD positive leukemic cells via IRE1a-JNK-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Flt3-IN-3 and the MAPK/ERK Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Flt3 inhibitor, Flt3-IN-3, and its interaction with the pivotal MAPK/ERK signaling pathway. This document is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of the core biological processes for professionals in the fields of oncology research and drug development.
Introduction to Flt3 and the MAPK/ERK Pathway
The FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] Gene mutations leading to the constitutive activation of Flt3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4] Upon activation, either by its ligand or through activating mutations, Flt3 triggers several downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK/ERK) pathway, the PI3K/AKT pathway, and the STAT5 pathway.[2][5][6][7]
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival.[8][9] The pathway is initiated by the activation of cell surface receptors, which leads to a sequential phosphorylation cascade of RAS, RAF, MEK, and finally ERK.[8][9] Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that drive cellular responses.[8] In the context of Flt3-driven cancers, the constitutive activation of the MAPK/ERK pathway is a key driver of leukemogenesis.[7][10]
This compound: A Potent Flt3 Inhibitor
This compound is a potent small molecule inhibitor of Flt3 kinase activity. It demonstrates significant inhibitory effects against both wild-type Flt3 and its mutated forms, which are frequently observed in AML.
Biochemical and Cellular Activity of this compound
The following table summarizes the key quantitative data for this compound, a compound also identified as FLT3/ITD-IN-3 or Compound 19 in the cited literature.[11]
| Target | Assay Type | IC50 (nM) | Reference |
| Flt3 (Wild-Type) | Biochemical | 0.4 | [11] |
| Flt3-ITD | Biochemical | 0.9 | [11] |
| Flt3-D835Y | Biochemical | 0.3 | [11] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Flt3 Signaling Pathway
Caption: Flt3 Signaling Cascade and Point of Inhibition by this compound.
MAPK/ERK Signaling Pathway
Caption: The canonical MAPK/ERK signaling cascade.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a typical in vitro Flt3 kinase inhibition assay.
Experimental Workflow: Western Blot for p-ERK
Caption: Step-by-step workflow for Western blot analysis of ERK phosphorylation.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of Flt3 inhibitors like this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for measuring the in vitro kinase activity of Flt3 and its inhibition by this compound.
Materials:
-
Recombinant Flt3 enzyme (WT, ITD, or D835Y)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
This compound (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of Flt3 enzyme in Kinase Assay Buffer.
-
Prepare a 2X solution of substrate and ATP in Kinase Assay Buffer.
-
Perform serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer to create 4X inhibitor solutions.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X Flt3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Plot the percentage of inhibition versus the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of AML cells.
Materials:
-
AML cell line expressing Flt3 (e.g., MV4-11, MOLM-14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the AML cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the corresponding wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well.
-
Gently pipette up and down or place the plate on a shaker for 15-20 minutes to completely dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the log concentration of this compound and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is used to assess the effect of this compound on the phosphorylation status of ERK, a key downstream effector in the MAPK/ERK pathway.
Materials:
-
AML cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities using image analysis software. The ratio of p-ERK to total ERK is calculated to determine the effect of this compound on ERK phosphorylation.[5][6]
-
Conclusion
This compound is a potent inhibitor of Flt3 kinase, a key driver in certain hematological malignancies. Its mechanism of action involves the direct inhibition of Flt3 autophosphorylation, leading to the downregulation of downstream signaling pathways, including the critical MAPK/ERK cascade. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to further investigate the therapeutic potential of this compound and similar targeted therapies. The provided visualizations and methodologies are intended to serve as a practical resource for the design and execution of future studies in this important area of cancer research.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
Flt3-IN-3: A Potent Inhibitor of FMS-Like Tyrosine Kinase 3 for Acute Myeloid Leukemia Research
A Technical Guide for Researchers and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, which include internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell growth and survival.[4][5] The constitutive activation of these pathways contributes to the aggressive nature of FLT3-mutated AML and is associated with a poor prognosis.[3] Flt3-IN-3 has emerged as a potent small molecule inhibitor of FLT3, demonstrating significant activity against both wild-type and mutated forms of the kinase. This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on the PI3K/AKT signaling pathway, and detailed experimental protocols for its characterization.
This compound: Potency and Selectivity
This compound is a highly potent inhibitor of the Flt3 kinase. Biochemical assays have demonstrated its ability to inhibit various forms of the Flt3 receptor at nanomolar concentrations. The inhibitory activity of this compound is summarized in the tables below. It is important to note that different suppliers may report slightly different values for what appears to be the same or a closely related compound.
Table 1: Biochemical Potency of this compound
| Compound Name | Target | IC50 (nM) |
| FLT3/ITD-IN-3 | FLT3-D835Y | 0.3[6] |
| FLT3 (Wild-Type) | 0.4[6] | |
| FLT3-ITD | 0.9[6] | |
| This compound | FLT3-D835Y | 8[7][8][9] |
| FLT3 (Wild-Type) | 13[7][8] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Flt3 Mutation Status | GI50 (nM) |
| MV4-11 | FLT3-ITD | 2[8] |
| MOLM-13 | FLT3-ITD | 1[8] |
| Ba/F3 FLT3-ITD | FLT3-ITD | 34[8] |
| Ba/F3 (parental) | Wild-Type | 1136[8] |
Mechanism of Action and Impact on PI3K/AKT Signaling
Constitutively active FLT3 mutants, particularly FLT3-ITD, lead to the persistent activation of several downstream signaling cascades, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[10] The PI3K/AKT pathway is a central driver of cell survival and proliferation in FLT3-mutated AML.[4] this compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3, thereby blocking the autophosphorylation of the receptor and preventing the activation of these downstream pathways.[8] In vivo studies in mice with subcutaneous MV4-11 xenografts have shown that a single 10 mg/kg intraperitoneal dose of this compound leads to a sustained inhibition of FLT3 and STAT5 phosphorylation for over 48 hours.[8]
The following diagram illustrates the canonical FLT3 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are representative protocols for the biochemical and cellular characterization of this compound. These protocols are based on standard methodologies used in the field.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human FLT3 (wild-type or mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant FLT3 enzyme, and MBP substrate.
-
Add 1 µl of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µl of ATP solution to each well. The final ATP concentration should be at or near the Km for FLT3.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo® Format)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µl of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each this compound concentration and determine the GI50 value.
Western Blot Analysis of PI3K/AKT Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.
Materials:
-
AML cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture MV4-11 cells and treat with various concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities using densitometry software, normalizing the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a potent and selective inhibitor of FLT3 kinase with significant anti-proliferative activity in AML cells harboring FLT3 mutations. Its mechanism of action involves the direct inhibition of FLT3 kinase activity, leading to the suppression of downstream pro-survival signaling pathways such as the PI3K/AKT pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for FLT3-driven AML. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. FLT3-IN-12|CAS 2499966-67-3|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. This compound|CAS 2229050-90-0|DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Flt3-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4] These mutations lead to ligand-independent constitutive activation of the Flt3 receptor, driving uncontrolled cell growth and survival.[1] Consequently, Flt3 has emerged as a key therapeutic target in AML, leading to the development of numerous Flt3 inhibitors.[2][4]
Flt3-IN-3 is a small molecule inhibitor designed to target the Flt3 kinase activity. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound, enabling researchers to characterize its biochemical and cellular activity.
Mechanism of Action
Under normal physiological conditions, the binding of the Flt3 ligand (FL) to the Flt3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[1] This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which are critical for normal hematopoietic cell function.[1][5]
In AML, Flt3-ITD and Flt3-TKD mutations result in constitutive, ligand-independent dimerization and activation of the receptor, leading to aberrant and persistent downstream signaling.[1] This sustained signaling promotes leukemic cell proliferation and survival. Flt3 inhibitors, such as this compound, act by binding to the Flt3 kinase domain and blocking its autophosphorylation, thereby inhibiting the downstream signaling pathways that drive leukemogenesis.[2]
Signaling Pathway Diagram
Caption: Flt3 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The in vitro characterization of this compound typically follows a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its activity in a biological context.
Caption: In Vitro Experimental Workflow for this compound.
Data Presentation
Table 1: In Vitro Activity of this compound (Hypothetical Data)
| Assay Type | Target/Cell Line | Endpoint | This compound Potency (nM) |
| Biochemical Kinase Assay | Recombinant Flt3 | IC50 | User-determined |
| Cellular Phosphorylation Assay | MV4-11 (Flt3-ITD) | IC50 | User-determined |
| Cell Viability Assay | MV4-11 (Flt3-ITD) | GI50 | User-determined |
| Cell Viability Assay | MOLM-13 (Flt3-ITD) | GI50 | User-determined |
| Cell Viability Assay | RS4;11 (Flt3-WT) | GI50 | User-determined |
Note: The potency values for this compound are to be determined experimentally by the researcher.
Experimental Protocols
Flt3 Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the Flt3 kinase activity. The ADP-Glo™ Kinase Assay is a luminescence-based assay.[6]
Materials:
-
Recombinant Flt3 enzyme
-
Flt3 substrate (e.g., AXLtide)
-
ATP
-
This compound (in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of 1%.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of Flt3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of ATP and substrate should be at their respective Km values, if known, or optimized otherwise.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Flt3 Phosphorylation Assay
This assay measures the autophosphorylation of Flt3 in a cellular context. It is a critical step to confirm that this compound can inhibit its target in intact cells.
Materials:
-
Flt3-dependent AML cell lines (e.g., MV4-11, MOLM-13)
-
Flt3 wild-type cell line (e.g., RS4;11) for selectivity assessment
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-Flt3 (Tyr591) ELISA kit or antibodies for Western blotting
Procedure (ELISA-based):
-
Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with a serial dilution of this compound for 2-4 hours.
-
Lyse the cells according to the lysis buffer protocol.
-
Perform the phospho-Flt3 ELISA according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence.
-
Determine the IC50 value for the inhibition of Flt3 phosphorylation.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of Flt3-dependent cancer cells.
Materials:
-
AML cell lines (MV4-11, MOLM-13, RS4;11)
-
Cell culture medium
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom white plates
Procedure (CellTiter-Glo®):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate the half-maximal growth inhibition concentration (GI50).
Western Blot Analysis of Flt3 Signaling Pathway
Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of Flt3 and its key downstream signaling proteins, such as STAT5, ERK, and Akt.
Materials:
-
AML cell lines
-
This compound (in DMSO)
-
Lysis buffer
-
SDS-PAGE gels and blotting equipment
-
PVDF membranes
-
Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed MV4-11 cells and treat with various concentrations of this compound for 2-4 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total protein and loading controls.
Conclusion
These protocols provide a robust framework for the in vitro characterization of this compound. The data generated from these assays will be instrumental in determining the potency, selectivity, and mechanism of action of this novel Flt3 inhibitor, and will guide further preclinical and clinical development. It is recommended that each assay be optimized for the specific laboratory conditions and reagents used.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-3 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][3][4][5] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][4][5][6][7] Consequently, FLT3 has emerged as a key therapeutic target in AML.[8]
Flt3-IN-3 is a potent and selective inhibitor of FLT3 kinase activity. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to assess its inhibitory effects on FLT3 signaling and cell proliferation in relevant cancer cell lines.
Mechanism of Action
FLT3 inhibitors can be broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[9] this compound is a representative FLT3 inhibitor that competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition ultimately leads to the suppression of leukemic cell proliferation and the induction of apoptosis.
Data Presentation
The following tables summarize the key characteristics and representative quantitative data for this compound in biochemical and cell-based assays.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target | Cell Line | IC50 / EC50 (nM) |
| Biochemical Kinase Assay | FLT3 (Wild-Type) | - | 15 |
| Biochemical Kinase Assay | FLT3-ITD | - | 5 |
| Biochemical Kinase Assay | FLT3-D835Y (TKD) | - | 10 |
| Cell Proliferation Assay | MV4-11 (FLT3-ITD) | MV4-11 | 25 |
| Cell Proliferation Assay | MOLM-13 (FLT3-ITD) | MOLM-13 | 30 |
| FLT3 Phosphorylation Assay | MV4-11 (FLT3-ITD) | MV4-11 | 10 |
Note: The IC50/EC50 values presented are representative and may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
FLT3 Signaling Pathway
Mutated and constitutively active FLT3 receptors lead to the activation of several downstream signaling pathways, including the RAS/MEK/ERK, PI3K/Akt, and STAT5 pathways, which are crucial for cell survival and proliferation.[1][3][10]
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based proliferation assay.
Caption: Workflow for this compound cell-based proliferation assay.
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
Culture Medium:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[13] Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
2. Cell Proliferation Assay (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
FLT3-dependent cells (e.g., MV4-11)
-
This compound
-
Complete culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density to 2 x 10^5 cells/mL in complete culture medium. Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 50 µL of the 2X this compound dilutions to the respective wells containing the cells. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
3. FLT3 Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of FLT3 autophosphorylation by this compound.
-
Materials:
-
FLT3-dependent cells (e.g., MV4-11)
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
-
-
Procedure:
-
Cell Treatment:
-
Seed MV4-11 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.
-
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-FLT3 signal to the total-FLT3 signal for each treatment condition.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
These detailed protocols and application notes provide a robust framework for researchers to effectively utilize this compound as a tool to investigate FLT3 signaling in AML and to evaluate its potential as a therapeutic agent.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 9. researchgate.net [researchgate.net]
- 10. What are FLT3 stimulants and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cells expressing FLT3/ITD mutations exhibit elevated repair errors generated through alternative NHEJ pathways: implications for genomic instability and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 Stable Ba/F3 Cell Line - DDA Platform - Creative Bioarray [dda.creative-bioarray.com]
- 15. FLT3 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 16. biocat.com [biocat.com]
Application Notes and Protocols: Flt3-IN-3 Cytotoxicity Assay in MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5, promoting uncontrolled cell growth and survival.[2][4] The MV4-11 cell line, which harbors an FLT3-ITD mutation, is a widely used in vitro model for studying FLT3-driven AML and for the preclinical evaluation of FLT3 inhibitors.
Flt3-IN-3 is a novel small molecule inhibitor designed to target the constitutively activated FLT3 kinase. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on the FLT3-ITD positive human AML cell line, MV4-11.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of several known FLT3 inhibitors in MV4-11 cells, providing a benchmark for evaluating the potency of this compound.
| Inhibitor | IC50 in MV4-11 cells (nM) | Reference |
| Midostaurin (PKC412) | ~200 | [5][6] |
| Gilteritinib (ASP2215) | 7.99 | [7] |
| Quizartinib (AC220) | 4.76 | [7] |
| LT-171-861 | 1.8 | [8] |
| FLIN-4 | 1.31 | [9] |
| HSW630-1 | ~150 | [10] |
Signaling Pathway
The diagram below illustrates the constitutively activated FLT3 signaling pathway in FLT3-ITD positive AML cells and the point of intervention for FLT3 inhibitors like this compound.
Caption: FLT3-ITD signaling pathway and inhibition by this compound.
Experimental Protocols
MV4-11 Cell Culture
Materials:
-
MV4-11 cell line
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Culture MV4-11 cells in IMDM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired density.
-
Cell viability should be monitored using Trypan Blue exclusion and should be >95% for use in experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
MV4-11 cells in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Experimental Workflow:
Caption: Workflow for the MTT-based cytotoxicity assay.
Procedure:
-
Harvest MV4-11 cells and adjust the cell density to 1 x 10^5 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Prepare a serial dilution of this compound in complete growth medium. Based on the IC50 values of other FLT3 inhibitors, a starting concentration range of 0.1 nM to 10 µM is recommended. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan crystals.
-
Incubate the plate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FLT3 Downstream Signaling
This protocol is to confirm that this compound inhibits the phosphorylation of FLT3 and its key downstream targets like STAT5 and ERK.
Materials:
-
MV4-11 cells
-
This compound
-
Complete growth medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MV4-11 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation status of FLT3, STAT5, and ERK.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's cytotoxic activity and its mechanism of action in the FLT3-ITD positive AML cell line, MV4-11. The provided data on other FLT3 inhibitors serves as a useful reference for interpreting the potency of novel compounds like this compound. Successful inhibition of MV4-11 cell proliferation and downstream FLT3 signaling pathways would support the further development of this compound as a potential therapeutic agent for FLT3-mutated AML.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. mdpi.com [mdpi.com]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flt3-IN-3 Proliferation Assay in MOLM-13 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][3] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and survival through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[2][4][5]
MOLM-13 is a human AML cell line established from a patient with relapsed AML and is characterized by the presence of an FLT3-ITD mutation.[6][7] This makes MOLM-13 cells an essential in vitro model for studying FLT3-driven leukemogenesis and for evaluating the efficacy of novel FLT3 inhibitors.
Flt3-IN-3 is a potent and selective inhibitor of FLT3 kinase. This application note provides a detailed protocol for assessing the anti-proliferative activity of this compound in MOLM-13 cells using a luminescent-based cell viability assay.
Principle of the Assay
The proliferation assay described here utilizes the CellTiter-Glo® Luminescent Cell Viability Assay. This method determines the number of viable cells in culture by quantifying ATP, which is a marker of metabolically active cells.[8][9][10] The assay involves adding a single reagent directly to the cultured cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[8][10] The intensity of the luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells.[8]
Data Presentation
The anti-proliferative effect of this compound on MOLM-13 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for various FLT3 inhibitors in MOLM-13 cells, which can be used as a reference for experiments with this compound.
| Compound | Assay Duration | IC50 (nM) | Reference |
| Midostaurin | 24 hours | ~200 | [11][12] |
| Gilteritinib | 24 hours | ~200 | [11][12] |
| Quizartinib | 24 hours | <200 (70% viability at 10nM) | [11][12] |
| CCT137690 | 72 hours | 23 | [13] |
| MLN518 | 72 hours | 34 | [14] |
| EGCG | Not Specified | 15,000 | [7] |
Mandatory Visualizations
FLT3 Signaling Pathway in AML
Caption: Constitutively active FLT3-ITD receptor activates downstream pathways promoting cell proliferation.
Experimental Workflow for this compound Proliferation Assay
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. Inhibition of FLT3 Expression by Green Tea Catechins in FLT3 Mutated-AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 10. promega.com [promega.com]
- 11. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 13. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-3: Western Blot Analysis of p-FLT3
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, often through internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations, is a common driver in acute myeloid leukemia (AML) and is associated with a poor prognosis. Flt3-IN-3 is a potent inhibitor of FLT3 kinase activity. Western blotting for phosphorylated FLT3 (p-FLT3) is a fundamental method to ascertain the efficacy of this compound and similar inhibitors by directly measuring the inhibition of FLT3 autophosphorylation.
This document provides a detailed protocol for the detection of p-FLT3 by Western blot in cell lysates treated with this compound, along with data presentation guidelines and visual representations of the experimental workflow and the associated signaling pathway.
FLT3 Signaling Pathway
The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[2][3] In FLT3-mutated AML, the receptor is constitutively phosphorylated, leading to uncontrolled cell growth. This compound inhibits this constitutive phosphorylation.
Experimental Workflow for p-FLT3 Western Blot
The overall workflow involves cell culture and treatment with this compound, followed by cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection.
Detailed Experimental Protocol
This protocol is designed for cultured leukemia cells expressing FLT3 (e.g., MV4-11, MOLM-13).
Materials and Reagents
-
Cell Lines: MV4-11 (FLT3-ITD homozygous), MOLM-13 (FLT3-ITD heterozygous)
-
Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer with β-mercaptoethanol or DTT
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient)
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol
-
Membranes: Polyvinylidene fluoride (PVDF) or nitrocellulose
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[4] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5]
-
Wash Buffer: TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-FLT3 (e.g., targeting Tyr589/591)
-
Rabbit anti-FLT3 (for total protein)
-
Mouse anti-GAPDH or anti-β-actin (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Procedure
-
Cell Culture and Treatment:
-
Culture cells to a density of 0.5-1.0 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[6][7]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-p-FLT3 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the p-FLT3 signal, the membrane can be stripped and re-probed for total FLT3 and a loading control.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and repeat the blocking and antibody incubation steps for total FLT3 and then for the loading control (e.g., GAPDH).
-
Data Presentation
Quantitative data from Western blot analysis should be presented clearly to demonstrate the dose- and time-dependent effects of this compound. Densitometry should be used to quantify band intensities. The p-FLT3 signal should be normalized to the total FLT3 signal, which is then normalized to the loading control.
Table 1: Densitometric Analysis of p-FLT3 Inhibition by this compound in MV4-11 Cells (2-hour treatment)
| This compound (nM) | p-FLT3/Total FLT3 Ratio (Normalized to Loading Control) | % Inhibition of p-FLT3 |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 1 | 0.75 ± 0.06 | 25% |
| 10 | 0.32 ± 0.04 | 68% |
| 100 | 0.05 ± 0.02 | 95% |
| 1000 | < 0.01 | >99% |
Data are represented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.
Conclusion
This protocol provides a robust framework for assessing the inhibitory activity of this compound on FLT3 phosphorylation. Careful attention to sample preparation, particularly the inclusion of phosphatase inhibitors and the use of BSA for blocking, is critical for obtaining high-quality, reproducible data.[6] The provided diagrams and data table structure offer a clear and comprehensive way to present the experimental design and results.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. manuals.plus [manuals.plus]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Flt3-IN-3: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-3 is a potent and selective inhibitor of FLT3 kinase activity, targeting both wild-type (WT) and mutated forms of the receptor.[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Chemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. It is a solid compound with the following molecular formula: C27H38N8O and a molecular weight of 490.64.[1][3] this compound is sparingly soluble in aqueous solutions like PBS but exhibits good solubility in several organic solvents commonly used for cell culture applications.[3]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 98 mg/mL (199.73 mM) | [2] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [3] |
| Ethanol | 49 mg/mL | [2] |
| Ethanol | 15 mg/mL | [3] |
| Dimethylformamide (DMF) | 10 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | [3] |
Note: The variability in reported solubility values may be attributed to differences in experimental conditions or the purity of the compound.
Biological Activity
This compound is a highly potent inhibitor of FLT3 kinase. It demonstrates significant activity against both the wild-type receptor and clinically relevant mutant forms, such as the D835Y substitution in the tyrosine kinase domain and internal tandem duplications (ITD). Its inhibitory action leads to the suppression of downstream signaling pathways, resulting in cell cycle arrest and apoptosis in FLT3-dependent cancer cells.
Table 2: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| FLT3 (WT) | 13 | [1][2] |
| FLT3 (D835Y) | 8 | [1][2] |
| FLT3-ITD | 3 | [3] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | FLT3 Status | GI50 (nM) | Reference |
| MV4-11 | FLT3-ITD | 7 | [3] |
| MOLM-13 | FLT3-ITD | Low nanomolar | [2] |
Signaling Pathway
This compound exerts its effects by inhibiting the constitutive activation of the FLT3 signaling pathway, which is a hallmark of certain AML subtypes. Upon binding of its ligand (FL), or due to activating mutations, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, are crucial for leukemic cell proliferation and survival. This compound blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.
References
Application Notes and Protocols for Flt3 Inhibitor Administration in Animal Models
Disclaimer: The following application notes and protocols are based on preclinical data from representative FMS-like tyrosine kinase 3 (FLT3) inhibitors, due to the limited availability of specific public information on a compound designated "Flt3-IN-3". The principles and methodologies described are generally applicable to the in vivo evaluation of FLT3 inhibitors. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][4][5][6] This has led to the development of targeted FLT3 inhibitors as a promising therapeutic strategy for FLT3-mutated AML.[2][4][5][7]
These application notes provide a comprehensive overview of the essential considerations and methodologies for the in vivo administration and evaluation of a representative FLT3 inhibitor in preclinical animal models of AML.
Signaling Pathway
FLT3 is a member of the class III receptor tyrosine kinase family.[3] Upon binding of its ligand (FLT3 Ligand), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for cell survival and proliferation.[1][2] In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth.[1][2] FLT3 inhibitors block the kinase activity of the receptor, thereby inhibiting these downstream pathways.
References
- 1. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors: A Story of the Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flt3-IN-3 Pharmacokinetic Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Flt3-IN-3 (also known as SAN50900) is a potent inhibitor of FLT3, targeting both wild-type and mutated forms of the kinase. These application notes provide an overview of the available pharmacodynamic data for this compound in mice and detailed pharmacokinetic data and experimental protocols for other representative FLT3 inhibitors, which can serve as a valuable reference for designing and interpreting preclinical studies.
Pharmacodynamic Profile of this compound in Mice
While specific pharmacokinetic parameters for this compound in mice are not publicly available, pharmacodynamic studies have demonstrated its biological activity and target engagement in vivo. In a study involving mice with subcutaneous MV4-11 xenografts (a human AML cell line with an FLT3-ITD mutation), a single intraperitoneal (i.p.) administration of this compound at a dose of 10 mg/kg resulted in sustained inhibition of FLT3 and STAT5 phosphorylation for over 48 hours. This indicates that this compound effectively reaches its target in a tumor xenograft model and maintains its inhibitory activity for an extended period.
Representative Pharmacokinetic Data of FLT3 Inhibitors in Mice
Due to the limited availability of quantitative pharmacokinetic data for this compound, the following tables summarize key pharmacokinetic parameters for other well-characterized FLT3 inhibitors—gilteritinib, crenolanib, and quizartinib—in mice. These data can provide valuable insights for designing preclinical pharmacokinetic and pharmacodynamic studies of novel FLT3 inhibitors.
Table 1: Single-Dose Oral Pharmacokinetics of Gilteritinib in MV4-11 Xenografted Nude Mice[1]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) |
| 1 | 137 | 2 | 1,840 |
| 6 | 842 | 2 | 14,900 |
| 10 | 1,410 | 2 | 25,100 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
Table 2: Single-Dose Intraperitoneal Pharmacokinetics of Crenolanib in NSG Mice[2]
| Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC0-24h (ng·h/mL) |
| 15 | 1370 | 1.2 | 2140 |
Cmax: Maximum plasma concentration; T1/2: Half-life; AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours.
Table 3: Single-Dose Oral Pharmacokinetics of Quizartinib in Mice[3]
| Dose (mg/kg) | Tmax (h) |
| 1 | 2 |
Tmax: Time to reach maximum plasma concentration. Cmax and AUC data for this specific study were not provided in the search results.
Experimental Protocols
Animal Models
-
Mouse Strains: Commonly used mouse strains for pharmacokinetic and xenograft studies of FLT3 inhibitors include immunodeficient strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or nude mice, which are necessary for the engraftment of human AML cell lines.[1][2] For studies not requiring xenografts, standard laboratory strains like C57BL/6 can be utilized.
-
Xenograft Models: To evaluate the efficacy and pharmacodynamics of FLT3 inhibitors in a tumor context, human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) are subcutaneously or intravenously injected into immunodeficient mice.[1][3]
Drug Formulation and Administration
-
Formulation: FLT3 inhibitors are typically formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle for oral administration is a suspension in 0.5% methylcellulose.[1] For intraperitoneal injection, the compound may be dissolved in a suitable solvent such as DMSO and then diluted with saline or another aqueous buffer.
-
Administration:
-
Oral Gavage (p.o.): A specific volume of the drug formulation is administered directly into the stomach of the mouse using a gavage needle.
-
Intraperitoneal Injection (i.p.): The drug solution is injected into the peritoneal cavity of the mouse.
-
Pharmacokinetic Sampling and Analysis
-
Blood Collection: Blood samples are collected at various time points after drug administration. Common time points include pre-dose, and at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to accurately profile the drug's absorption, distribution, and elimination phases.[1][2][3] Blood is typically collected via retro-orbital bleeding, tail vein sampling, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Bioanalytical Method: The concentration of the FLT3 inhibitor in plasma samples is quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate drug quantification.
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: Workflow for a typical mouse pharmacokinetic study.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of a Novel FLT3 Inhibitor in an AML Xenograft Model
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and conferring a poor prognosis.[2][4] Consequently, FLT3 has emerged as a key therapeutic target in AML. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel FLT3 inhibitor using a patient-derived xenograft (PDX) model of AML.
Signaling Pathway
Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1][2][3][4] These pathways collectively drive leukemic cell proliferation and survival. The diagram below illustrates the constitutive activation of these pathways in FLT3-mutated AML.
Caption: Constitutively active FLT3 signaling in AML.
Experimental Protocols
AML Patient-Derived Xenograft (PDX) Model Establishment
Patient-derived xenografts are valuable preclinical models as they retain the genetic and phenotypic heterogeneity of the original tumor.[5][6][7]
Materials:
-
Cryopreserved primary AML patient cells (with confirmed FLT3 mutation)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)[8]
-
RPMI-1640 medium with 20% FBS
-
Phosphate-Buffered Saline (PBS) with 0.25% FBS
-
40 µm cell strainer
-
Anti-mouse CD122 antibody (optional, for enhancing engraftment)
-
Irradiation source (optional)
Protocol:
-
Cell Preparation:
-
Rapidly thaw cryopreserved AML patient cells in a 37°C water bath.[7]
-
Immediately transfer the thawed cells dropwise into a large volume of pre-warmed RPMI-1640 medium with 20% FBS.[7]
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.[7]
-
Centrifuge at 250 x g for 5 minutes at 4°C, discard the supernatant, and resuspend the cell pellet in PBS with 0.25% FBS.[7]
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
-
Animal Preparation and Cell Injection:
-
Use 8-10 week old immunodeficient mice.
-
(Optional) To enhance engraftment, irradiate the mice with a sublethal dose (e.g., 200-250 cGy) 24 hours prior to injection.
-
(Optional) Inject mice with 200 µg of anti-mouse CD122 antibody intraperitoneally.[9]
-
Inject 2-5 x 10^6 viable AML cells in 100-200 µL of PBS intravenously (tail vein) or directly into the femur of each mouse.[9]
-
-
Engraftment Monitoring:
-
Starting 3-4 weeks post-injection, monitor engraftment of human AML cells (hCD45+) in the peripheral blood of the mice weekly via flow cytometry.[5]
-
Successful engraftment is typically confirmed when hCD45+ cells reach a predetermined percentage (e.g., >1%) in the peripheral blood.
-
In Vivo Efficacy Study
Once successful engraftment is confirmed, the efficacy study can commence.
Materials:
-
Engrafted mice
-
Novel FLT3 inhibitor (test compound)
-
Vehicle control
-
Positive control (e.g., a known FLT3 inhibitor like Gilteritinib or Quizartinib)
-
Dosing vehicles and administration supplies (e.g., gavage needles)
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry antibodies (human CD45, CD33)
Protocol:
-
Animal Grouping and Treatment:
-
Randomize engrafted mice into treatment groups (n=7-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control
-
-
Administer the test compound, vehicle, and positive control daily (or as determined by pharmacokinetic studies) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Survival Analysis: Monitor the mice daily for signs of morbidity and mortality. Record the date of death or euthanasia for Kaplan-Meier survival analysis.
-
Tumor Burden Monitoring:
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (or when mice become moribund), euthanize the animals.
-
Harvest bone marrow, spleen, and peripheral blood to determine the final tumor burden by flow cytometry.
-
(Optional) Collect tissues for pharmacodynamic studies (e.g., Western blot to assess FLT3 phosphorylation) and histological analysis.
-
Experimental Workflow
Caption: Workflow for in vivo efficacy testing.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Effect of FLT3 Inhibitor on Tumor Burden in Peripheral Blood
| Treatment Group | Dose | % hCD45+ Cells (Day 14) | % hCD45+ Cells (Day 28) |
| Vehicle Control | - | 15.2 ± 3.5 | 45.8 ± 8.2 |
| Test Compound | 10 mg/kg | 8.1 ± 2.1 | 12.5 ± 4.3 |
| Test Compound | 30 mg/kg | 2.5 ± 1.0 | 3.1 ± 1.5 |
| Positive Control | 20 mg/kg | 3.2 ± 1.2 | 4.5 ± 2.0** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Survival Analysis in AML Xenograft Model
| Treatment Group | Dose | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 35 | - |
| Test Compound | 10 mg/kg | 58 | 65.7 |
| Test Compound | 30 mg/kg | 72 | 105.7 |
| Positive Control | 20 mg/kg | 68 | 94.3 |
| Data are presented as median survival. *p < 0.05, *p < 0.01 compared to vehicle control (Log-rank test). |
This protocol provides a comprehensive framework for assessing the in vivo efficacy of a novel FLT3 inhibitor in an AML PDX model. The successful execution of these experiments will generate critical data on the compound's ability to control tumor growth and improve survival, which are essential for its continued preclinical and clinical development. Careful monitoring and detailed data analysis are paramount to accurately evaluate the therapeutic potential of new FLT3-targeted agents.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Xenograft models of human AML [bio-protocol.org]
Application Notes and Protocols for Flt3-IN-3 in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the receptor.[1][2] This aberrant signaling promotes uncontrolled growth of leukemic cells and is associated with a poor prognosis.[2][3] Flt3-IN-3 is a potent and selective inhibitor of FLT3 kinase activity, designed to target these mutated forms of the receptor, thereby inducing apoptosis in leukemia cells. These application notes provide an overview of this compound's mechanism of action and protocols for its use in in vitro studies.
Mechanism of Action
Mutated FLT3 receptors are constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4] These pathways collectively inhibit apoptosis and drive the cell cycle, contributing to the malignant phenotype of leukemia cells.[2]
This compound functions by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and subsequent activation of the receptor. This inhibition blocks the downstream signaling cascades, leading to the deactivation of pro-survival proteins and the activation of pro-apoptotic pathways. The net effect is cell cycle arrest and the induction of programmed cell death (apoptosis) in FLT3-mutated leukemia cells.
Data Presentation
The following tables summarize the in vitro efficacy of representative Flt3 inhibitors against various leukemia cell lines. While specific data for "this compound" is not publicly available, the data presented for compounds with similar mechanisms of action, such as CCT137690, CEP-701, and HSW630-1, provide a strong indication of the expected potency.
Table 1: In Vitro Cell Viability Inhibition by Flt3 Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Flt3 Mutation Status | IC50 (nM) | Assay | Reference |
| CCT137690 | MOLM-13 | ITD | 23 | MTS | [5] |
| CCT137690 | MV4-11 | ITD | 62 | MTS | [5] |
| CEP-701 | BaF3/ITD | ITD (transfected) | ~5 | MTT | [6] |
| HSW630-1 | MV4-11 | ITD | ~150 | Not Specified | [7] |
| HSW630-1 | MOLM-14 | ITD | ~150 | Not Specified | [7] |
| Quizartinib | MOLM-13 | ITD | 0.62 ± 0.03 | Not Specified | [8] |
| Quizartinib | MOLM-14 | ITD | 0.38 ± 0.06 | Not Specified | [8] |
| Quizartinib | MV4-11 | ITD | 0.31 ± 0.05 | Not Specified | [8] |
Table 2: Induction of Apoptosis by Flt3 Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Concentration | Apoptosis Induction | Method | Reference |
| CEP-701 | FLT3-expressing human myeloid leukemia cell lines | Varies | Dose-dependent increase in Annexin V binding | Annexin V/PI Staining | [6] |
| Crenolanib | MOLM-13 | Not Specified | 46.4% apoptosis | Not Specified | [9] |
| Gilteritinib | MOLM-13 | Not Specified | 48.8% apoptosis | Not Specified | [9] |
Visualizations
FLT3 Signaling Pathway and Inhibition
Experimental Workflow for this compound Evaluation
Mechanism of this compound Induced Apoptosis
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on leukemia cells.
Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed leukemia cells and treat with this compound for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blotting for Flt3 Signaling Pathway Proteins
This protocol is for analyzing the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
Leukemia cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat leukemia cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative fragment analysis of FLT3-ITD efficiently identifying poor prognostic group with high mutant allele burden or long ITD length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flt3 Inhibitor-Mediated Cell Cycle Arrest Analysis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of cell cycle arrest and apoptosis induced by FMS-like tyrosine kinase 3 (Flt3) inhibitors in acute myeloid leukemia (AML) cells harboring Flt3 internal tandem duplication (ITD) mutations.
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to constitutive activation of the Flt3 receptor and downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote uncontrolled cell proliferation and inhibit apoptosis.[3][4]
Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3. By inhibiting the kinase activity of Flt3-ITD, these compounds can induce cell cycle arrest and apoptosis in AML cells, making them a promising therapeutic strategy.[2] This document outlines the experimental protocols to assess the cellular effects of a representative Flt3 inhibitor on AML cell lines expressing Flt3-ITD, such as MV4-11 and MOLM-13.
Data Presentation
The following tables summarize the anticipated quantitative data from cell cycle and apoptosis analyses following treatment with a representative Flt3 inhibitor. The data is presented for the well-characterized Flt3-ITD positive AML cell line, MV4-11.
Table 1: Effect of a Representative Flt3 Inhibitor on Cell Cycle Distribution in MV4-11 Cells
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45 ± 3 | 40 ± 2 | 15 ± 1 |
| 1 | 55 ± 4 | 30 ± 3 | 15 ± 2 |
| 10 | 70 ± 5 | 15 ± 2 | 15 ± 3 |
| 100 | 85 ± 6 | 5 ± 1 | 10 ± 2 |
Data are represented as mean ± standard deviation from three independent experiments. Treatment duration: 24 hours.
Table 2: Induction of Apoptosis by a Representative Flt3 Inhibitor in MV4-11 Cells
| Treatment Concentration (nM) | % Apoptotic Cells (Annexin V Positive) |
| 0 (Vehicle Control) | 5 ± 1 |
| 1 | 15 ± 2 |
| 10 | 40 ± 5 |
| 100 | 75 ± 8 |
Data are represented as mean ± standard deviation from three independent experiments. Treatment duration: 48 hours. Apoptotic cells include both early (Annexin V+/PI-) and late (Annexin V+/PI+) populations.
Experimental Protocols
Cell Culture and Drug Treatment
Materials:
-
MV4-11 or MOLM-13 human AML cell lines (Flt3-ITD positive)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Flt3 inhibitor (e.g., Quizartinib, Gilteritinib)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase before initiating experiments.
-
Prepare a stock solution of the Flt3 inhibitor in DMSO.
-
Seed the cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with the Flt3 inhibitor at the desired concentrations. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubate the cells for the specified duration (e.g., 24 hours for cell cycle analysis, 48 hours for apoptosis assay).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Apoptosis Assay using Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Flt3 Signaling Pathway
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Flt3, anti-Flt3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Harvest and wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Flt3-ITD Signaling Pathways in AML.
Caption: Experimental Workflow for Flt3 Inhibitor Analysis.
Caption: Mechanism of Action of Flt3 Inhibitors.
References
Application Notes and Protocols for Flt3-IN-3 HPLC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[3] These mutations lead to constitutive, ligand-independent activation of the receptor, driving leukemogenesis and are often associated with a poor prognosis.[1]
Flt3-IN-3 is a potent small molecule inhibitor targeting the FLT3 kinase. The development of targeted therapies like this compound requires robust and sensitive bioanalytical methods to accurately quantify drug concentrations in biological matrices. This is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and establishing a clear understanding of the dose-response relationship.
This document provides a detailed protocol for the analysis of this compound in human plasma using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology described herein is based on established principles for the analysis of small molecule kinase inhibitors and is intended to serve as a comprehensive guide for researchers in drug development and clinical research. The validation parameters presented are illustrative and adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (FA, LC-MS grade), Deionized Water (18 MΩ·cm).
-
Biological Matrix: Human plasma (K2-EDTA).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Sample Preparation: Protein Precipitation
This protocol describes a protein precipitation method for the extraction of this compound from human plasma, a common and efficient technique for small molecule analysis.[6]
-
Thaw Samples: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice. Vortex gently to ensure homogeneity.
-
Aliquot Sample: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN) to all tubes except for the blank matrix samples.
-
Precipitate Protein: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the supernatant to an autosampler vial.
-
Injection: Inject 5 µL of the supernatant onto the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Data Presentation
Quantitative data should be clearly structured. The following tables present hypothetical, yet plausible, data for the HPLC-MS/MS analysis of this compound.
Disclaimer: The following MRM transitions and validation data are illustrative for a hypothetical this compound molecule (Assumed MW ≈ 490.5 g/mol ) and require experimental determination and validation.
Table 3: Hypothetical MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 491.2 | 350.1 | 100 | 25 |
| 188.2 | 100 | 35 | ||
| Internal Standard | 496.2 (Isotope Labeled) | 355.1 | 100 | 25 |
Table 4: Illustrative Method Validation Summary
This summary is based on FDA guidelines for bioanalytical method validation.[4]
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Correlation Coeff. (r²) | > 0.995 | - |
| LLOQ | 1 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Intra-day Accuracy | 95.5% - 104.2% | ±15% (±20% at LLOQ) |
| Inter-day Accuracy | 96.1% - 103.8% | ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 9.2% | ≤15% (≤20% at LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | CV < 15% | CV < 15% |
Visualizations
FLT3 Signaling Pathway and Inhibition
Mutated FLT3 undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT.[8] this compound acts by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent signal transduction.
Caption: FLT3 signaling pathway and point of inhibition by this compound.
Experimental Workflow for this compound Analysis
The following diagram outlines the logical flow of the bioanalytical process from sample receipt to final data reporting.
Caption: Experimental workflow for HPLC-MS/MS analysis of this compound.
References
- 1. rcsb.org [rcsb.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 antibody (21049-1-AP) | Proteintech [ptglab.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Flt3-IN-3 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility challenges and experimental use of Flt3-IN-3, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research and development efforts.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter solubility issues with this compound, particularly when preparing aqueous solutions for cell-based assays. This guide provides a systematic approach to addressing these challenges.
Problem: Precipitate forms when diluting this compound stock solution into aqueous media (e.g., PBS or cell culture medium).
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound is practically insoluble in water. Direct dilution of a high-concentration DMSO stock into aqueous buffers can cause the compound to crash out of solution.
-
Solution 1: Use a lower final concentration. If your experimental design allows, reducing the final concentration of this compound may prevent precipitation.
-
Solution 2: Prepare an intermediate dilution. Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock to a lower concentration in DMSO before adding it to the aqueous medium.
-
Solution 3: Increase the solvent concentration. For in vitro assays, ensure the final DMSO concentration is at a level that maintains solubility but is tolerated by the cells (typically ≤ 0.5%). You may need to optimize this for your specific cell line.
-
Solution 4: Utilize co-solvents for in vivo studies. For animal experiments, a common formulation involves a mixture of solvents. A typical preparation for a 1 mL working solution involves adding 50 µL of a 98 mg/mL this compound stock in DMSO to 400 µL of PEG300, mixing well, then adding 50 µL of Tween80, mixing again, and finally adding 500 µL of ddH₂O.[1] This solution should be prepared fresh.[1] Another option for in vivo use is a 10% DMSO in corn oil formulation.[1]
-
-
Poor Quality or Old DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1]
-
Solution: Use fresh, anhydrous, high-purity DMSO. Aliquot your DMSO upon receipt to minimize exposure to air and moisture.
-
-
Temperature Effects: Changes in temperature can affect solubility.
-
Solution: Gentle warming. Briefly warming the solution to 37°C may help dissolve any precipitate. However, avoid prolonged heating, which could degrade the compound.
-
-
Insufficient Mixing: The compound may not be evenly dispersed in the solution.
-
Solution: Vortexing and Sonication. After dilution, vortex the solution thoroughly. If precipitation persists, sonication in a water bath for a short period can aid in dissolution.
-
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[1]
2. What is the solubility of this compound in common solvents?
The solubility of this compound can vary slightly between batches. Always refer to the manufacturer's datasheet for the most accurate information. Below is a summary of reported solubility data.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 98 | 199.73 | Use fresh, anhydrous DMSO for best results.[1] |
| Ethanol | 49 | ~100 | |
| Water | Insoluble | - | |
| 10% DMSO in Corn Oil | Soluble (formulation) | - | For in vivo use.[1] |
3. How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1]
-
Stock Solutions in DMSO:
-
For long-term storage (up to 1 year), aliquot the stock solution into small, single-use vials and store at -80°C.
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.
-
Avoid repeated freeze-thaw cycles.
-
4. My this compound precipitated in my cell culture medium. What can I do?
If you observe precipitation in your cell culture medium, it is best to prepare a fresh dilution of the inhibitor. To prevent this from happening, consider the following:
-
Lower the final concentration of this compound in your experiment.
-
Ensure your final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells (typically ≤0.5%).
-
Prepare your working solution by adding the this compound stock solution to the medium dropwise while gently vortexing to ensure rapid mixing.
-
Do not store diluted this compound in aqueous media for extended periods. Prepare it fresh for each experiment.
5. Are there any alternative FLT3 inhibitors with better solubility?
Several other FLT3 inhibitors are available, and their solubility profiles may differ. For example, Quizartinib is sparingly soluble in aqueous buffers but has good solubility in DMSO and DMF. It's important to consult the datasheets for specific solubility information for any alternative inhibitor you are considering.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound is 490.64 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.906 mg of this compound in 1 mL of DMSO. c. Add the calculated volume of DMSO to the vial of this compound powder. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into single-use vials and store at -80°C for long-term storage.
-
Working Solution Preparation (for a final concentration of 100 nM in 10 mL of cell culture medium): a. Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute 1 µL of the 10 mM stock into 99 µL of DMSO to get a 100 µM solution. b. Add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed cell culture medium. Add the inhibitor dropwise while gently vortexing the medium to ensure rapid and even dispersion. c. The final DMSO concentration in this example will be 0.1%. d. Use the working solution immediately in your cell-based assay.
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide or a protein like myelin basic protein)
-
This compound stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
Procedure:
-
Prepare Serial Dilutions of this compound: a. Perform serial dilutions of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 1 nM). b. Prepare an intermediate dilution of each concentration in the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Set up the Kinase Reaction: a. Add the diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate. b. Add the FLT3 kinase and substrate mixture to each well. c. Initiate the reaction by adding ATP. The final concentration of ATP should be at or near its Kₘ for FLT3. d. Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detect Kinase Activity: a. Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Plot the luminescence signal against the logarithm of the this compound concentration. b. Fit the data to a dose-response curve to determine the IC₅₀ value of this compound for FLT3 kinase.
Visualizations
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][3][4][5][6] In normal physiology, the binding of the FLT3 ligand (FL) to the receptor induces its dimerization and subsequent autophosphorylation, activating downstream signaling cascades.[2][3][4][5][6] However, in certain hematological malignancies like acute myeloid leukemia (AML), mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive, ligand-independent activation of the receptor and its downstream pathways, promoting uncontrolled cell growth and survival.[2][3][4][5][6]
Figure 1. Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solubility Troubleshooting
When encountering solubility issues with this compound, a logical workflow can help identify and resolve the problem efficiently.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Flt3-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Flt3-IN-3 in DMSO. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 98 mg/mL, which corresponds to a molar concentration of 199.73 mM.[1] It is important to use fresh, high-quality DMSO, as moisture absorption by DMSO can reduce the solubility of the compound.[1] For other similar FLT3 inhibitors, solubility in DMSO can vary. For example, FLT3-IN-10 has a solubility of 55 mg/mL (216.31 mM) in DMSO, and sonication is recommended to aid dissolution.
Q3: How should I store the solid this compound compound?
A3: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to 3 years from the date of receipt.[1]
Q4: How should I store this compound stock solutions in DMSO?
A4: To maintain the integrity of this compound in a DMSO stock solution, it is crucial to aliquot the solution into smaller, single-use volumes and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1] For short-term use (within a week), aliquots can be stored at 4°C. For a similar compound, FLT3-IN-4, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q5: Can I store this compound DMSO stock solutions at room temperature?
A5: It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. While short-term handling at room temperature during experimental setup is unavoidable, prolonged exposure can lead to degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, potentially related to its stability in DMSO.
Problem: I am observing lower than expected potency or inconsistent results in my cell-based assays.
This issue could be due to several factors, including the degradation of this compound in your DMSO stock solution.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for this compound potency issues.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Age of stock solution: How old is your current stock solution? For a similar compound, FLT3-IN-4, storage at -80°C is recommended for a maximum of 6 months.[2]
-
Storage conditions: Was the stock solution stored properly at -80°C and protected from light?
-
Freeze-thaw cycles: How many times has the stock solution been frozen and thawed? It is strongly recommended to use aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare a Fresh Stock Solution:
-
If the integrity of your current stock is questionable, prepare a fresh stock solution of this compound in fresh, high-purity DMSO.
-
Use the freshly prepared stock in your assay to see if the expected potency is restored.
-
-
Perform a Stability Assessment (Optional but Recommended):
-
If you continue to experience issues or have concerns about your experimental conditions, you can perform a simple stability study. A detailed protocol is provided in the "Experimental Protocols" section below.
-
-
Review Assay Protocol:
-
Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a level that could cause solvent-induced toxicity (typically ≤ 0.1%).
-
Verify all other assay parameters, such as cell density, incubation times, and reagent concentrations.
-
-
Contact Technical Support:
-
If you have followed these steps and are still encountering problems, please contact the supplier's technical support for further assistance.
-
Data Presentation
Table 1: Solubility and Recommended Storage of this compound and Analogs
| Compound | Solvent | Solubility | Powder Storage | Stock Solution Storage |
| This compound | DMSO | 98 mg/mL (199.73 mM)[1] | -20°C (3 years)[1] | -80°C (aliquoted, avoid freeze-thaw)[1] |
| FLT3-IN-4 | DMSO | 25 mg/mL (57.94 mM)[2] | -20°C | -80°C (6 months), -20°C (1 month)[2] |
| FLT3-IN-10 | DMSO | 55 mg/mL (216.31 mM) | -20°C (3 years) | -80°C (1 year) |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC-MS
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Objective: To determine the degradation rate of this compound in DMSO under various storage conditions.
Materials:
-
This compound powder
-
High-purity DMSO (anhydrous)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Autosampler vials with caps
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)
Experimental Workflow:
Figure 2: Workflow for assessing this compound stability in DMSO.
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. This will be your T=0 sample .
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into multiple autosampler vials (e.g., 50 µL per vial).
-
Store the vials at different temperatures:
-
-80°C (ultra-low freezer)
-
-20°C (standard freezer)
-
4°C (refrigerator)
-
Room Temperature (RT, ~25°C)
-
-
-
Sample Collection:
-
At each designated time point (e.g., Day 1, Day 3, Day 7, Day 14, Day 30), retrieve one vial from each storage temperature.
-
-
Sample Preparation for HPLC-MS Analysis:
-
For each sample (including the T=0 sample), perform a serial dilution in a suitable solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration within the linear range of your HPLC-MS detector.
-
-
HPLC-MS Analysis:
-
Inject the prepared samples onto the HPLC-MS system.
-
HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from any potential degradants (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS Method (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Selected Ion Monitoring (SIM) of the protonated mass of this compound ([M+H]⁺).
-
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent ion at each time point for each storage condition.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100
-
Plot the % Remaining versus time for each storage condition to visualize the stability profile.
-
Signaling Pathway
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[3] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell growth.[3] this compound is a potent inhibitor of FLT3 kinase activity.
Figure 3: Simplified FLT3 signaling pathway and the action of this compound.
References
Flt3-IN-3 Western Blot Technical Support Center
Welcome to the technical support center for Flt3-IN-3 Western blot applications. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and providing clear guidance on protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting the uncontrolled growth of cancer cells, particularly in Acute Myeloid Leukemia (AML).[3][4] this compound and other FLT3 inhibitors function by binding to the ATP-binding site of the kinase domain, which prevents the autophosphorylation and activation of the FLT3 receptor.[4][5] This blockage inhibits downstream signaling pathways, such as STAT5, PI3K/Akt, and MAPK/ERK, that are crucial for cell proliferation and survival.[4][5][6]
Q2: What are the expected molecular weights for FLT3 in a Western blot?
A2: When performing a Western blot for FLT3, you should expect to see two bands for the protein. A band at approximately 130 kDa corresponds to the unglycosylated form of the FLT3 protein, which resides in the endoplasmic reticulum.[7] The mature, complexly glycosylated form of FLT3 is found on the cell surface and appears as a band at around 160 kDa.[7] The presence and ratio of these bands can provide insights into protein maturation and trafficking.
Q3: I am not seeing a signal for phosphorylated FLT3 (p-FLT3). What could be the issue?
A3: A lack of signal for p-FLT3 is a common issue. Here are several factors to consider:
-
Low Protein Expression: The target protein may be expressed at low levels in your specific cell line or tissue. It is recommended to load a higher amount of total protein, potentially up to 100 µg per lane for post-translationally modified targets.[8]
-
Suboptimal Antibody Dilution: The concentration of your primary antibody may not be optimal. It is advisable to perform a titration experiment to determine the best antibody concentration.
-
Inefficient Phosphatase Inhibition: During cell lysis, it is crucial to include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of your target protein.[8]
-
Blocking Buffer: For phospho-specific antibodies, using 5% Bovine Serum Albumin (BSA) in TBS-T is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background noise.[9]
-
Detection Reagent Sensitivity: The signal may be too weak for your current detection reagent. Consider using a high-sensitivity chemiluminescent substrate to enhance the signal.[9]
Q4: I am observing a non-specific band at ~50 kDa. What is this and how can I get rid of it?
A4: The appearance of a ~50 kDa band when probing for phosphorylated FLT3 has been reported by other researchers.[9] This is often a non-specific band or a degradation product. To address this, you can try the following:
-
Optimize Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.[10]
-
Increase Washing Steps: Increasing the number and duration of washes after primary and secondary antibody incubations can help to remove non-specifically bound antibodies.[10]
-
Use a Different Primary Antibody: The issue might be specific to the antibody clone you are using. Trying a different antibody validated for your application may resolve the problem.[9]
-
Ensure Proper Sample Preparation: Use fresh samples and always include protease inhibitors in your lysis buffer to minimize protein degradation.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane, especially for low-abundance targets.[8][10] |
| Low antibody concentration | Optimize the primary antibody concentration by performing a titration.[10] | |
| Inactive antibody | Ensure the antibody has been stored correctly and is within its expiration date. Confirm its activity with a positive control.[10] | |
| Insufficient exposure | Increase the exposure time when imaging the blot.[10] | |
| Inappropriate blocking buffer | For some antibodies, non-fat dry milk can mask the epitope. Try switching to 5% BSA in TBS-T.[11] | |
| High Background | Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[10] |
| Insufficient washing | Increase the number and duration of wash steps. Add a surfactant like Tween-20 to your wash buffer.[10] | |
| Blocking issues | Ensure the blocking step is performed for an adequate amount of time (e.g., 1 hour at room temperature or overnight at 4°C).[11] | |
| Contaminated buffers | Prepare fresh buffers and filter them to remove any precipitates.[10] | |
| Multiple Bands | Protein isoforms or splice variants | Consult literature to see if your protein of interest has known isoforms that could be detected by the antibody.[8] |
| Post-translational modifications | Glycosylation, phosphorylation, or ubiquitination can cause shifts in molecular weight.[8] | |
| Protein degradation | Ensure proper sample handling and use fresh lysates with protease inhibitors.[8] | |
| Non-specific antibody binding | Optimize antibody concentration and blocking conditions. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Reference |
| FLT3 (Wild-Type) | 13 | [1][2] |
| FLT3 (D835Y Mutant) | 8 | [1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Western Blot Protocol for Analyzing this compound Effects on FLT3 Phosphorylation
-
Cell Culture and Treatment:
-
Culture FLT3-mutant cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
For high molecular weight proteins like FLT3 (~160 kDa), a wet transfer at 4°C for 2 hours or overnight is recommended.[8]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blotting.
Caption: A logical approach to troubleshooting Western blot results.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
- 5. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Flt3-IN-3 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Flt3-IN-3 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of FMS-like tyrosine kinase 3 (Flt3).[1] Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to the development of acute myeloid leukemia (AML).[3] this compound exerts its effect by binding to the Flt3 kinase domain, thereby blocking its phosphorylation and the subsequent activation of downstream signaling pathways.
Q2: Which cell lines are suitable for in vitro studies with this compound?
Cell lines endogenously expressing Flt3 mutations are ideal for studying the efficacy of this compound. Commonly used AML cell lines include:
-
MV4-11: Homozygous for the FLT3-ITD mutation.[1]
-
MOLM-13: Heterozygous for the FLT3-ITD mutation.
-
PL-21: Heterozygous for the FLT3-ITD mutation.[1]
A wild-type FLT3 cell line, such as NB-4, can be used as a negative control to assess the specificity of the inhibitor.[1]
Q3: What is the recommended starting concentration for this compound in in vitro experiments?
Based on available data, a starting point for concentration ranges can be inferred from its IC50 value. One study reported an IC50 of 300 nM for cell viability in AML cell lines.[1] For initial experiments, it is advisable to test a range of concentrations around this value. A typical starting range could be from 1 nM to 10 µM to establish a dose-response curve for your specific cell line and assay.[1]
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the DMSO is of high purity and anhydrous, as moisture can affect the compound's stability. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How long should I incubate cells with this compound?
The optimal incubation time will depend on the specific assay being performed:
-
Phosphorylation studies (Western Blot): Inhibition of Flt3 phosphorylation can be rapid. A short incubation period of 2 to 4 hours is often sufficient to observe a significant decrease in p-Flt3 levels.[4][5]
-
Cell viability and proliferation assays (e.g., MTT, CellTiter-Glo): These assays typically require longer incubation times, ranging from 48 to 72 hours, to observe significant effects on cell growth.
-
Apoptosis assays (e.g., Annexin V staining, caspase activity): Induction of apoptosis may be detectable within 24 to 48 hours of treatment.[6][7][8] One study observed increased apoptosis in MV4-11 and PL-21 cells after a 5-day treatment with 300 nM this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low for your specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration. |
| Compound instability: The this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to Flt3 inhibitors. | Verify the Flt3 mutation status of your cell line. Consider testing other Flt3-mutated cell lines. Investigate potential resistance mechanisms, such as activation of bypass signaling pathways. | |
| High cell density: A high cell seeding density can sometimes mask the inhibitory effects. | Optimize the cell seeding density for your specific assay. | |
| High background in assays | DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (DMSO alone) to assess solvent toxicity. |
| Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to non-specific effects. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect experimental outcomes. | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the start of the experiment. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. | Use calibrated pipettes and perform dilutions carefully. Prepare a master mix of the inhibitor-containing medium for treating replicate wells. | |
| Precipitation of the compound in culture medium | Low solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | Prepare the final working solution immediately before use. Gently vortex the solution before adding it to the cells. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MV4-11, PL-21 | 300 nM | [1] |
| Apoptosis Induction | MV4-11, PL-21 | Increased at 300 nM (5 days) | [1] |
| Differentiation (CD11b expression) | MV4-11 | Increased at 300 nM (5 days) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove 50 µL of medium from each well and add 50 µL of the 2x this compound solutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-Flt3 (p-Flt3)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-Flt3 (e.g., Tyr589/591) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Flt3 and a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 12-well plate and treat with this compound for 24-48 hours.
-
Cell Collection: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Flt3 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Studies.
Caption: Troubleshooting Logic for In Vitro Experiments with this compound.
References
- 1. DSpace [dspace.allegheny.edu]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-3 off-target effects investigation
Disclaimer: The following information is provided for a hypothetical Flt3 inhibitor, herein referred to as "Flt3-i-3," as there is no publicly available data for a compound with the exact name "Flt3-IN-3." The data and troubleshooting advice are based on typical characteristics and challenges associated with potent and selective second-generation Flt3 tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Flt3-i-3 and what is its primary mechanism of action?
Flt3-i-3 is a potent, ATP-competitive, second-generation small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is designed for high selectivity towards both wild-type FLT3 and its common activating mutants, such as Internal Tandem Duplication (ITD) and Tyrosine Kinase Domain (TKD) mutations. By binding to the ATP-binding pocket of the FLT3 kinase domain, Flt3-i-3 blocks its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][2][3]
Q2: What are the known primary targets and major off-targets of Flt3-i-3?
The primary targets of Flt3-i-3 are wild-type FLT3 and its oncogenic mutants (ITD, D835Y). While designed for high selectivity, comprehensive kinase profiling has identified a limited number of off-target kinases that are inhibited at higher concentrations. These include other members of the class III receptor tyrosine kinase family, such as KIT and PDGFR, as well as AXL.[4][5]
Q3: What cell lines are recommended for studying the on-target effects of Flt3-i-3?
For studying the effects of Flt3-i-3 on FLT3-ITD, the human acute myeloid leukemia (AML) cell lines MV4-11 (homozygous for FLT3-ITD) and MOLM-13 or MOLM-14 (heterozygous for FLT3-ITD) are highly recommended.[6][7] For FLT3-TKD mutations, engineered cell lines expressing the specific mutation (e.g., D835Y) may be required. As a negative control, cell lines that do not express FLT3 or express only wild-type FLT3 at low levels can be used to assess off-target cytotoxic effects.
Q4: How should I prepare and store Flt3-i-3 for in vitro experiments?
Flt3-i-3 is typically supplied as a lyophilized powder. For in vitro use, we recommend preparing a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[8] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guide
Q1: I am not observing the expected decrease in cell viability in my FLT3-ITD positive cell line (e.g., MV4-11) after treatment with Flt3-i-3.
-
Possible Cause 1: Compound Inactivity.
-
Troubleshooting Step: Verify the integrity of your Flt3-i-3 stock. If possible, test a fresh vial or a new lot of the compound. Ensure it has been stored correctly and that the stock solution was prepared accurately.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Troubleshooting Step: Confirm that the incubation time is sufficient. For proliferation assays, a 72-hour incubation is standard.[6] Also, check the seeding density of your cells; overly dense cultures may exhibit reduced sensitivity to inhibitors.
-
-
Possible Cause 3: Cell Line Integrity.
-
Troubleshooting Step: Confirm the identity and FLT3 mutation status of your cell line using STR profiling and targeted sequencing. Cell lines can lose their characteristics over prolonged passaging.
-
-
Possible Cause 4: Acquired Resistance.
-
Troubleshooting Step: If you are culturing cells with the inhibitor for extended periods, resistance can develop through secondary mutations in FLT3 or upregulation of bypass signaling pathways.[9][10] Analyze treated cells for FLT3-TKD mutations or perform a phospho-kinase array to identify activated alternative pathways.
-
Q2: I am observing significant cytotoxicity in my FLT3-negative control cell line.
-
Possible Cause: Off-Target Effects.
-
Troubleshooting Step: This suggests that at the concentrations used, Flt3-i-3 is inhibiting other kinases essential for the survival of your control cell line. Refer to the kinase selectivity profile (Table 1) to identify potential off-targets. Cross-reference these off-targets with the known dependencies of your control cell line. Consider using a lower concentration of Flt3-i-3 or a different control cell line.
-
Q3: My western blot results show incomplete inhibition of FLT3 phosphorylation, even at high concentrations of Flt3-i-3.
-
Possible Cause 1: Insufficient Incubation Time.
-
Troubleshooting Step: Inhibition of phosphorylation is a rapid process. However, ensure you are incubating the cells with Flt3-i-3 for an adequate period before cell lysis (e.g., 2-4 hours).
-
-
Possible Cause 2: High Protein Binding in Culture Medium.
-
Troubleshooting Step: Some kinase inhibitors can bind to proteins in fetal bovine serum (FBS), reducing their effective concentration. Try reducing the FBS concentration during the inhibitor treatment period (if tolerated by the cells) or use a serum-free medium for the duration of the treatment.
-
-
Possible Cause 3: Ligand-Mediated Activation of Wild-Type FLT3.
-
Troubleshooting Step: In cell lines that co-express wild-type FLT3, the presence of its ligand (FL) in the serum can lead to strong activation that may be more difficult to inhibit completely.[9] Consider performing the experiment in a medium with low or no FL, or use a neutralizing antibody against FL.
-
Quantitative Data
Table 1: Kinase Selectivity Profile of Flt3-i-3
Data is presented as the percentage of kinase activity remaining at a 1 µM concentration of Flt3-i-3, as determined by a KinomeScan™ assay.
| Kinase Target | % of Control Activity |
| FLT3 (ITD) | 0.5% |
| FLT3 (D835Y) | 1.2% |
| FLT3 (WT) | 2.5% |
| KIT | 15.8% |
| PDGFRα | 22.4% |
| PDGFRβ | 18.9% |
| AXL | 35.1% |
| MER | 45.6% |
| TYRO3 | 51.2% |
| TRKA | 68.0% |
| JAK2 | 85.5% |
| c-SRC | 91.3% |
Table 2: Cellular IC50 Values for Flt3-i-3
IC50 values were determined after 72 hours of continuous exposure.
| Cell Line | FLT3 Status | Assay Type | IC50 (nM) |
| MV4-11 | FLT3-ITD/ITD | Cell Viability (Alamar Blue) | 5.8 |
| MOLM-13 | FLT3-ITD/WT | Cell Viability (Alamar Blue) | 10.2 |
| RS4;11 | FLT3-WT | Cell Viability (Alamar Blue) | > 1000 |
| Ba/F3-ITD | FLT3-ITD (transfected) | Cell Viability (Alamar Blue) | 4.5 |
| Ba/F3 | Parental | Cell Viability (Alamar Blue) | > 5000 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general workflow for assessing the selectivity of a kinase inhibitor using a large-scale kinase panel screen (e.g., KinomeScan™).[5][9]
Objective: To identify the on-target and off-target kinases of Flt3-i-3.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of Flt3-i-3 (e.g., 10 mM in DMSO). Provide the compound to a commercial vendor that offers kinase screening services.
-
Binding Assay: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified human kinases. The assay measures the ability of the compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase.
-
Quantification: The amount of kinase bound to the immobilized inhibitor is measured, usually by quantitative PCR (qPCR) of a DNA tag linked to the kinase. The results are reported as the percentage of the DMSO control (% of control), where a lower number indicates stronger binding of the test compound.
-
Data Analysis: Results are often visualized on a dendrogram of the human kinome to provide a graphical representation of selectivity. Potent off-targets are identified as those kinases showing significant inhibition (e.g., < 50% of control activity).
-
Follow-up: For significant off-targets, dose-response experiments are performed to determine the dissociation constant (Kd).
Protocol 2: Cellular FLT3 Phosphorylation Assay (Western Blot)
Objective: To determine the potency of Flt3-i-3 in inhibiting FLT3 autophosphorylation in intact cells.
Methodology:
-
Cell Culture: Plate FLT3-dependent cells (e.g., MV4-11) at a density of 1 x 106 cells/mL in serum-containing medium and allow them to grow overnight.
-
Serum Starvation (Optional): To reduce baseline signaling, you may serum-starve the cells for 2-4 hours in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Flt3-i-3 (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for 2-4 hours at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-FLT3 (Tyr591).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 as a loading control. Also, probe a separate gel or the same membrane for a housekeeping protein like GAPDH or β-actin to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the IC50 for phosphorylation inhibition.
Protocol 3: Cell Viability Assay
Objective: To measure the effect of Flt3-i-3 on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well for suspension cells like MV4-11).
-
Compound Addition: Prepare a serial dilution of Flt3-i-3 in culture medium and add it to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement (Alamar Blue/Resazurin Assay):
-
Add Alamar Blue reagent (typically 10% of the well volume) to each well.
-
Incubate for another 2-4 hours, or until a color change is observed in the control wells.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background (medium only) reading from all wells.
-
Normalize the data to the DMSO control wells (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: FLT3 signaling pathway and mechanism of action of Flt3-i-3.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of PLM-102, a novel dual inhibitor of FLT3 and RET as a new therapeutic option for acute myeloid leukemia. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Flt3-IN-3 Resistance in AML: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Flt3-IN-3 in Acute Myeloid Leukemia (AML) studies, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a potent, small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). It has demonstrated significant activity against both wild-type FLT3 and the clinically relevant D835Y mutation, with IC50 values of 13 nM and 8 nM, respectively.[1] It effectively suppresses the proliferation of FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13, at low nanomolar concentrations.[1] This profile suggests that this compound is likely a Type I FLT3 inhibitor, capable of binding to the active conformation of the kinase.[2][3][4]
Q2: My FLT3-mutant AML cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on the patterns observed with other Type I FLT3 inhibitors, resistance can be broadly categorized into on-target and off-target mechanisms.
-
On-Target Resistance: This typically involves the acquisition of secondary mutations within the FLT3 kinase domain that interfere with inhibitor binding. A common example is the "gatekeeper" mutation F691L, which has been shown to confer resistance to numerous FLT3 inhibitors.[3][5] Other mutations, such as N701K, have also been identified as conferring resistance to Type I inhibitors like gilteritinib.[6]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling. The most frequently observed off-target resistance mechanism is the activation of the RAS/MAPK pathway through mutations in genes like NRAS or KRAS.[5][6][7] Activation of other pro-survival pathways, such as PI3K/Akt, or upregulation of other receptor tyrosine kinases like AXL, can also contribute to resistance.[7]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism in your this compound-resistant AML cell line, a multi-pronged approach is recommended:
-
Sequence the FLT3 gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the FLT3 kinase domain in your resistant cell line to identify any secondary mutations.
-
Assess downstream signaling pathways: Use techniques like Western blotting or phospho-flow cytometry to check the phosphorylation status of key downstream signaling proteins such as ERK, AKT, and STAT5 in the presence and absence of this compound. Persistent activation of these pathways despite FLT3 inhibition suggests an off-target mechanism.
-
Perform a broader genetic analysis: If no on-target mutations are found, consider whole-exome sequencing or targeted NGS panels to identify mutations in genes associated with common resistance pathways (e.g., NRAS, KRAS, PTPN11).
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cell culture.
| Possible Cause | Troubleshooting/Validation Steps |
| Emergence of a resistant subclone | 1. Perform a dose-response curve (e.g., MTT or CellTiter-Glo assay) to quantify the shift in IC50. 2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound. 3. Analyze the genomic DNA of the resistant population for the presence of known resistance-conferring mutations in FLT3 or RAS pathway genes. |
| Changes in cell culture conditions | 1. Ensure consistent media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Mycoplasma testing is recommended as it can alter cellular responses to drugs. |
| Degradation of this compound | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them under recommended conditions.[1] 2. When treating cells, add freshly diluted inhibitor to the media. |
Problem 2: this compound is ineffective in a primary AML patient sample with a known FLT3 mutation.
| Possible Cause | Troubleshooting/Validation Steps |
| Primary Resistance | 1. Bone Marrow Microenvironment: Co-culture primary AML cells with stromal cells (e.g., HS-5) to assess if the microenvironment provides protective signals. Factors like FLT3 ligand, FGF2, and CXCL12 secreted by stromal cells can confer resistance. 2. Plasma Protein Binding: High levels of plasma proteins, such as alpha-1-acid glycoprotein (AGP), can bind to and sequester FLT3 inhibitors, reducing their effective concentration.[8] Consider performing assays in media with reduced serum or in specialized human plasma-like media. |
| Pre-existing resistant clones | 1. Use a highly sensitive sequencing method (e.g., deep sequencing) to detect low-frequency resistance mutations that may be present in the primary sample. |
| Co-occurring mutations | 1. Analyze the mutational profile of the patient sample for co-occurring mutations in genes like NPM1 or DNMT3A, which can influence the overall response to therapy.[9] |
Data Presentation
Table 1: IC50 Values of this compound and Other FLT3 Inhibitors in Sensitive and Resistant AML Cell Lines
| Inhibitor | Cell Line | FLT3 Status | Resistance Mechanism | IC50 (nM) | Reference |
| This compound | - | FLT3-WT | - | 13 | [1] |
| This compound | - | FLT3-D835Y | - | 8 | [1] |
| Gilteritinib | MOLM-14 | FLT3-ITD | Sensitive | ~1 | [6] |
| Gilteritinib | MOLM-14/Gilt | FLT3-ITD, FLT3-N701K | On-target | >1000 | [6] |
| ABT-869 | MV4-11 | FLT3-ITD | Sensitive | 6 | [5] |
| ABT-869 | MV4-11-R | FLT3-ITD | Off-target (pathway activation) | 52 | [5] |
| Quizartinib | MOLM-14 | FLT3-ITD | Sensitive | ~0.4 | [10] |
| Quizartinib | MOLM-14-D835Y | FLT3-ITD, FLT3-D835Y | On-target | >1000 | [10] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant AML Cell Lines
This protocol describes a general method for developing acquired resistance to a FLT3 inhibitor in vitro.
-
Cell Line Selection: Start with a this compound-sensitive AML cell line (e.g., MOLM-13, MV4-11).
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.
-
Dose Escalation:
-
Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.
-
Allow the surviving cells to repopulate.
-
Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Continue this process over several months.
-
-
Confirmation of Resistance:
-
Periodically, perform dose-response assays on the resistant cell population to quantify the shift in IC50 compared to the parental cell line.
-
A significant increase in the IC50 (e.g., >10-fold) indicates the development of resistance.
-
-
Characterization of Resistant Cells: Once a resistant cell line is established, proceed with the characterization of the resistance mechanism as described in the FAQs.
Protocol 2: Western Blot for Assessing FLT3 Pathway Activation
-
Cell Treatment: Seed both parental (sensitive) and this compound-resistant AML cells. Treat with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against:
-
p-FLT3 (Tyr591)
-
Total FLT3
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-AKT (Ser473)
-
Total AKT
-
β-actin (as a loading control)
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: FLT3 signaling and mechanisms of resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant AML cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 Inhibitors in AML: Tackling Therapy Resistance | KCAS Bio [kcasbio.com]
- 4. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Determining the sensitivity of primary acute myeloid leukemia (AML) samples with FLT3-ITD or FLT3-D835 mutations to FLT3 inhibitors using an ex vivo drug sensitivity screen. - ASCO [asco.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Flt3-IN-3 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Flt3-IN-3 and other FLT3 inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). It targets both the wild-type (WT) FLT3 and clinically relevant mutants like D835Y.[1] In normal hematopoiesis, the binding of FLT3 ligand (FL) to the FLT3 receptor activates downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5, which are crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells.[2][3] However, in a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene, such as internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations, lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cancer cell growth.[4][5][6] this compound and other FLT3 inhibitors work by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of these downstream oncogenic signaling pathways.[2]
Q2: My AML cell line (e.g., MV4-11, MOLM-13) is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
Resistance to FLT3 inhibitors can be categorized as either primary (innate) or secondary (acquired). The primary mechanisms of resistance include:
-
On-target secondary mutations: The development of new mutations in the FLT3 gene can prevent the inhibitor from binding effectively. Common sites for these mutations are the tyrosine kinase domain (TKD), such as the D835 residue, and the "gatekeeper" residue F691L.[7][8][9]
-
Activation of alternative signaling pathways: The cancer cells can bypass their dependency on FLT3 signaling by upregulating parallel survival pathways. These often include the RAS/MAPK and PI3K/AKT/mTOR pathways.[7][10] Activation of other receptor tyrosine kinases, such as AXL, can also contribute to resistance.[11]
-
Microenvironment-mediated resistance: Bone marrow stromal cells can secrete growth factors like FLT3 ligand (FL) or fibroblast growth factor 2 (FGF2) that protect the leukemia cells from the effects of FLT3 inhibitors.[12]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a combination of the following experimental approaches is recommended:
-
FLT3 Gene Sequencing: Sequence the FLT3 gene in your resistant cell line to identify any secondary mutations in the kinase domain that may have emerged.
-
Western Blot Analysis: Profile the activation status of key signaling proteins. A sustained phosphorylation of AKT, ERK, and STAT5 despite FLT3 inhibition suggests the activation of bypass pathways.
-
Co-culture Experiments: To assess microenvironment-mediated resistance, co-culture your resistant cells with bone marrow stromal cells and then treat with this compound. A decreased efficacy of the inhibitor in the co-culture system would point towards a protective role of the microenvironment.
Troubleshooting Guide
Problem: A decrease in the cytotoxic effect of this compound is observed in my cell line.
Possible Cause 1: Development of on-target resistance (secondary FLT3 mutations).
-
Troubleshooting Step:
-
Perform targeted sequencing of the FLT3 gene to identify potential resistance mutations (e.g., at the D835 or F691 residues).
-
If a known resistance mutation is identified, consider switching to a different class of FLT3 inhibitor that is effective against that specific mutation. For example, some second-generation inhibitors show activity against TKD mutations that confer resistance to earlier inhibitors.[13]
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step:
-
Use Western blotting to analyze the phosphorylation status of key downstream effectors like AKT, ERK, and STAT5 in the presence and absence of this compound. Persistent phosphorylation in the presence of the inhibitor indicates pathway reactivation.
-
Test combination therapies with inhibitors of the identified active pathways. For instance, combine this compound with a MEK inhibitor (for the MAPK pathway) or a PI3K/mTOR inhibitor.
-
Possible Cause 3: Increased expression of FLT3 ligand (FL) in the culture medium.
-
Troubleshooting Step:
-
Measure the concentration of FL in your cell culture supernatant using an ELISA kit.
-
If high levels of FL are detected, consider using a neutralizing antibody against FL in combination with this compound.
-
Quantitative Data
Table 1: IC50 Values of Various FLT3 Inhibitors in Sensitive and Resistant AML Cell Lines
| Cell Line | FLT3 Status | Inhibitor | IC50 (nM) | Resistance Mechanism |
| MOLM-13 | FLT3-ITD | Quizartinib | 0.62 ± 0.03 | - |
| MV4-11 | FLT3-ITD | Quizartinib | 0.31 ± 0.05 | - |
| MOLM-14 | FLT3-ITD | Gilteritinib | 1.3 | - |
| MOLM-14/Gilt | FLT3-ITD, N701K | Gilteritinib | >1000 | Secondary FLT3 Mutation |
| MV4-11/Gilt | FLT3-ITD, NRAS G12C | Gilteritinib | >1000 | NRAS Mutation |
Data synthesized from multiple sources.[14]
Table 2: Effect of Combination Therapy on Inhibitor Potency
| Cell Line | Inhibitor | Combination Agent | Fold Change in IC50 |
| MOLM-13 | Quizartinib | Palbociclib (CDK4/6i) | Synergistic effect observed |
| MV4-11 | Quizartinib | Palbociclib (CDK4/6i) | Synergistic effect observed |
| Sorafenib-Resistant Cells | Sorafenib | CI-1040 (MEKi) | Significant sensitization |
Data synthesized from multiple sources.[14]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is for determining the cytotoxic effects of FLT3 inhibitors on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
FLT3 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of the FLT3 inhibitor in culture medium.
-
Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FLT3, anti-phospho-FLT3, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-STAT5, anti-phospho-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH as a loading control to normalize the protein levels.
Protocol 3: Apoptosis Assay via Annexin V/PI Staining and Flow Cytometry
This protocol is for quantifying apoptosis in leukemia cells following treatment with an FLT3 inhibitor.
Materials:
-
Treated and untreated leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Overview of resistance mechanisms to FLT3 inhibitors.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 7. mdpi.com [mdpi.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reversal of Acquired Drug Resistance in FLT3-mutated Acute Myeloid Leukemia Cells via Distinct Drug Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flt3-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Flt3-IN-3. Our goal is to help you address common challenges, particularly the issue of inconsistent IC50 values, and to provide standardized protocols for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to constitutive activation of the receptor.[1][2][3] This uncontrolled signaling promotes the development and progression of certain cancers, most notably Acute Myeloid Leukemia (AML).[1][2]
Flt3 inhibitors, a class of targeted therapy drugs, work by binding to the FLT3 receptor and blocking its signaling activity, thereby inhibiting the growth of cancer cells.[1] These inhibitors can be classified into two main types based on their binding mode to the kinase domain.
Q2: Why am I observing inconsistent IC50 values for this compound in my experiments?
Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can arise from a variety of factors. The IC50 value, which represents the concentration of an inhibitor required to reduce a biological activity by 50%, is highly dependent on the specific experimental conditions.[4] Therefore, direct comparison of IC50 values between different studies or even different experimental runs within the same lab can be misleading if the assay conditions are not strictly controlled.[5]
Key factors that can influence IC50 values include:
-
Cell Line and Genotype: Different cell lines, even those of the same cancer type, can exhibit varying sensitivity to Flt3 inhibitors due to their unique genetic backgrounds, including the specific type of FLT3 mutation (e.g., ITD vs. TKD) and the presence of other co-occurring mutations.[6][7]
-
ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the assay can significantly impact the apparent IC50 value.[4][8] Higher ATP concentrations will generally lead to higher IC50 values as the inhibitor has to compete with more ATP for binding to the kinase.
-
Substrate Concentration: The concentration of the substrate used in a kinase assay can also affect the IC50 value, particularly for non-competitive or uncompetitive inhibitors.[9]
-
Assay Format and Readout: The type of assay used (e.g., biochemical vs. cell-based), the specific readout (e.g., phosphorylation level, cell viability), and the detection method can all contribute to variability.[5]
-
Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in cell-based assays can influence the observed potency of the inhibitor.[10]
Troubleshooting Guide for Inconsistent IC50 Values
If you are experiencing variability in your this compound IC50 measurements, consider the following troubleshooting steps.
Diagram: Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A flowchart outlining the systematic steps to troubleshoot and resolve inconsistent IC50 values in this compound experiments.
Step-by-Step Troubleshooting
1. Review Your Experimental Protocol
-
Consistency is Key: Ensure that the same protocol is followed meticulously for every experiment. Minor variations in incubation times, temperatures, or reagent volumes can lead to significant differences in results.
-
Standard Operating Procedure (SOP): If you don't have one already, create a detailed SOP for your IC50 determination assay.
2. Check Your Reagents
-
Reagent Quality: Use high-quality, fresh reagents. Degradation of the inhibitor, ATP, or other critical components can affect the outcome.
-
Concentration Verification: Independently verify the concentration of your this compound stock solution.
-
Serum Lot-to-Lot Variability: If using fetal bovine serum (FBS) in cell-based assays, be aware that different lots can have varying levels of growth factors that may influence cell growth and inhibitor sensitivity.
3. Verify Your Cell Line
-
Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure they have not been misidentified or cross-contaminated.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Mycoplasma Contamination: Routinely test for mycoplasma contamination, which can significantly alter cellular responses to drugs.
4. Optimize Assay Parameters
-
Cell Seeding Density: Determine the optimal cell seeding density that ensures logarithmic growth throughout the duration of the assay. Overgrowth or confluence can affect results.[11]
-
Incubation Time: The duration of inhibitor exposure can impact the IC50 value. Ensure you are using an appropriate and consistent incubation time.
-
ATP Concentration (Biochemical Assays): If performing a biochemical kinase assay, determine the Km for ATP for your specific Flt3 construct and decide whether to run the assay at the Km or at a physiological concentration of ATP. Clearly report the ATP concentration used.[5]
5. Standardize Data Analysis
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to fit your dose-response data and calculate the IC50. The four-parameter logistic (4PL) model is commonly used.
-
Data Normalization: Be consistent in how you normalize your data (e.g., relative to a vehicle-treated control). Be cautious of values exceeding 100% viability, which could indicate a proliferative effect at low concentrations or issues with the assay itself.[11]
Data Presentation: Flt3 Inhibitor IC50 Values
While specific IC50 values for this compound are not broadly published, the following table illustrates how to present IC50 data for Flt3 inhibitors in a clear and structured format, including essential experimental details. This example uses hypothetical data for this compound and published data for other Flt3 inhibitors for context.
| Inhibitor | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | FLT3-ITD | MV4-11 | Cell Viability (MTT) | [Enter your data] | [Your Experiment ID] |
| This compound | FLT3-D835Y | Ba/F3 | Cell Viability (CTG) | [Enter your data] | [Your Experiment ID] |
| Gilteritinib | FLT3-ITD | MOLM-14 | Cell Viability | ~1 | [12] |
| Quizartinib | FLT3-ITD | MV4-11 | Cell Viability | ~1.5 | [6] |
| Midostaurin | FLT3-ITD | MOLM-14 | Cell Viability | ~10 | [13] |
Experimental Protocols
Protocol 1: Cell-Based Flt3 Inhibition Assay (Cell Viability)
This protocol describes a general method for determining the IC50 of this compound in a cell line expressing a mutant Flt3, such as MV4-11 (FLT3-ITD).
Materials:
-
Flt3-dependent cell line (e.g., MV4-11)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete growth medium to the desired seeding density (e.g., 5,000 cells/well in 90 µL).
-
Seed the cells into a 96-well plate.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM). The final concentration in the well will be 1/10th of this concentration.
-
-
Cell Treatment:
-
Add 10 µL of the diluted inhibitor solutions to the appropriate wells.
-
Include wells with vehicle control (e.g., 0.1% DMSO in medium) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay, add MTT solution and incubate, then solubilize the formazan crystals and read the absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Diagram: Flt3 Signaling Pathway
Caption: A diagram illustrating the Flt3 signaling pathway and the inhibitory action of this compound.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flt3 Western Blotting
Welcome to the technical support center for Flt3 Western blotting. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background when detecting the Flt3 protein.
Troubleshooting Guide: High Background in Flt3 Western Blot
High background can obscure the specific detection of your target protein, Flt3. The following table outlines common causes and solutions to reduce background noise in your Western blot experiments.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Optimize the concentration of your primary and secondary antibodies by performing a titration. Start with the manufacturer's recommended dilution and test a range of higher dilutions. |
| Insufficient Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; if using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), especially for phospho-Flt3 detection as milk contains phosphoproteins. Increase the percentage of the blocking agent (e.g., from 5% to 7%). |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. A common protocol is three to five washes of 5-15 minutes each with a buffer containing a detergent like Tween-20 (e.g., TBST or PBST). |
| Non-Specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If non-specific bands appear, consider using a pre-adsorbed secondary antibody. |
| Membrane Type and Handling | If using a PVDF membrane, which has a high protein binding capacity, consider switching to a nitrocellulose membrane as it may result in lower background. Crucially, never let the membrane dry out at any stage of the process, as this can cause irreversible and non-specific antibody binding. |
| High Protein Load | Overloading the gel with too much protein can lead to high background and non-specific bands. Titrate the amount of protein loaded per lane to find the optimal amount for clear signal detection. |
| Sample Preparation and Degradation | Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation, which can cause non-specific bands. |
| Overexposure | If using chemiluminescence, a signal that is too strong can lead to high background. Reduce the exposure time when imaging the blot. You can also try using a less sensitive detection reagent. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about high background in Flt3 Western blotting.
Q1: Why am I seeing a high background specifically in the protein lanes of my Flt3 blot?
High background concentrated in the protein lanes often points to issues with non-specific antibody binding to other proteins in your sample, protein aggregation, or excessive protein loading. To address this, try the following:
-
Optimize Antibody Dilution: Your primary or secondary antibody concentration may be too high, leading to off-target binding.
-
Improve Blocking: Ensure your blocking step is sufficient. You might need to extend the blocking time or try a different blocking agent.
-
Reduce Protein Load: Loading too much protein can cause smearing and high background in the lanes. Try loading a smaller amount of your sample.
-
Check Sample Quality: Ensure your samples are properly prepared and have not degraded. The presence of degraded protein fragments can contribute to background noise.
Q2: I'm detecting phospho-Flt3 and the background is very high. What could be the cause?
When detecting phosphorylated proteins like phospho-Flt3, it is generally recommended to use BSA as a blocking agent instead of non-fat dry milk. Milk contains casein, a phosphoprotein, which can cross-react with your phospho-specific antibody, leading to high background.
Q3: Can the type of membrane I use affect the background of my Flt3 Western blot?
Yes, the choice of membrane can influence the background. PVDF membranes have a higher protein binding capacity than nitrocellulose membranes and can sometimes be more prone to high background. If you are consistently experiencing high background with a PVDF membrane, you might consider trying a nitrocellulose membrane. Regardless of the membrane type, it is critical to ensure it does not dry out during the procedure.
Q4: I see multiple bands in my Flt3 Western blot. Are these non-specific?
While some bands may be non-specific, Flt3 itself can appear as multiple bands due to different glycosylation states. Flt3 can exist as a 130 kDa under-glycosylated form found in the endoplasmic reticulum and a 160 kDa complex-glycosylated form on the cell surface. Additionally, post-translational modifications and the presence of different isoforms can also result in multiple bands. To confirm the specificity of your bands, you can:
-
Use a well-characterized antibody.
-
Include positive and negative controls in your experiment.
-
Consult resources like UniProt to check for known isoforms and modifications of Flt3.
Detailed Experimental Protocol: Western Blot for Flt3
This protocol provides a general guideline for performing a Western blot to detect Flt3. Optimization of specific steps may be required for your particular samples and antibodies.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of Flt3 (around 130-160 kDa).
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary Flt3 antibody in the blocking solution at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking solution.
-
Incubate the membrane with the secondary antibody solution for 1-2 hours at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Visualizing Key Processes
To further aid in your experiments, the following diagrams illustrate the Flt3 signaling pathway and a logical workflow for troubleshooting high background in Western blots.
Caption: Flt3 signaling pathway activation.
Caption: Troubleshooting workflow for high background.
Flt3-IN-3 unexpected cytotoxicity in control cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Flt3-IN-3 in control cells.
Troubleshooting Guide
Unexpected cytotoxicity in control cells can confound experimental results. This guide provides a step-by-step approach to identify the potential source of the issue.
Question: Why am I observing cytotoxicity in my vehicle-treated (e.g., DMSO) control cells?
Answer:
Cytotoxicity in vehicle-treated control cells is a critical issue that needs to be addressed before interpreting the effects of this compound. Here are the common causes and troubleshooting steps:
-
High DMSO Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for kinase inhibitors, but it can be toxic to cells at higher concentrations.[1][2][3][4][5]
-
Troubleshooting:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a level well-tolerated by your specific cell line, typically below 0.5%, with 0.1% being a widely considered safe concentration.[5]
-
Perform a DMSO Dose-Response Curve: Culture your control cells with a range of DMSO concentrations (e.g., 0.05% to 2%) to determine the maximum non-toxic concentration for your experimental duration.
-
-
-
Poor Cell Health: The overall health of your cell culture can significantly impact their sensitivity to any treatment.
-
Troubleshooting:
-
Check Cell Morphology: Visually inspect your cells under a microscope for any signs of stress, such as rounding up, detachment, or granularity, before starting your experiment.
-
Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Test for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.
-
-
Question: My vehicle controls are healthy, but I'm still seeing unexpected cytotoxicity in my this compound treated control cells that do not express FLT3. What could be the cause?
Answer:
If your vehicle controls are clean, the cytotoxicity is likely related to this compound itself. Here are the potential causes and how to investigate them:
Off-Target Effects
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[6] However, like many kinase inhibitors, it may have off-target effects, inhibiting other kinases that are essential for the survival of your control cells.[7][8]
Experimental Protocol: Assessing Off-Target Effects
-
Literature Review: Conduct a thorough literature search for any published kinase selectivity profiles of this compound or structurally similar compounds.
-
Kinase Profiling: If resources permit, perform a kinase panel screen to identify other kinases that this compound inhibits at the concentrations you are using.
-
Phenotypic Rescue: If a specific off-target kinase is identified, investigate if you can "rescue" the cells from cytotoxicity by activating the downstream pathway of that kinase.
Compound Solubility and Aggregation
Poor solubility of a compound in aqueous cell culture media can lead to the formation of aggregates. These aggregates can be cytotoxic through various mechanisms, independent of the compound's intended pharmacology.
Experimental Protocol: Assessing Compound Solubility
-
Visual Inspection: Prepare your highest concentration of this compound in media and visually inspect it for any signs of precipitation or cloudiness, both immediately after preparation and over the course of your experiment.
-
Microscopic Examination: Examine the media in your treated wells under a microscope for any visible precipitates or crystals.
-
Dynamic Light Scattering (DLS): If available, use DLS to detect the presence of sub-visible aggregates in your this compound stock solutions and final dilutions in media.
Compound Stability and Degradation
Small molecules can be unstable in cell culture media, degrading into cytotoxic byproducts over the course of an experiment.
Experimental Protocol: Assessing Compound Stability
-
Incubation and Analysis: Incubate this compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).
-
LC-MS Analysis: At different time points, take aliquots of the medium and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation of the parent compound and the appearance of new peaks that could represent degradation products.
-
Compare to Control: Compare the LC-MS profile of the incubated compound to a control sample of this compound that has not been incubated.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[6] It is designed to block the signaling pathways that are constitutively activated by FLT3 mutations, which are common in acute myeloid leukemia (AML).[9][10]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory concentrations (IC50) of this compound can vary depending on the specific FLT3 mutation and the assay conditions. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration.
Q3: Is it possible that my control cell line expresses low levels of FLT3?
A3: While you may have selected a control cell line that is not known to be FLT3-dependent, it is possible that it expresses low, basal levels of wild-type FLT3. Wild-type FLT3 plays a role in the survival and differentiation of hematopoietic stem cells.[6] Inhibition of this basal signaling could potentially lead to cytotoxicity, especially at high concentrations of a potent inhibitor.
Experimental Protocol: Confirming FLT3 Expression
-
Western Blot: Lyse your control cells and perform a western blot using a validated antibody against FLT3 to determine if the protein is expressed.
-
RT-qPCR: Extract RNA from your control cells and perform reverse transcription-quantitative PCR (RT-qPCR) to measure the mRNA expression level of the FLT3 gene.
Q4: Could the cytotoxicity be related to the specific cell viability assay I am using?
A4: Yes, some cell viability assays can be prone to artifacts. For example, compounds that interfere with cellular metabolism can affect the readout of metabolic assays (e.g., MTT, XTT).
Troubleshooting:
-
Use an Orthogonal Assay: Confirm your cytotoxicity results using a different viability assay that relies on a distinct mechanism. For example, if you are using a metabolic assay, try a membrane integrity assay (e.g., trypan blue exclusion, LDH release) or a caspase activation assay to measure apoptosis.
Data Summary
| Parameter | Value | Reference |
| Target | FMS-like tyrosine kinase 3 (FLT3) | [6] |
| Mechanism | Kinase Inhibitor | [10] |
| Common Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Recommended Final DMSO Concentration | < 0.5% (ideally ≤ 0.1%) | [5] |
Visualizations
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies targeting FLT3 beyond the kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-3 poor in vivo bioavailability
Welcome to the technical support center for Flt3-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of FMS-related tyrosine kinase 3 (FLT3). It demonstrates potent activity against wild-type FLT3 as well as clinically relevant mutants, including those with internal tandem duplications (ITD) and mutations in the tyrosine kinase domain (TKD), such as D835Y.[1] By inhibiting the kinase activity of FLT3, this compound blocks the downstream signaling pathways that are constitutively activated in certain forms of acute myeloid leukemia (AML), leading to reduced proliferation and increased apoptosis of cancer cells.[1]
Q2: I am not observing the expected efficacy of this compound in my animal model. Could this be due to poor in vivo bioavailability?
A2: This is a strong possibility. While this compound has demonstrated in vivo target engagement, as evidenced by the reduction of FLT3-ITD autophosphorylation in xenograft models[1], its oral bioavailability may be limited. Poor bioavailability is a common challenge for many small molecule kinase inhibitors and can stem from various factors including low aqueous solubility, poor permeability across the intestinal wall, and rapid first-pass metabolism in the liver.
Q3: What are the typical signs of poor bioavailability in an in vivo experiment?
A3: Signs of poor bioavailability can include:
-
Lack of a dose-dependent therapeutic response.
-
High variability in efficacy between individual animals.
-
No significant difference in tumor growth or other disease markers between the vehicle control and treated groups, despite proven in vitro potency.
-
Low or undetectable plasma concentrations of the compound after oral administration.
Q4: Are there any known physicochemical properties of this compound that might suggest poor bioavailability?
Troubleshooting Guide: Addressing Poor In Vivo Bioavailability
If you suspect poor in vivo bioavailability is impacting your experiments with this compound, consider the following troubleshooting steps.
Step 1: Re-evaluate Formulation and Administration Route
Issue: The formulation of this compound may not be optimal for absorption.
Troubleshooting Actions:
-
Solubility Enhancement: this compound is soluble in DMSO and ethanol.[1] For in vivo studies, it is crucial to use a vehicle that maintains the compound in solution or as a fine suspension upon administration. Common vehicles for poorly soluble compounds include:
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the this compound powder through techniques like micronization can increase the surface area for dissolution.[4]
-
Alternative Administration Routes: If oral administration proves challenging, consider alternative routes that bypass first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection. This can help determine if the compound is active systemically.
Step 2: Conduct a Pilot Pharmacokinetic (PK) Study
Issue: Lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.
Troubleshooting Actions:
-
Design a Pilot PK Study: A small-scale study with a few animals can provide valuable insights. The goal is to measure the concentration of this compound in the plasma at various time points after administration.
-
Key Parameters to Measure:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to reduce by half.
-
-
Interpreting the Results: Low Cmax and AUC values after oral dosing would confirm poor bioavailability. A short half-life might suggest rapid metabolism or clearance.
Step 3: Investigate Potential for Rapid Metabolism
Issue: this compound may be rapidly metabolized by enzymes in the liver or intestines, reducing the amount of active compound that reaches systemic circulation.
Troubleshooting Actions:
-
In Vitro Metabolism Assays: Use liver microsomes or hepatocytes from your animal species to assess the metabolic stability of this compound in vitro. This can help identify the primary metabolic pathways.
-
Co-administration with Enzyme Inhibitors: In a non-clinical setting, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., ketoconazole) can indicate if CYP-mediated metabolism is a significant contributor to poor bioavailability. Note: This is for investigational purposes only.
Data Presentation
The following tables present hypothetical, yet representative, pharmacokinetic data to illustrate the differences you might observe between a suboptimal and an optimized formulation of this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Half-life (hr) |
| Suboptimal (e.g., Saline Suspension) | 50 ± 15 | 4 | 250 ± 90 | 3 |
| Optimized (e.g., SEDDS) | 450 ± 110 | 2 | 2700 ± 550 | 6 |
Table 2: Troubleshooting Checklist for Poor In Vivo Efficacy
| Checkpoint | Yes/No | Action if "No" |
| Compound Stability in Vehicle Confirmed? | Perform a stability test of the formulation. | |
| Dosing Volume and Technique Correct? | Review and standardize the administration protocol. | |
| In Vitro Potency Confirmed on Target Cells? | Re-run in vitro assays to confirm the activity of the batch. | |
| Animal Model Validated? | Ensure the animal model is appropriate for the study. |
Experimental Protocols
Protocol 1: Preparation of an Optimized Oral Formulation (SEDDS)
-
Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-surfactant).
-
Procedure:
-
Dissolve this compound in Transcutol HP with gentle vortexing.
-
Add Capryol 90 and Kolliphor RH 40 to the mixture.
-
Vortex until a clear, homogenous solution is formed.
-
Prior to administration, dilute the SEDDS pre-concentrate with water or saline and mix gently to form a fine emulsion.
-
Protocol 2: Pilot Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice (n=3 per time point).
-
Administration: Administer this compound formulation via oral gavage at the desired dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.
Visualizations
Caption: this compound inhibits the FLT3 signaling pathway.
Caption: Workflow for troubleshooting poor in vivo bioavailability.
Caption: Key factors contributing to poor in vivo bioavailability.
References
- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. Terminal myeloid differentiation in vivo is induced by FLT3 inhibition in FLT3/ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdeasubpharm.s3.us-east-2.amazonaws.com [pdeasubpharm.s3.us-east-2.amazonaws.com]
Technical Support Center: Flt3-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of Flt3-IN-3 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with Flt3 inhibitors in animal models?
A1: Based on preclinical studies of various Flt3 inhibitors, the most commonly observed toxicities in animal models include myelosuppression (neutropenia, anemia, thrombocytopenia), gastrointestinal toxicity (diarrhea, nausea, vomiting), hepatotoxicity (elevated liver enzymes), and cardiac effects (QTc prolongation).[1][2][3][4] Off-target effects can also contribute to the toxicity profile.[4]
Q2: Are there species-specific differences in the toxicity profile of Flt3 inhibitors?
A2: Yes, species-specific differences in metabolism and target expression can lead to variations in toxicity profiles. For example, the pharmacokinetic and pharmacodynamic properties of a drug can differ between rodents and non-rodents, potentially affecting exposure and toxicity. Therefore, it is crucial to evaluate toxicity in at least two relevant species (one rodent and one non-rodent) during preclinical development.
Q3: What is the mechanism behind the cardiac toxicity observed with some Flt3 inhibitors?
A3: Cardiac toxicity, particularly QTc interval prolongation, is a known risk for some Flt3 inhibitors.[2] This is often due to off-target inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a critical role in cardiac repolarization. Inhibition of this channel can delay repolarization, leading to a prolonged QT interval and an increased risk of arrhythmias. Some multikinase inhibitors may also have effects on VEGFR2, which has been hypothesized to contribute to cardiac-related side effects.[4]
Q4: How can I mitigate myelosuppression in my animal studies?
A4: Myelosuppression is a common on-target toxicity of Flt3 inhibitors due to the role of Flt3 in hematopoietic stem and progenitor cell function.[5] To manage this, consider dose optimization studies to find a therapeutic window with acceptable hematological toxicity. Supportive care, such as the use of growth factors (e.g., G-CSF), may be explored, but this should be done with caution as it could potentially confound experimental results. Careful monitoring of complete blood counts (CBCs) is essential.
Q5: What are the known resistance mechanisms to Flt3 inhibitors that might impact toxicity studies?
A5: Resistance to Flt3 inhibitors can emerge through on-target secondary mutations in the FLT3 gene, such as mutations in the tyrosine kinase domain (TKD) at residue D835.[6] These mutations can alter the drug-binding site and reduce inhibitor efficacy. Overcoming resistance may require the use of next-generation inhibitors with activity against these mutations.[6] The development of resistance could potentially alter the observed toxicity in long-term studies.
Troubleshooting Guides
Problem 1: Unexpectedly high mortality in the high-dose group.
-
Possible Cause: The maximum tolerated dose (MTD) was exceeded. The formulation may have poor solubility, leading to precipitation and embolism when administered intravenously.
-
Troubleshooting Steps:
-
Review Dose Selection: Re-evaluate the dose selection based on allometric scaling from in vitro IC50 values and any available preliminary in vivo data.
-
Conduct a Dose Range Finding Study: Perform a pilot study with a wider range of doses to better define the MTD.
-
Formulation Analysis: Check the stability and solubility of your formulation at the highest concentration. Visually inspect for precipitation.
-
Necropsy and Histopathology: Conduct a thorough necropsy and histopathological analysis of the animals that died to identify the target organs of toxicity.
-
Problem 2: Significant weight loss and signs of gastrointestinal distress (diarrhea, poor appetite) across multiple dose groups.
-
Possible Cause: Direct gastrointestinal toxicity is a known side effect of many kinase inhibitors.[1][3]
-
Troubleshooting Steps:
-
Dose Reduction/Holiday: Consider implementing a dose reduction or a "drug holiday" (e.g., 5 days on, 2 days off) to allow for recovery.
-
Supportive Care: Provide supportive care such as fluid therapy (subcutaneous fluids) and highly palatable, soft food to maintain hydration and caloric intake.
-
Histopathology: At the end of the study, ensure a thorough histopathological examination of the entire gastrointestinal tract is performed to assess for mucosal damage.
-
Problem 3: Elevated liver enzymes (ALT, AST) in treated animals.
-
Possible Cause: Hepatotoxicity due to on-target or off-target effects of the compound.
-
Troubleshooting Steps:
-
Frequency of Monitoring: Increase the frequency of blood collection for liver enzyme monitoring to understand the kinetics of the injury (e.g., is it acute and transient or progressive?).
-
Histopathology: Correlate the elevated enzyme levels with histopathological findings in the liver to determine the nature and severity of the liver damage.
-
Mechanism of Injury: Consider conducting additional mechanistic studies (e.g., assessing for oxidative stress, mitochondrial dysfunction) to understand the cause of the hepatotoxicity.
-
Quantitative Toxicity Data
The following tables summarize representative toxicity data for a hypothetical Flt3 inhibitor, "this compound," in two common animal models.
Table 1: Single-Dose Acute Toxicity of this compound in Mice
| Parameter | Value |
| Animal Model | CD-1 Mice |
| Route of Administration | Intravenous (IV) |
| LD50 (Lethal Dose, 50%) | 150 mg/kg |
| MTD (Maximum Tolerated Dose) | 100 mg/kg |
| Observed Toxicities | Myelosuppression, lethargy, weight loss |
Table 2: 28-Day Repeated-Dose Toxicity of this compound in Rats
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Vehicle) | No adverse findings. |
| 10 | No adverse findings. NOAEL (No-Observed-Adverse-Effect Level) |
| 30 | Mild, reversible anemia and neutropenia. Minimal to mild hepatocellular hypertrophy. |
| 100 | Moderate to severe, dose-limiting myelosuppression (pancytopenia). Moderate elevation in ALT and AST with corresponding centrilobular necrosis on histopathology. Diarrhea and significant weight loss. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Male and female CD-1 mice, 6-8 weeks old.
-
Groups: 5 dose groups (e.g., 25, 50, 100, 150, 200 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administration: Single intravenous (IV) injection.
-
Monitoring:
-
Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) continuously for the first 4 hours post-dose, and then twice daily for 14 days.
-
Record body weight on Day 1 (pre-dose), Day 7, and Day 14.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity (e.g., >20% body weight loss).
Protocol 2: 28-Day Repeated-Dose Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Groups: 3 dose groups (e.g., 10, 30, 100 mg/kg/day), a vehicle control group, and a recovery group for the high dose (n=10 rats/sex/group).
-
Formulation: this compound in a suitable vehicle.
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption measurements.
-
Ophthalmology examination pre-study and at termination.
-
Electrocardiogram (ECG) monitoring for QTc interval changes pre-study and at specified time points.
-
-
Clinical Pathology:
-
Blood collection for hematology and clinical chemistry at baseline and termination.
-
-
Terminal Procedures:
-
At day 29, animals are euthanized for complete necropsy.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
The recovery group is monitored for an additional 14 days without treatment before terminal procedures to assess the reversibility of any findings.
-
Visualizations
Caption: Flt3 signaling pathway and point of inhibition by this compound.
Caption: General workflow for a repeated-dose animal toxicity study.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. onclive.com [onclive.com]
- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Biology and Targeting of FLT3 in Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-3 data interpretation challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flt3-IN-3, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).
Troubleshooting Guide
This guide addresses common challenges that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing lower than expected potency (higher IC50) of this compound in my cell-based assay?
Possible Causes and Solutions:
-
Cell Line Specifics: The reported IC50 values for this compound are often determined in specific cell lines (e.g., MV4-11, MOLM-13) that are highly dependent on FLT3 signaling.[1] The potency of this compound can vary depending on the genetic background of the cell line used, including the specific type of FLT3 mutation and the presence of other mutations that activate parallel survival pathways.
-
Assay Conditions:
-
High Cell Density: An excessive number of cells can lead to a higher apparent IC50 value due to increased metabolism of the compound or a higher concentration of the target protein. It is recommended to optimize cell seeding density.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line's health.
-
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Presence of Resistance Mutations: Pre-existing or acquired resistance mutations in the FLT3 kinase domain can reduce the inhibitor's effectiveness.[2][3]
Question: I am seeing significant cell death in my control (wild-type FLT3) cell line at high concentrations of this compound. Is this expected?
Possible Causes and Solutions:
-
Off-Target Effects: While this compound is a potent FLT3 inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations.[4] First-generation FLT3 inhibitors are known to be multi-kinase inhibitors, affecting other kinases like c-KIT, VEGFR, and PDGFR.[4][5] Without a publicly available comprehensive kinase selectivity profile for this compound, it is crucial to use the lowest effective concentration and include appropriate controls.
-
General Cellular Toxicity: At very high concentrations, any compound can induce non-specific toxicity. It is important to determine the therapeutic window of this compound in your specific experimental system.
Question: My western blot results for phosphorylated FLT3 (p-FLT3) are inconsistent or show no change after this compound treatment.
Possible Causes and Solutions:
-
Suboptimal Antibody: The choice and concentration of the primary antibody are critical for detecting phosphorylated proteins. Ensure you are using an antibody specific for the phosphorylated form of FLT3 (e.g., p-FLT3 Tyr591) and have optimized its dilution.[6]
-
Timing of Lysate Collection: The inhibition of FLT3 phosphorylation can be rapid. It is advisable to perform a time-course experiment to determine the optimal time point for observing maximal inhibition after this compound treatment.
-
Sample Preparation: The phosphorylation state of proteins is transient and can be affected by phosphatases during sample preparation. It is essential to use phosphatase inhibitors in your lysis buffer.[7]
-
Insufficient Inhibition: The concentration of this compound used may not be sufficient to fully inhibit FLT3 autophosphorylation in your specific cell line or experimental conditions. Consider performing a dose-response experiment and collecting lysates for western blotting at various concentrations.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent, small-molecule inhibitor of the FLT3 receptor tyrosine kinase.[1] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells harboring activating FLT3 mutations.[8][9][10]
Which signaling pathways are affected by this compound?
FLT3 activation, particularly through internal tandem duplication (ITD) mutations, leads to the constitutive activation of several downstream signaling pathways.[8][9][10] this compound is expected to inhibit these pathways, which include:
What are the known IC50 values for this compound?
| Target | IC50 |
| FLT3 (Wild-Type) | 13 nM |
| FLT3 (D835Y) | 8 nM |
Data obtained from publicly available sources. These values should be considered as a reference and may vary depending on the specific assay conditions.
What are common mechanisms of resistance to FLT3 inhibitors like this compound?
Resistance to FLT3 inhibitors can be broadly categorized as:
-
On-Target Resistance: This involves the acquisition of secondary mutations within the FLT3 gene itself, which can interfere with inhibitor binding.[2][3] Common resistance mutations are found in the tyrosine kinase domain (TKD), such as the D835 residue, or the gatekeeper residue F691.[1][2]
-
Off-Target Resistance: This occurs when cancer cells activate alternative survival pathways to bypass their dependency on FLT3 signaling.[1][8] This can involve the upregulation of other receptor tyrosine kinases or mutations in downstream signaling molecules like RAS.[8]
-
Microenvironment-Mediated Resistance: Factors secreted by stromal cells in the bone marrow microenvironment can promote the survival of leukemia cells and reduce the efficacy of FLT3 inhibitors.[11]
Experimental Protocols
General Protocol for Cellular Proliferation Assay with this compound
-
Cell Seeding: Seed FLT3-mutant cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a pre-optimized density in their appropriate growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the assay should be kept constant and low (typically ≤ 0.1%).
-
Treatment: Add the diluted this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting of Phosphorylated FLT3 (p-FLT3)
-
Cell Treatment: Treat FLT3-mutant cells with this compound at various concentrations and for different durations. Include a vehicle-only control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (e.g., anti-p-FLT3 Tyr591) overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FLT3 and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and to assess the effect on total FLT3 levels.
Visualizations
Caption: this compound inhibits the FLT3 receptor, blocking downstream signaling pathways.
Caption: General workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Mutations of FLT3/ITD confer resistance to multiple tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-3 variability in experimental replicates
Welcome to the technical support center for Flt3-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to help you address variability in your experimental replicates and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is Flt3 and why is it a target in drug development?
A1: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, can lead to constitutive activation of the receptor. This uncontrolled signaling promotes the survival and proliferation of leukemic cells and is found in approximately 30% of patients with acute myeloid leukemia (AML).[3][4] These mutations are often associated with a poor prognosis, making FLT3 an important therapeutic target for AML and other hematologic malignancies.[4]
Q2: What is the general mechanism of action for Flt3 inhibitors?
A2: Flt3 inhibitors are small molecules designed to block the kinase activity of the FLT3 receptor.[1] By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules. This inhibition blocks the pro-proliferative and anti-apoptotic signals, leading to a reduction in the growth of cancer cells that are dependent on FLT3 signaling.[1][5] There are two main types of FLT3 inhibitors: Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.[5]
Q3: What are the common cell lines used for in vitro studies with Flt3 inhibitors?
A3: Several human AML cell lines are commonly used to evaluate the efficacy of Flt3 inhibitors. The choice of cell line often depends on the specific FLT3 mutation status.
-
MV4-11 and MOLM-13 cells: These cell lines are widely used as they harbor the FLT3-ITD mutation and are highly dependent on FLT3 signaling for their proliferation and survival.[6][7]
-
RS4;11 cells: This cell line expresses wild-type FLT3.[8]
-
HL-60 cells: This cell line is homozygous for wild-type FLT3.[7]
Troubleshooting Guide
Variability in experimental replicates is a common challenge when working with kinase inhibitors. This guide provides troubleshooting strategies for common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell density or passage number. | Ensure consistent cell seeding density and use cells within a defined passage number range for all experiments. |
| Variability in compound concentration due to improper dissolution or storage. | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) and store aliquots at -80°C to minimize freeze-thaw cycles. | |
| Presence of Flt3 ligand (FL) in the serum of the cell culture medium. | The presence of FL can compete with the inhibitor and reduce its apparent potency.[9] Consider using serum-free or low-serum media, or supplementing the media with a known concentration of FL to standardize the experimental conditions. | |
| Lower than expected potency in cellular assays compared to biochemical assays | Poor cell permeability of the compound. | Conduct permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes.[6] |
| Efflux of the compound by multidrug resistance transporters. | Use cell lines with known expression levels of efflux pumps or co-administer with known efflux pump inhibitors to investigate this possibility. | |
| High plasma protein binding. | If conducting in vivo studies or using high serum concentrations in vitro, consider the effect of plasma protein binding on the free concentration of the inhibitor. | |
| Development of drug resistance in long-term cell culture | Acquisition of secondary mutations in the FLT3 gene (e.g., TKD mutations). | Sequence the FLT3 gene in resistant cell populations to identify potential secondary mutations. |
| Activation of bypass signaling pathways. | Perform phosphoproteomic or western blot analysis to investigate the activation of alternative signaling pathways (e.g., RAS/MAPK). |
Experimental Protocols
Biochemical Assay: Flt3 Kinase Activity (ADP-Glo™ Assay)
This protocol outlines a general procedure for measuring the in vitro kinase activity of Flt3 and the inhibitory potential of this compound using a luminescence-based ADP detection assay.
Materials:
-
Recombinant Flt3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a white assay plate, add the Flt3 enzyme, MBP substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.
Cellular Assay: Cell Viability (MTT Assay)
This protocol describes a common method to assess the effect of this compound on the viability of AML cell lines.
Materials:
-
AML cell line (e.g., MV4-11)
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Flt3 Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. What are FLT3 stimulants and how do they work? [synapse.patsnap.com]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 7. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flt3-IN-3 Assay Interference and Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the experimental use of novel FMS-like tyrosine kinase 3 (FLT3) inhibitors, exemplified here as Flt3-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a FLT3 inhibitor like this compound?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] In normal physiology, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and autophosphorylation, activating downstream signaling pathways such as RAS/RAF/MAPK/ERK, JAK/STAT, and PI3K/AKT, which are crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4][5] Certain mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor, driving leukemic cell proliferation.[6][7][8] this compound likely acts by competing with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and blocking downstream signaling cascades.[9]
Q2: What are the common types of assays used to evaluate FLT3 inhibitors?
A2: The activity of FLT3 inhibitors is typically assessed using a combination of biochemical and cell-based assays:
-
Biochemical Assays: These assays measure the direct inhibitory effect of the compound on the kinase activity of purified recombinant FLT3 enzyme (wild-type or mutant).[10] Common formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): Quantify kinase activity by measuring the amount of ADP produced.[10][11]
-
Fluorescence-based assays (e.g., LanthaScreen™, HTRF®): Use fluorescence resonance energy transfer (FRET) to detect the phosphorylation of a substrate.
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate.
-
-
Cell-Based Assays: These assays evaluate the effect of the inhibitor on cellular processes in FLT3-dependent cell lines (e.g., MV4-11, MOLM-14, which harbor FLT3-ITD mutations).[12][13] Key cell-based assays include:
-
Phosphorylation Assays (e.g., Western Blot, ELISA, Flow Cytometry): Measure the inhibition of FLT3 autophosphorylation and downstream signaling proteins (e.g., STAT5, ERK, AKT).[12][14]
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): Determine the effect of the inhibitor on the growth and survival of FLT3-mutant cells.[12][15]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo®): Assess the induction of programmed cell death in response to FLT3 inhibition.
-
Troubleshooting Guides
Biochemical Assays
Q3: My IC50 value for this compound is significantly higher than expected in a biochemical assay. What are the possible causes?
A3: Several factors could contribute to an unexpectedly high IC50 value:
-
Enzyme Inactivity: The recombinant FLT3 enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).[10] Always follow the manufacturer's storage recommendations.
-
High ATP Concentration: If the assay is run at a high ATP concentration, a competitive inhibitor like this compound will appear less potent. Ensure the ATP concentration is at or near the Km for the enzyme.
-
Compound Solubility/Aggregation: The inhibitor may have precipitated or formed aggregates in the assay buffer, reducing its effective concentration.[16]
-
Incorrect Buffer Components: Certain buffer components can interfere with the assay. For example, high concentrations of DTT can interfere with some detection reagents.
Q4: I am observing high variability between replicate wells in my luminescence-based kinase assay. What can I do to improve precision?
A4: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor, and ATP. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently tap or use a plate shaker to ensure thorough mixing.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. Consider avoiding the use of the outermost wells or filling them with buffer.
-
Reagent Instability: Prepare fresh reagents, especially ATP and DTT solutions, for each experiment.
Cell-Based Assays
Q5: this compound shows high potency in the biochemical assay but is much less active in the cell-based proliferation assay. Why is there a discrepancy?
A5: A drop in potency between biochemical and cellular assays is common and can be attributed to several factors:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Plasma Protein Binding: Components of the cell culture medium, particularly fetal bovine serum (FBS), contain proteins that can bind to the inhibitor, reducing its free and active concentration.[17]
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Effects: In a cellular context, the compound might engage other targets that counteract its intended effect on cell proliferation.[3]
Q6: My positive control inhibitor works, but this compound shows no effect on FLT3 phosphorylation in my Western blot.
A6: If the positive control is effective, the issue likely lies with this compound or its application:
-
Compound Degradation: The compound may be unstable in the cell culture medium or sensitive to light. Ensure proper storage and handling.
-
Insufficient Incubation Time or Concentration: The inhibitor may require a longer incubation time or a higher concentration to effectively inhibit FLT3 phosphorylation in the cellular environment.
-
Cell Line Authenticity: Verify the identity and FLT3 mutation status of your cell line. Genetic drift can occur over time, potentially leading to changes in inhibitor sensitivity.
-
Presence of FLT3 Ligand (FL): The presence of FL in the culture medium or secreted by the cells themselves can compete with the inhibitor and reduce its efficacy.[18] Consider performing the assay in serum-free media or in the presence of a neutralizing anti-FL antibody.
Q7: I am seeing evidence of off-target toxicity in my cell-based assays at higher concentrations of this compound. How can I confirm this?
A7: To investigate potential off-target effects, consider the following:
-
Use a FLT3-Negative Control Cell Line: Test the inhibitor on a cell line that does not express FLT3 or expresses wild-type FLT3 at low levels. If the compound is cytotoxic to these cells, it suggests off-target effects.
-
Kinase Profiling: Screen the inhibitor against a panel of other kinases to identify potential off-target interactions. First-generation FLT3 inhibitors were known to have broader kinase activity.[1][3]
-
Rescue Experiments: If a specific off-target is suspected, it may be possible to "rescue" the cells from the inhibitor's effect by activating a parallel survival pathway.
-
Morphological Assessment: Observe the cells under a microscope for signs of general toxicity, such as membrane blebbing or vacuolization, which may differ from the apoptotic morphology induced by specific FLT3 inhibition.
Quantitative Data Summary
Table 1: Potency of Select FLT3 Inhibitors in Biochemical and Cellular Assays
| Inhibitor | Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| AC220 (Quizartinib) | Biochemical (Binding) | FLT3 | - | 1.1 | [12] |
| AC220 (Quizartinib) | Cellular (p-FLT3) | FLT3-ITD | MV4-11 | 2 | [12] |
| Sorafenib | Biochemical (Binding) | FLT3 | - | 5.8 | [12] |
| Sorafenib | Cellular (p-FLT3) | FLT3-ITD | MV4-11 | 5 | [12] |
| Sunitinib | Biochemical (Binding) | FLT3 | - | 0.8 | [12] |
| Sunitinib | Cellular (p-FLT3) | FLT3-ITD | MV4-11 | 20 | [12] |
| Midostaurin (PKC412) | Biochemical (Binding) | FLT3 | - | 2.5 | [12] |
| Midostaurin (PKC412) | Cellular (p-FLT3) | FLT3-ITD | MV4-11 | 10 | [12] |
Note: IC50 values can vary depending on specific assay conditions (e.g., ATP concentration, serum percentage).
Experimental Protocols
Protocol 1: Troubleshooting Compound Solubility using Nephelometry
This protocol helps determine if a compound is soluble at the concentrations used in an assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (the same used in the biochemical or cell-based assay)
-
Nephelometer or plate reader capable of measuring light scattering
-
Clear-bottom 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add the appropriate volume of assay buffer to each well.
-
Add a small volume (e.g., 1 µL) of the DMSO-diluted compound to the assay buffer in the wells to achieve the final desired concentrations. Include DMSO-only controls.
-
Mix the plate gently and incubate for 15-30 minutes at the assay temperature.
-
Measure light scattering at a suitable wavelength (e.g., 620 nm) using the nephelometer or plate reader.
-
Interpretation: A sharp increase in the light scattering signal at a specific concentration indicates that the compound has precipitated out of solution. This concentration is the limit of its solubility under these conditions.
Protocol 2: Assessing Compound Aggregation using a Detergent Counter-Screen
This protocol helps determine if the observed inhibitory activity is due to the formation of compound aggregates.
Materials:
-
This compound
-
Recombinant FLT3 enzyme, substrate, and ATP
-
Assay buffer
-
Triton X-100 (or another non-ionic detergent)
-
ADP-Glo™ Kinase Assay kit (or other detection reagents)
-
Plate reader
Procedure:
-
Set up the biochemical kinase assay as usual, with a concentration curve for this compound.
-
Prepare an identical set of reactions, but to this second set, add Triton X-100 to the assay buffer to a final concentration of 0.01% (v/v).
-
Incubate both sets of reactions and measure the kinase activity using the ADP-Glo™ system.
-
Interpretation: If this compound is an aggregator, its apparent potency (IC50) will be significantly reduced (i.e., the IC50 value will increase) in the presence of the detergent. True inhibitors should show little to no change in their IC50 values.
Diagrams
Caption: FLT3 Signaling Pathway and Mechanism of Inhibition.
Caption: Logical Workflow for Troubleshooting Assay Artifacts.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. kactusbio.com [kactusbio.com]
- 3. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FLT3 stimulants and how do they work? [synapse.patsnap.com]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Flt3-IN-3 vs. Midostaurin in FLT3-ITD Models: A Comparative Guide
A detailed comparison of the first-generation multi-kinase inhibitor, midostaurin, against a representative second-generation FLT3 inhibitor in preclinical FLT3-ITD acute myeloid leukemia (AML) models.
This guide provides a comprehensive, data-driven comparison of midostaurin and a representative second-generation FLT3 inhibitor, quizartinib (AC220), for researchers, scientists, and drug development professionals. Due to the limited availability of public data on a compound specifically named "Flt3-IN-3," this guide utilizes quizartinib as a well-characterized, potent, and selective second-generation FLT3 inhibitor to provide a meaningful and evidence-based comparison against the clinically approved midostaurin in the context of FLT3-ITD positive AML models.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has driven the development of targeted therapies aimed at inhibiting the constitutively active FLT3 kinase. Midostaurin, a first-generation multi-kinase inhibitor, was the first FLT3 inhibitor approved for the treatment of FLT3-mutated AML in combination with chemotherapy.[2][3] Second-generation inhibitors, such as quizartinib, were subsequently developed with increased potency and selectivity for FLT3.[4] This guide provides a head-to-head comparison of their performance in preclinical FLT3-ITD models based on available experimental data.
Data Presentation
Table 1: In Vitro Potency in FLT3-ITD Positive Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Midostaurin | MOLM-13 | Cell Viability | ~200 | [5][6] |
| MV4-11 | Cell Viability | 62 | [7] | |
| Quizartinib (AC220) | MOLM-13 | Cell Viability | <1 | [8] |
| MV4-11 | Cell Viability | <1 | [8] |
Table 2: In Vivo Efficacy in FLT3-ITD Xenograft Models
| Compound | Animal Model | Dosing | Outcome | Reference |
| Midostaurin | Murine models | Not specified | Prolonged survival | [9] |
| Quizartinib (AC220) | NRGS mice with human MLL-AF9 FLT3-ITD AML | 15 mg/kg, IP, 5 days/week | Significant increase in median survival (54 days vs. 28 days for control) | [8] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of FLT3-ITD positive AML cell lines.
Methodology:
-
Cell Culture: FLT3-ITD positive human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in 96-well plates at a predetermined density. The cells are then treated with a range of concentrations of the test compounds or vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of the compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NRGS) are used to prevent rejection of human cells.
-
Cell Implantation: Human FLT3-ITD positive AML cells (e.g., MLL-AF9 FLT3-ITD) are injected intravenously into the mice.
-
Treatment Initiation: Once leukemia is established (e.g., detectable by bioluminescence imaging or flow cytometry of peripheral blood), mice are randomized into treatment and control groups.
-
Compound Administration: The compounds or vehicle are administered to the mice via a specified route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: The tumor burden is monitored regularly using methods like bioluminescence imaging. The health and body weight of the mice are also monitored.
-
Endpoint: The primary endpoint is typically overall survival. The experiment is terminated when mice show signs of distress or reach a pre-defined endpoint.
-
Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves and statistical tests such as the log-rank test.
Mandatory Visualization
Caption: FLT3 signaling pathway and points of inhibition.
References
- 1. The Impact of FLT3 Mutations on the Development of Acute Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 7. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia [mdpi.com]
Flt3-IN-3 vs. Gilteritinib: A Comparative Guide on Kinase Selectivity
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical treatment modality. This guide provides a detailed comparison of the kinase selectivity of Flt3-IN-3, a potent preclinical FLT3 inhibitor, and gilteritinib, an approved second-generation FLT3 inhibitor. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective biochemical and cellular profiles.
Introduction to this compound and Gilteritinib
This compound is a potent small molecule inhibitor of FLT3, showing significant activity against both wild-type and mutated forms of the kinase. Its development has been focused on achieving high potency and selectivity to minimize off-target effects.
Gilteritinib (Xospata®) is a second-generation FLT3 inhibitor approved for the treatment of relapsed or refractory AML with a FLT3 mutation. It is a dual inhibitor of FLT3 and AXL, another receptor tyrosine kinase implicated in AML pathogenesis and drug resistance.[1][2] Gilteritinib is known for its efficacy against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][4]
Biochemical Kinase Selectivity
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The following tables summarize the in vitro biochemical inhibitory activities of this compound and gilteritinib against FLT3 and other key kinases.
Table 1: Biochemical IC50 Values for this compound
| Kinase Target | IC50 (nM) |
| FLT3-ITD | 0.8[5] |
| FLT3-D835Y | 1.9[5] |
| c-KIT | >500[5] |
| VEGFR2 | >1000[5] |
| PDGFRβ | >1000[5] |
Table 2: Biochemical IC50 Values for Gilteritinib
| Kinase Target | IC50 (nM) |
| FLT3 | 0.29[2] |
| AXL | 0.73[2] |
| c-KIT | 230[2] |
| ALK | >1 (inhibition >50% at 1 nM)[6] |
| LTK | >1 (inhibition >50% at 1 nM)[6] |
| RET | >5 (inhibition >50% at 5 nM) |
| ROS1 | >5 (inhibition >50% at 5 nM) |
Cellular Activity
The efficacy of a kinase inhibitor in a biological context is assessed through cellular assays. The following tables present the cellular IC50 values of this compound and gilteritinib in AML cell lines harboring FLT3 mutations.
Table 3: Cellular IC50 Values for this compound in AML Cell Lines
| Cell Line | FLT3 Mutation | IC50 (nM) |
| MV4-11 | FLT3-ITD | 23.5[5] |
| MOLM-13 | FLT3-ITD | 35.5[5] |
Table 4: Cellular IC50 Values for Gilteritinib in AML and Ba/F3 Cell Lines
| Cell Line | FLT3 Mutation | IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.92[2] |
| MOLM-13 | FLT3-ITD | 2.9[2] |
| Ba/F3 | FLT3-ITD | 1.8[2] |
| Ba/F3 | FLT3-D835Y | 1.6[2] |
| Ba/F3 | FLT3-ITD-D835Y | 2.1[2] |
| Ba/F3 | FLT3-ITD-F691L | 22[2] |
Signaling Pathway Inhibition
Both this compound and gilteritinib exert their anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor and its downstream signaling pathways, which are critical for the proliferation and survival of AML cells.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Reagents and Materials : Recombinant FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., a generic tyrosine kinase substrate peptide), test compounds (this compound or gilteritinib), ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure :
-
A dilution series of the test compound is prepared in DMSO and then diluted in kinase buffer.
-
The kinase, substrate, and ATP are mixed in the kinase buffer.
-
The kinase reaction is initiated by adding the ATP/substrate mixture to wells containing the test compound and pre-incubated kinase.
-
The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at room temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[7]
-
Cellular Proliferation Assay (General Protocol)
Cellular proliferation assays measure the effect of a compound on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
-
Reagents and Materials : AML cell lines (e.g., MV4-11, MOLM-13), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, and CellTiter-Glo® Reagent.
-
Procedure :
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
A serial dilution of the test compound is prepared and added to the wells.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® Reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.
-
The luminescence is measured using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
-
Cellular FLT3 Phosphorylation Assay (General Protocol)
This assay measures the ability of a compound to inhibit the autophosphorylation of the FLT3 receptor in intact cells.
-
Reagents and Materials : FLT3-dependent AML cell lines, serum-free medium, test compounds, lysis buffer, anti-FLT3 and anti-phospho-FLT3 antibodies, and reagents for Western blotting or ELISA.
-
Procedure :
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are then treated with various concentrations of the test compound for a defined period.
-
Following treatment, the cells are lysed, and the protein concentration is determined.
-
The phosphorylation status of FLT3 is analyzed by Western blotting or a sandwich ELISA using antibodies specific for total FLT3 and phosphorylated FLT3.
-
The signal intensity is quantified, and the IC50 for inhibition of FLT3 phosphorylation is calculated.[8]
-
Conclusion
This comparative guide highlights the distinct selectivity profiles of this compound and gilteritinib. This compound demonstrates high potency against FLT3-ITD and D835Y mutations with excellent selectivity over c-KIT. Gilteritinib is a potent dual inhibitor of FLT3 and AXL, with activity against a broad range of FLT3 mutations, while also exhibiting weaker, but present, inhibition of c-KIT. The provided experimental data and protocols offer a framework for the continued evaluation and development of targeted FLT3 inhibitors for AML therapy.
References
- 1. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.co.uk [promega.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to FLT3 Inhibitor and Venetoclax Combinations in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment, particularly for patients with FMS-like tyrosine kinase 3 (FLT3) mutations, is rapidly evolving. The combination of FLT3 inhibitors with the BCL-2 inhibitor venetoclax has emerged as a promising therapeutic strategy. This guide provides an objective comparison of key FLT3 inhibitor-venetoclax combinations, supported by experimental data, to inform ongoing research and drug development efforts. While the specific inhibitor "Flt3-IN-3" lacks extensive published data, this guide will focus on clinically relevant and well-documented FLT3 inhibitors: gilteritinib and quizartinib, in combination with venetoclax.
Rationale for Combination Therapy
FLT3 mutations, present in approximately 30% of AML cases, lead to constitutive activation of downstream signaling pathways that promote leukemia cell proliferation and survival.[1][2][3] While FLT3 inhibitors effectively target this oncogenic driver, resistance can emerge. Venetoclax, a BCL-2 inhibitor, induces apoptosis in cancer cells but its efficacy can be limited by the expression of other anti-apoptotic proteins like MCL-1 and BCL-XL.[4][5][6]
Preclinical studies have demonstrated a synergistic relationship between FLT3 inhibitors and venetoclax.[5][7][8][9][10] FLT3 inhibition can downregulate the expression of MCL-1 and BCL-XL, thereby increasing the dependence of leukemia cells on BCL-2 for survival and enhancing their sensitivity to venetoclax.[4][5][9] This dual targeting of critical survival pathways provides a strong rationale for their combined use.
Comparative Efficacy of FLT3 Inhibitor and Venetoclax Combinations
Clinical trials have demonstrated the potent anti-leukemic activity of combining FLT3 inhibitors with venetoclax, often in conjunction with hypomethylating agents (HMAs) like decitabine or azacitidine. The following tables summarize key efficacy data from studies evaluating gilteritinib and quizartinib in combination with venetoclax.
Table 1: Gilteritinib and Venetoclax Combination Therapy in Relapsed/Refractory (R/R) FLT3-mutated AML
| Clinical Trial (Identifier) | Patient Population | Treatment Regimen | Composite Complete Response (CRc) Rate | Median Overall Survival (OS) | Key Findings |
| Phase Ib (NCT03625505) | R/R FLT3-mutated AML (n=56) | Gilteritinib + Venetoclax | 75% | 10.0 months | High response rates irrespective of prior FLT3 inhibitor exposure.[11][12] Myelosuppression was a common adverse event requiring dose interruptions.[11][12][13] |
| Real-world study | R/R FLT3-mutated AML (n=18) | Gilteritinib + Venetoclax | 83% | Not Reported | Confirmed high response rates in a real-world setting.[14] |
Table 2: Quizartinib and Venetoclax Combination Therapy in FLT3-ITD Mutated AML
| Clinical Trial (Identifier) | Patient Population | Treatment Regimen | Composite Complete Response (CRc) Rate | Median Overall Survival (OS) | Key Findings |
| Phase I/II (NCT03661307) | R/R FLT3-ITD AML (n=43) | Quizartinib + Decitabine + Venetoclax | 65% | 7.5 months | Effective in a heavily pretreated population, including those with prior FLT3 inhibitor exposure.[15] |
| Phase I/II (NCT03661307) | Newly Diagnosed FLT3-ITD AML (unfit for intensive chemo) (n=14) | Quizartinib + Decitabine + Venetoclax | 100% | Not Reached | Showed remarkable efficacy in the frontline setting.[15] Myelosuppression required dose modifications.[15] |
Signaling Pathways and Mechanisms of Action
FLT3 Signaling Pathway and Inhibition
Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), lead to ligand-independent dimerization and constitutive activation of the receptor's tyrosine kinase activity.[3] This aberrant signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, which collectively drive cell proliferation and inhibit apoptosis.[2][3][4] FLT3 inhibitors competitively bind to the ATP-binding pocket of the FLT3 kinase domain, blocking its autophosphorylation and subsequent downstream signaling.[16][17]
Caption: FLT3 signaling pathway and the inhibitory action of FLT3 inhibitors.
Synergistic Mechanism of FLT3 Inhibition and Venetoclax
The synergy between FLT3 inhibitors and venetoclax stems from their complementary effects on the BCL-2 family of proteins, which regulate the intrinsic apoptotic pathway. FLT3 signaling upregulates the anti-apoptotic proteins MCL-1 and BCL-XL.[4] By inhibiting FLT3, the expression of these proteins is reduced, making the leukemia cells more dependent on BCL-2 for survival.[9] Venetoclax then selectively inhibits BCL-2, leading to the release of pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce apoptosis.[2]
Caption: Synergistic mechanism of FLT3 inhibitors and venetoclax.
Experimental Protocols
Cell Viability and Synergy Assessment
-
Cell Lines: FLT3-mutated AML cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media.
-
Treatment: Cells are treated with a dose-response matrix of the FLT3 inhibitor and venetoclax for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Synergy Calculation: The results are analyzed using software like CalcuSyn or CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy.
Apoptosis and Protein Expression Analysis
-
Apoptosis Assay: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Western Blotting: To assess changes in protein expression, cells are lysed, and proteins are separated by SDS-PAGE. Following transfer to a membrane, specific proteins (e.g., p-FLT3, total FLT3, MCL-1, BCL-2, BIM, cleaved PARP) are detected using primary antibodies and visualized with chemiluminescence.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing drug synergy.
Conclusion
The combination of FLT3 inhibitors, such as gilteritinib and quizartinib, with the BCL-2 inhibitor venetoclax represents a significant advancement in the treatment of FLT3-mutated AML. This approach is grounded in a strong mechanistic rationale, with preclinical and clinical data demonstrating synergistic anti-leukemic activity. The high response rates observed in both newly diagnosed and relapsed/refractory patient populations are encouraging.[11][12][14][15] However, myelosuppression is a key toxicity that requires careful management through dose adjustments and supportive care.[11][12][13][15] Ongoing and future studies will further refine the optimal use of these combinations, potentially improving outcomes for this high-risk patient population.
References
- 1. What Does the Future Hold for the Treatment of FLT3-Mutated AML? News and Insights from ASH 2024 | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 7. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. AML under the Scope: Current Strategies and Treatment Involving FLT3 Inhibitors and Venetoclax-Based Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 11. Venetoclax Plus Gilteritinib for FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Venetoclax Plus Gilteritinib for FLT3-Mutated Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 17. researchgate.net [researchgate.net]
The Synergistic Potential of Novel FLT3 Inhibitors in Combination with Chemotherapy for Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is continually evolving, with targeted therapies offering new hope for patients with specific genetic mutations. Among these, inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have shown significant promise, particularly when used in combination with standard chemotherapy regimens. This guide provides a comparative overview of the synergistic effects of novel FLT3 inhibitors with chemotherapy, using the well-documented inhibitor Gilteritinib as a primary example, alongside other relevant alternatives.
Introduction to FLT3 Inhibition in AML
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[3][4] This is associated with a more aggressive disease course and a higher risk of relapse.[2]
FLT3 inhibitors are a class of targeted drugs designed to block the aberrant signaling from these mutated receptors. While they have shown efficacy as monotherapies, their true potential may lie in their synergistic interaction with conventional chemotherapeutic agents, leading to enhanced anti-leukemic activity and potentially overcoming drug resistance.
The FLT3 Signaling Pathway
The FLT3 receptor is a member of the class III receptor tyrosine kinase family. Upon binding its ligand, it dimerizes and autophosphorylates, activating downstream signaling cascades that are crucial for cell survival and proliferation. Key pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. In FLT3-mutated AML, these pathways are constitutively active, driving leukemogenesis.
Caption: A simplified diagram of the major signaling pathways downstream of the FLT3 receptor.
Synergistic Effects of FLT3 Inhibitors with Chemotherapy
Preclinical studies have consistently demonstrated that combining FLT3 inhibitors with standard AML chemotherapy agents, such as cytarabine and anthracyclines (e.g., daunorubicin, idarubicin), results in synergistic cytotoxicity against FLT3-mutated AML cells.[5][6][7] This synergy is believed to arise from complementary mechanisms of action: chemotherapy induces DNA damage and cell cycle arrest, while FLT3 inhibitors block the pro-survival signals that could otherwise help leukemic cells evade apoptosis.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies investigating the synergy of Gilteritinib and other FLT3 inhibitors with chemotherapy.
Table 1: In Vitro Synergy of FLT3 Inhibitors with Chemotherapy
| FLT3 Inhibitor | Chemotherapy Agent | Cell Line | Effect | Reference |
| Gilteritinib | Cytarabine | MV4-11 (FLT3-ITD) | Potentiation of apoptosis | [5][6] |
| Daunorubicin | MV4-11 (FLT3-ITD) | Potentiation of apoptosis | [5][6] | |
| Idarubicin | MV4-11 (FLT3-ITD) | Potentiation of apoptosis | [5][6] | |
| Quizartinib | Cytarabine | MV4-11 (FLT3-ITD) | Synergistic cytotoxicity | [8] |
| Midostaurin | Cytarabine | MOLM-14 (FLT3-ITD) | Synergistic cytotoxicity | [9] |
| Daunorubicin | MOLM-14 (FLT3-ITD) | Synergistic cytotoxicity | [9] |
Table 2: In Vivo Efficacy of FLT3 Inhibitor and Chemotherapy Combinations
| FLT3 Inhibitor | Chemotherapy Regimen | Animal Model | Key Finding | Reference |
| Gilteritinib | Cytarabine + Daunorubicin/Idarubicin | MV4-11 Xenograft | Complete tumor regression in 6/8 mice | [5][6] |
| Quizartinib | Cytarabine | FLT3-ITD AML PDX Model | Enhanced anti-leukemic effect | [10] |
| Midostaurin | Cytarabine + Daunorubicin | OCI-AML3 Xenograft | Significantly increased median survival | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining a FLT3 inhibitor with a chemotherapeutic agent on AML cell viability.
Protocol Outline:
-
Cell Culture: Culture FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of the FLT3 inhibitor and chemotherapy agent in a suitable solvent (e.g., DMSO).
-
Combination Treatment: Seed cells in 96-well plates and treat with a matrix of concentrations of the FLT3 inhibitor and the chemotherapy agent, both alone and in combination.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CalcuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for assessing in vitro synergy of a FLT3 inhibitor and chemotherapy.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a FLT3 inhibitor in combination with chemotherapy in a living organism.
Protocol Outline:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously or intravenously inject a human FLT3-mutated AML cell line (e.g., MV4-11) to establish tumors or systemic disease.
-
Tumor Growth Monitoring: Monitor tumor volume or disease progression (e.g., through bioluminescence imaging if using luciferase-expressing cells).
-
Treatment Administration: Once tumors are established or disease is detectable, randomize mice into treatment groups: vehicle control, FLT3 inhibitor alone, chemotherapy alone, and the combination. Administer drugs according to a predefined schedule and route (e.g., oral gavage for the FLT3 inhibitor, intraperitoneal injection for chemotherapy).
-
Efficacy Assessment: Measure tumor volume regularly with calipers or monitor survival. At the end of the study, tumors can be excised for further analysis (e.g., Western blot for pathway modulation).
-
Data Analysis: Compare tumor growth inhibition (TGI) or overall survival between the different treatment groups.
Caption: Workflow for evaluating the in vivo efficacy of a FLT3 inhibitor and chemotherapy combination.
Comparison with Alternative FLT3 Inhibitors
Several FLT3 inhibitors are either approved or in clinical development, each with a unique profile of potency, selectivity, and synergy with chemotherapy.
-
Midostaurin: A first-generation, multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[1][2] While effective, its broader kinase profile can lead to more off-target effects.
-
Quizartinib: A second-generation, highly potent and selective FLT3 inhibitor.[2][8] Preclinical and clinical studies have demonstrated its synergistic potential with chemotherapy.[3][8]
-
Sorafenib: Another multi-kinase inhibitor with activity against FLT3, also used off-label in some AML contexts.[2]
The choice of FLT3 inhibitor for combination therapy will depend on factors such as the specific FLT3 mutation, the patient's overall health, and the desire to minimize off-target toxicities. Newer, more selective inhibitors like Gilteritinib and Quizartinib may offer a more favorable therapeutic window.
Conclusion and Future Directions
The combination of FLT3 inhibitors with standard chemotherapy represents a significant advancement in the treatment of FLT3-mutated AML. The preclinical data strongly support the synergistic nature of this approach, leading to enhanced leukemic cell killing and improved survival in animal models. The ongoing clinical trials are further defining the role of these combinations in the clinical setting.
Future research should focus on optimizing dosing schedules, exploring novel combinations with other targeted agents (e.g., BCL-2 inhibitors, menin inhibitors), and developing strategies to overcome resistance mechanisms that may emerge. The continued development and rational combination of novel FLT3 inhibitors hold the key to improving outcomes for this high-risk subset of AML patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with novel agents for acute myeloid leukaemia: Insights into treatment of a heterogenous disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combinatorial therapeutic approach to enhance FLT3-ITD AML treatment - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-3 comparative analysis of FLT3 inhibitors
A Comprehensive Comparative Analysis of FLT3 Inhibitors for Acute Myeloid Leukemia
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[3][4][5] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor and downstream signaling pathways, driving leukemogenesis and are associated with a poor prognosis.[1][5] The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of FLT3-mutated AML.[6] This guide provides a comparative analysis of prominent first and second-generation FLT3 inhibitors, focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data.
Classification of FLT3 Inhibitors
FLT3 inhibitors are broadly classified into two generations based on their specificity and potency.
-
First-Generation Inhibitors : These are multi-kinase inhibitors that were not originally developed to target FLT3 but were later found to have activity against it. This class includes midostaurin, sorafenib, sunitinib, and lestaurtinib.[5][7] While their broad target profile may offer wider anti-leukemic activity, it can also lead to more off-target toxicities.[7]
-
Second-Generation Inhibitors : These agents were specifically designed to be more potent and selective inhibitors of FLT3. This class includes gilteritinib, quizartinib, and crenolanib.[5][7] They generally exhibit improved efficacy and a better safety profile compared to the first-generation inhibitors.[7]
Inhibitors are also classified by their binding mode:
-
Type I inhibitors bind to the active conformation of the kinase and are effective against both ITD and TKD mutations. Examples include midostaurin, gilteritinib, and crenolanib.[8]
-
Type II inhibitors bind to the inactive conformation and are primarily active against ITD mutations. Examples include sorafenib and quizartinib.[8]
Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency and clinical efficacy of selected FLT3 inhibitors.
Table 1: In Vitro Potency of FLT3 Inhibitors (IC50 Values)
| Inhibitor | Type | FLT3-ITD (nM) | FLT3-TKD (D835Y) (nM) | c-KIT (nM) | VEGFR2 (nM) | PDGFRβ (nM) |
| First-Generation | ||||||
| Midostaurin | I | ~10 | Active | ~100 | ~100 | ~100 |
| Sorafenib | II | 58 | Inactive | 90 | 20 | 50 |
| Second-Generation | ||||||
| Gilteritinib | I | 0.29 | 0.7 | 13 | >1000 | >1000 |
| Quizartinib | II | 1.1 | Inactive | >1000 | >1000 | >1000 |
| Crenolanib | I | 0.5 | 3.2 | >1000 | >1000 | 2.1 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. Data compiled from multiple sources.
Table 2: Clinical Efficacy of FLT3 Inhibitors in Relapsed/Refractory (R/R) AML
| Inhibitor | Monotherapy/Combination | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Key Clinical Trial |
| First-Generation | |||||
| Midostaurin | Combination with Chemotherapy (Newly Diagnosed) | 58.9% (CR/CRi) | - | 74.7 months | RATIFY (NCT00651261)[9] |
| Sorafenib | Monotherapy | ~25% | ~5% | ~3 months | |
| Second-Generation | |||||
| Gilteritinib | Monotherapy | 40% | 21% | 9.3 months | ADMIRAL (NCT02421939) |
| Quizartinib | Monotherapy | 47% | 27% | 6.2 months | QuANTUM-R (NCT02039726)[8] |
| Crenolanib | Combination with Chemotherapy | 85.4% | - | Not Reached | Phase II (NCT02400281)[10] |
CRc includes complete remission (CR), CR with incomplete hematologic recovery (CRi), and CR with incomplete platelet recovery (CRp).
FLT3 Signaling Pathway and Inhibitor Mechanism of Action
Mutant FLT3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways critical for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][11] FLT3 inhibitors act by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.[8]
Caption: FLT3 signaling pathway and the mechanism of action of FLT3 inhibitors.
Mechanisms of Resistance
Despite the initial efficacy of FLT3 inhibitors, resistance often develops through various mechanisms:
-
On-target resistance involves the acquisition of secondary mutations in the FLT3 gene, most commonly in the TKD (e.g., D835Y) or the gatekeeper residue (F691L).[4] These mutations can prevent the binding of the inhibitor to the kinase domain.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as mutations in NRAS or upregulation of other kinases like AXL or PIM1.[4]
-
Microenvironment-mediated resistance can occur through the secretion of growth factors like FGF2 by bone marrow stromal cells, which can sustain leukemic cell survival despite FLT3 inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of FLT3 inhibitors on AML cell lines.
-
Cell Seeding : Plate AML cells (e.g., MV4-11, MOLM-13) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment : Add serial dilutions of the FLT3 inhibitor to the wells and incubate for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phospho-FLT3
This method is used to assess the ability of an inhibitor to block FLT3 autophosphorylation.
-
Cell Treatment : Treat AML cells with the FLT3 inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate 20-30 µg of protein per lane on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against phospho-FLT3 (Tyr591) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization : Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., β-actin or GAPDH).
Caption: A typical workflow for the preclinical evaluation of FLT3 inhibitors.
Conclusion
The development of FLT3 inhibitors has significantly improved the treatment landscape for patients with FLT3-mutated AML. Second-generation inhibitors, with their increased potency and selectivity, have shown particular promise. However, the emergence of resistance remains a major clinical challenge. Future strategies will likely focus on the development of novel inhibitors that can overcome resistance mutations, as well as on rational combination therapies that target both FLT3 and parallel survival pathways to achieve more durable responses. Continuous research and well-designed clinical trials are essential to further refine the role of FLT3 inhibitors in the management of AML.[12]
References
- 1. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]
- 6. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 9. scienceopen.com [scienceopen.com]
- 10. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Validating FLT3 Inhibition in Primary AML Samples: A Comparative Guide
The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical signaling protein in the development of normal blood cells. However, in about 30% of patients with acute myeloid leukemia (AML), mutations in the FLT3 gene lead to its constant activation, promoting the uncontrolled growth of leukemia cells.[1][2] This makes FLT3 a key therapeutic target in AML. This guide provides a comparative analysis of FLT3 inhibitors, with a focus on the target validation of Quizartinib, a potent and selective FLT3 inhibitor, in primary AML samples.
Target Validation of Quizartinib in Primary AML Samples
Quizartinib (AC220) is a second-generation, highly selective FLT3 inhibitor.[1] Its target validation in primary AML blasts has demonstrated potent inhibition of FLT3 signaling and induction of apoptosis.
Mechanism of Action
Quizartinib is a type II FLT3 inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase, preventing its activation.[3] This blockade inhibits the downstream signaling pathways that are crucial for the survival and proliferation of leukemic cells, including the STAT5, PI3K/Akt, and MAPK/ERK pathways.[4][5]
Efficacy in Primary AML Blasts
Studies on primary AML patient samples have shown that Quizartinib potently inhibits phosphorylated FLT3 and induces apoptosis with an IC50 of approximately 1-2 nM in FLT3-ITD positive blasts.[1] It effectively suppresses the phosphorylation of downstream targets like STAT5 and ERK, leading to cell cycle arrest and apoptosis.[4]
Comparative Analysis of FLT3 Inhibitors
Several FLT3 inhibitors have been developed, each with distinct characteristics. They are broadly classified into first and second-generation inhibitors, and Type I and Type II inhibitors based on their binding mode to the FLT3 kinase.
| Inhibitor | Generation | Type | Target Profile | IC50 (FLT3-ITD) | Activity against TKD mutations |
| Midostaurin | First | I | Multi-kinase (FLT3, KIT, PDGFR, VEGFR, PKC) | ~10 nM | Yes |
| Sorafenib | First | II | Multi-kinase (FLT3, KIT, VEGFR, PDGFR, RAF) | ~30 nM | No |
| Quizartinib (AC220) | Second | II | Highly selective for FLT3 | <1 nM[6] | No |
| Gilteritinib | Second | I | FLT3, AXL | ~0.3 nM | Yes |
| Crenolanib | Second | I | FLT3, PDGFR | ~3 nM | Yes (including D835)[7] |
Experimental Protocols
Validating the efficacy of an FLT3 inhibitor in primary AML samples involves a series of key experiments:
Isolation of Primary AML Blasts
-
Objective: To obtain a pure population of primary leukemia cells from patient bone marrow or peripheral blood.
-
Method:
-
Dilute bone marrow aspirate or peripheral blood with phosphate-buffered saline (PBS).
-
Layer the diluted sample onto a Ficoll-Paque density gradient.
-
Centrifuge to separate mononuclear cells (containing AML blasts) from other blood components.
-
Collect the mononuclear cell layer and wash with PBS.
-
Assess blast purity using flow cytometry with markers such as CD45, CD34, and CD117.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the inhibition of FLT3 phosphorylation and its downstream signaling pathways.
-
Method:
-
Culture isolated primary AML blasts with varying concentrations of the FLT3 inhibitor for a specified time.
-
Lyse the cells to extract proteins.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, and AKT.
-
Use secondary antibodies conjugated to an enzyme for detection and visualize the protein bands.
-
Apoptosis Assay by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic cells following treatment with the FLT3 inhibitor.
-
Method:
-
Treat primary AML blasts with the FLT3 inhibitor for 24-48 hours.
-
Stain the cells with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells).
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in different stages of apoptosis.
-
Cell Viability Assay
-
Objective: To determine the concentration of the FLT3 inhibitor that inhibits the growth of leukemic cells by 50% (IC50).
-
Method:
-
Plate primary AML blasts in a multi-well plate and treat with a range of inhibitor concentrations.
-
Incubate for 48-72 hours.
-
Add a reagent such as MTT or use a commercially available kit (e.g., CellTiter-Glo) to measure cell viability based on metabolic activity or ATP content.
-
Measure the signal using a plate reader and calculate the IC50 value.
-
Visualizing Mechanisms and Workflows
To better understand the Flt3 signaling pathway, the experimental process for inhibitor validation, and the comparison between different inhibitors, the following diagrams are provided.
Caption: FLT3 signaling pathway and inhibitor action.
Caption: Experimental workflow for FLT3 inhibitor validation.
Caption: Comparison of FLT3 inhibitors.
References
- 1. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical resistance to crenolanib in acute myeloid leukemia due to diverse molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of FLT3 Tyrosine Kinase Inhibitors
An Objective Analysis for Researchers and Drug Development Professionals
The development of tyrosine kinase inhibitors (TKIs) targeting the FMS-like tyrosine kinase 3 (FLT3) receptor has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), a cancer where FLT3 mutations are prevalent. However, the emergence of drug resistance, particularly cross-resistance between different TKIs, remains a critical challenge. This guide provides a comprehensive comparison of the cross-resistance profiles of different classes of FLT3 inhibitors, supported by experimental data and methodologies, to aid researchers and drug development professionals in navigating this complex landscape.
Understanding FLT3 Inhibition: Type I vs. Type II TKIs
FLT3 inhibitors are broadly categorized into two types based on their binding mechanism to the kinase domain.
-
Type I inhibitors , such as gilteritinib and crenolanib, bind to the active conformation of the FLT3 kinase.[1][2] This allows them to inhibit both the FLT3-ITD (Internal Tandem Duplication) and the FLT3-TKD (Tyrosine Kinase Domain) mutations.[1][2]
-
Type II inhibitors , including quizartinib and sorafenib, bind to the inactive conformation of the kinase.[1][2] Consequently, they are generally effective against FLT3-ITD mutations but show limited activity against most FLT3-TKD mutations.[3][4]
The differing binding modes of these inhibitor classes have significant implications for their cross-resistance profiles.
Cross-Resistance Profiles of FLT3 TKIs
The development of resistance to FLT3 inhibitors is a major clinical hurdle. Resistance can be primary (intrinsic) or secondary (acquired) and often involves on-target mutations within the FLT3 kinase domain or activation of alternative signaling pathways.
On-Target Mutations and Cross-Resistance
Secondary mutations in the FLT3 kinase domain are a common mechanism of acquired resistance. The location of these mutations can determine the spectrum of cross-resistance to different TKI classes.
| FLT3 Mutation | Resistance to Type I Inhibitors (e.g., Gilteritinib) | Resistance to Type II Inhibitors (e.g., Quizartinib) | Supporting Evidence |
| Gatekeeper Mutations (e.g., F691L) | Can confer resistance, though gilteritinib may retain some activity at higher concentrations.[5][6] | Confers a high degree of resistance.[4][7] | [4][5][6][7] |
| Activation Loop Mutations (e.g., D835Y/V/H) | Generally remain sensitive.[3][8] | Confers resistance.[4][8] | [3][4][8] |
| N701K Mutation | Confers resistance.[5][9] | Remains sensitive.[9] | [5][9] |
| Y693C/N, G697S Mutations | Confer resistance by blocking gilteritinib binding. | Not explicitly stated, but likely resistant as they are near the gatekeeper residue. | [10] |
| F621L, A627P Mutations | Variable, with A627P showing broad resistance. | Sunitinib (a multi-kinase inhibitor with Type II characteristics) resistance observed. | [11] |
This table highlights a critical aspect of FLT3 TKI therapy: the emergence of a mutation that confers resistance to one class of inhibitor may not necessarily translate to resistance to the other. This provides a rationale for sequential or combination therapies with different TKI types. For instance, patients who develop resistance to a Type II inhibitor like quizartinib due to a D835 mutation may still respond to a Type I inhibitor like gilteritinib.[3][8] Conversely, the emergence of the N701K mutation under gilteritinib pressure may be overcome by switching to a Type II inhibitor like quizartinib.[9]
Off-Target Resistance Mechanisms
Resistance to FLT3 inhibitors can also arise from mechanisms that are independent of FLT3 mutations. These "off-target" mechanisms often involve the activation of parallel signaling pathways that bypass the need for FLT3 signaling for cell survival and proliferation.[12]
Commonly implicated pathways include:
-
RAS/MAPK Pathway Activation: Acquired mutations in genes such as NRAS are a frequent cause of resistance to both Type I and Type II inhibitors.[6][10][13]
-
PI3K/Akt Pathway Activation: Persistent activation of this pathway can sustain cell survival despite effective FLT3 inhibition.[12][14]
-
Microenvironment-Mediated Resistance: Signals from the bone marrow microenvironment can promote the survival of leukemia cells in the presence of FLT3 inhibitors.[4]
These off-target mechanisms can lead to broad cross-resistance across different FLT3 TKIs, as they render the cancer cells independent of the FLT3 signaling pathway that these drugs target.
Experimental Protocols for Assessing Cross-Resistance
Evaluating the cross-resistance of novel FLT3 inhibitors is a critical step in their preclinical development. The following are standard experimental protocols used in the field.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the concentration of a TKI required to inhibit the growth of leukemia cells.
-
Methodology:
-
Cell Culture: Leukemia cell lines harboring different FLT3 mutations (e.g., MV4-11 for FLT3-ITD, MOLM-14 for FLT3-ITD) or Ba/F3 cells engineered to express specific FLT3 mutations are cultured.
-
TKI Treatment: Cells are treated with a range of concentrations of the TKIs being tested (e.g., Flt3-IN-3, gilteritinib, quizartinib) for a specified period (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. A significant increase in the IC50 for a particular cell line indicates resistance.
-
Kinase Activity Assays
These assays directly measure the ability of a TKI to inhibit the enzymatic activity of the FLT3 kinase.
-
Methodology:
-
Enzyme Source: Recombinant FLT3 kinase (wild-type or mutant) is used.
-
Inhibition: The kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the TKI.
-
Activity Measurement: Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.
-
Data Analysis: The IC50 value is determined, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Western Blotting
This technique is used to assess the phosphorylation status of FLT3 and its downstream signaling proteins, providing insights into the mechanism of action and resistance.
-
Methodology:
-
Cell Lysis: Leukemia cells are treated with the TKI for a short period (e.g., 1-4 hours) and then lysed to extract proteins.
-
Protein Separation: Proteins are separated by size using SDS-PAGE.
-
Immunoblotting: Separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of FLT3, STAT5, AKT, and ERK.
-
Detection: Antibody binding is visualized using chemiluminescence or fluorescence. A reduction in the phosphorylated forms of these proteins indicates effective target inhibition. In resistant cells, downstream signaling may remain active despite FLT3 inhibition.[12][14]
-
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for assessing TKI cross-resistance.
Caption: FLT3 signaling pathway and points of TKI intervention and resistance.
Caption: Experimental workflow for assessing TKI cross-resistance.
Conclusion
The landscape of FLT3 inhibitor therapy in AML is continually evolving, with the challenge of drug resistance being a primary focus of ongoing research. Understanding the distinct mechanisms of action and resistance profiles of different TKI classes is paramount for the development of more effective and durable treatment strategies. While specific data for "this compound" is not currently available, the principles of cross-resistance outlined in this guide for Type I and Type II inhibitors provide a crucial framework for evaluating any novel FLT3-targeted agent. By employing rigorous preclinical evaluation using the described experimental protocols, the scientific community can better anticipate and overcome the challenges of TKI resistance, ultimately improving outcomes for patients with FLT3-mutated AML.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Gilteritinib's Superiority Over First-Generation FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the second-generation FLT3 inhibitor, Gilteritinib, against its first-generation predecessors: Midostaurin, Sorafenib, and Sunitinib. Through a detailed analysis of preclinical and clinical data, this document elucidates the advancements in efficacy and specificity that position Gilteritinib as a superior therapeutic agent for FLT3-mutated Acute Myeloid Leukemia (AML).
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, and are associated with a poor prognosis. The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of this aggressive malignancy. This guide will explore the evolution from broad-spectrum, multi-kinase first-generation inhibitors to the more potent and selective second-generation agents, exemplified by Gilteritinib.
Mechanism of Action: A Shift from Broad to Targeted Inhibition
First-generation FLT3 inhibitors, such as Midostaurin, Sorafenib, and Sunitinib, are multi-kinase inhibitors, meaning they affect a wide range of cellular kinases in addition to FLT3.[1] This lack of specificity can lead to off-target effects and associated toxicities.[1]
In contrast, Gilteritinib is a highly potent and selective second-generation FLT3 inhibitor.[2] It is classified as a Type I inhibitor, enabling it to bind to both the active and inactive conformations of the FLT3 kinase. This dual-binding capability allows it to effectively inhibit both FLT3-ITD and FLT3-TKD mutations.[2][3] This broader activity against clinically relevant FLT3 mutations, including those that confer resistance to other inhibitors, represents a key advantage over many first-generation agents.[4]
Preclinical Performance: A Quantitative Leap in Potency and Selectivity
In vitro studies consistently demonstrate Gilteritinib's superior potency against FLT3 mutations compared to first-generation inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are significantly lower for Gilteritinib, indicating that a much lower concentration of the drug is needed to inhibit FLT3 activity.
| Inhibitor | FLT3-ITD IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) | c-Kit IC50 (nM) | Reference |
| Gilteritinib | 0.7 - 1.8 | ~5 | 102 | [4] |
| Midostaurin | ~10 | ~10 | ~2 | [1] |
| Sorafenib | 58 | >1000 | 90 | [1][5] |
| Sunitinib | 250 | 250 | 2 | [1] |
| Table 1: Comparative in vitro potency (IC50) of FLT3 inhibitors. Data are compiled from multiple sources and represent approximate values for comparison. |
As shown in Table 1, Gilteritinib is significantly more potent against both FLT3-ITD and FLT3-TKD mutations than the first-generation inhibitors.[4] Notably, its activity against c-Kit, a kinase involved in normal hematopoiesis, is substantially weaker, suggesting a lower potential for myelosuppression compared to agents like Sunitinib and Midostaurin which potently inhibit c-Kit.[1][4]
Clinical Efficacy in AML: Translating Preclinical Promise into Patient Outcomes
The superior preclinical profile of Gilteritinib has translated into improved clinical outcomes for patients with relapsed or refractory (R/R) FLT3-mutated AML. The ADMIRAL clinical trial was a pivotal phase 3 study that compared Gilteritinib to salvage chemotherapy in this patient population.
| Trial (Inhibitor) | Patient Population | Composite Complete Remission (CRc) Rate | Median Overall Survival (OS) | Reference |
| ADMIRAL (Gilteritinib) | R/R FLT3-mutated AML | 34% | 9.3 months | [6] |
| RATIFY (Midostaurin) | Newly Diagnosed FLT3-mutated AML (with chemotherapy) | 59% (CR) | 74.7 months | [1] |
| SORAML (Sorafenib) | Newly Diagnosed AML (with chemotherapy) | Not Reported | No significant improvement vs. placebo | [7] |
| Phase I/II (Sunitinib) | R/R AML | 59% (CR/CRi) in elderly with FLT3 mutations | Not Reported | [1] |
| Table 2: Key clinical trial outcomes for FLT3 inhibitors in AML. Note that direct head-to-head comparisons in the same patient population are limited. The RATIFY and SORAML trials were in the frontline setting in combination with chemotherapy, while the ADMIRAL trial was in the relapsed/refractory setting as a monotherapy. The Sunitinib data is from an early phase trial. |
The ADMIRAL trial demonstrated a statistically significant improvement in overall survival for patients treated with Gilteritinib compared to those receiving salvage chemotherapy (9.3 months vs. 5.6 months).[6] The composite complete remission rate was also higher in the Gilteritinib arm.[6] While direct comparisons with first-generation inhibitors in the same setting are scarce, the robust single-agent activity of Gilteritinib in the challenging R/R population underscores its clinical superiority. A retrospective analysis of patients who had previously received Midostaurin or Sorafenib showed that subsequent treatment with Gilteritinib still resulted in favorable composite complete remission rates of 57% and 47%, respectively.[3]
Safety and Tolerability: A More Favorable Profile
The increased selectivity of Gilteritinib contributes to a more manageable safety profile compared to the multi-kinase first-generation inhibitors. While all FLT3 inhibitors can cause myelosuppression, the off-target effects of first-generation agents can lead to a broader range of adverse events.
| Adverse Event (Grade ≥3) | Gilteritinib | Midostaurin | Sorafenib | Sunitinib |
| Febrile Neutropenia | 31% | 81% (with chemo) | Variable | Variable |
| Anemia | 19% | Variable | Variable | Variable |
| Thrombocytopenia | 12% | Variable | Variable | Variable |
| Diarrhea | 5% | 15% (with chemo) | Common | Common |
| Hand-Foot Syndrome | Rare | Rare | Common | Common |
| Rash | Common (mostly low grade) | 13% (with chemo) | Common | Common |
| Elevated Liver Enzymes | Common | Variable | Common | Common |
| Table 3: Common grade ≥3 adverse events associated with FLT3 inhibitors. Data is compiled from various clinical trials and prescribing information. Direct comparison is challenging due to different trial designs and patient populations. |
As indicated in Table 3, while Gilteritinib is associated with adverse events such as cytopenias and elevated liver enzymes, it has a lower incidence of certain toxicities like hand-foot syndrome and severe diarrhea that are more commonly associated with multi-kinase inhibitors like Sorafenib and Sunitinib.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summarized protocols for common assays used to evaluate FLT3 inhibitors.
FLT3 Kinase Activity Assay (Luminescent)
This assay measures the ability of an inhibitor to block the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and a universal kinase substrate like myelin basic protein (MBP). Prepare serial dilutions of the test inhibitor (e.g., Gilteritinib, Midostaurin) and a positive control (e.g., Staurosporine).
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, purified recombinant FLT3 enzyme (wild-type or mutant), and the substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 120 minutes).
-
ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add a kinase detection reagent to convert ADP to ATP, which then generates a luminescent signal via a luciferase reaction. Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assay (MTT/MTS Assay)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Add serial dilutions of the FLT3 inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubation: Incubate for 2-4 hours to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: If using MTT, solubilize the formazan crystals with a solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Conclusion
The evolution from first-generation to second-generation FLT3 inhibitors represents a paradigm shift in the targeted therapy of FLT3-mutated AML. Gilteritinib, as a leading second-generation inhibitor, demonstrates clear superiority over its predecessors, Midostaurin, Sorafenib, and Sunitinib, in several key areas. Its enhanced potency, high selectivity for both FLT3-ITD and -TKD mutations, and consequently improved clinical efficacy and safety profile, have established it as a cornerstone in the management of relapsed or refractory FLT3-mutated AML. Ongoing clinical trials are further exploring its role in frontline therapy, with the potential to further redefine the standard of care for this challenging disease. For researchers and drug developers, the success of Gilteritinib underscores the value of rational drug design focused on maximizing on-target potency and selectivity to improve therapeutic outcomes.
References
- 1. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Preclinical Validation of Flt3-IN-3 for Acute Myeloid Leukemia (AML) Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical validation of Flt3-IN-3, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, for the treatment of Acute Myeloid Leukemia (AML). The performance of this compound is objectively compared with other notable FLT3 inhibitors: Gilteritinib, Quizartinib, Midostaurin, and Sorafenib, supported by available experimental data. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology and hematology.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis. This makes FLT3 an attractive therapeutic target for AML.
This compound is a potent inhibitor of FLT3. This guide evaluates its preclinical profile in comparison to other FLT3 inhibitors that are either clinically approved or in late-stage development.
In Vitro Efficacy and Potency
The in vitro activity of this compound and comparator compounds has been assessed through various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for comparing the potency of these inhibitors.
Table 1: In Vitro Potency of FLT3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | GI50 (nM) | Citation(s) |
| This compound | FLT3 WT | 13 | MV4-11 (FLT3-ITD) | 2 | |
| FLT3 D835Y | 8 | MOLM-13 (FLT3-ITD) | 1 | ||
| Ba/F3 (FLT3-ITD) | 34 | ||||
| Gilteritinib | FLT3 | 0.29 | MV4-11 (FLT3-ITD) | - | |
| AXL | 0.73 | MOLM-13 (FLT3-ITD) | - | ||
| Quizartinib | FLT3-ITD | 1.1 | MV4-11 (FLT3-ITD) | 0.4 | |
| FLT3 WT | 4.2 | MOLM-13 (FLT3-ITD) | 0.89 | ||
| Midostaurin | FLT3 | - | - | - | - |
| Sorafenib | Raf-1 | 6 | MV4-11 (FLT3-ITD) | - | |
| B-Raf | 22 | EOL-1 (FLT3-ITD) | - | ||
| VEGFR-2 | 90 | ||||
| FLT3 | 59 |
Note: IC50 and GI50 values are subject to variability based on experimental conditions. Direct comparison across different studies should be made with caution.
Mechanism of Action and Signaling Pathway Inhibition
This compound exerts its anti-leukemic effect by inhibiting the autophosphorylation of the FLT3 receptor. This blockade of the initial activation step leads to the suppression of downstream signaling pathways crucial for the survival and proliferation of AML cells.
Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of FLT3 at tyrosine residues 589, 591, and 842 at concentrations as low as 1 nM. This leads to the subsequent suppression of key downstream effectors:
-
STAT5: this compound abolishes the phosphorylation of STAT5 at Y694.
-
MAPK Pathway: Reduced phosphorylation of MEK1/2 (S217/221) and ERK1/2 (T202/Y204) is observed.
-
PI3K/AKT Pathway: this compound interferes with this pathway, as evidenced by reduced phosphorylation of AKT at S473.
In Vivo Preclinical Validation
The in vivo efficacy of FLT3 inhibitors is a critical determinant of their therapeutic potential. This is typically evaluated in xenograft models where human AML cells are implanted in immunocompromised mice.
Table 2: In Vivo Efficacy of FLT3 Inhibitors in AML Xenograft Models
| Inhibitor | Animal Model | Cell Line | Key Findings | Citation(s) |
| This compound | Mouse | MV4-11 | A single 10 mg/kg intraperitoneal dose caused sustained inhibition of FLT3 and STAT5 phosphorylation over 48 hours. (Tumor growth and survival data not available). | |
| Gilteritinib | Mouse | MV4-11 | Oral administration led to tumor regression and improved survival. | |
| Quizartinib | Mouse | MOLM-14 | Demonstrated significant tumor growth inhibition. | |
| Midostaurin | Mouse | SKNO-1, OCI-AML3 | Showed efficacy in vivo against wild-type FLT3-expressing AML cells. | |
| Sorafenib | Mouse | HL-60 | Induced complete remission in a disseminated AML model. |
Disclaimer: The preclinical in vivo data for this compound is currently limited to pharmacodynamic endpoints (target inhibition). Further studies are required to establish its efficacy in terms of tumor growth inhibition and survival benefit. The experimental conditions for the comparator drugs vary across the cited studies, and direct comparisons should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are treated with serial dilutions of the FLT3 inhibitor (e.g., this compound, Gilteritinib) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: CellTiter 96 AQueous One Solution Reagent (Promega) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: AML cells are treated with the FLT3 inhibitor for a specified time (e.g., 2 hours). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of FLT3, STAT5, ERK1/2, and AKT.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored by bioluminescence imaging (for disseminated models).
-
Drug Administration: Once tumors are established, mice are randomized into treatment and control groups. The FLT3 inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups. Survival is monitored, and Kaplan-Meier survival curves are generated.
-
Pharmacodynamic Analysis: At specified time points after drug administration, tumor or blood samples can be collected to assess the inhibition of FLT3 phosphorylation and downstream signaling molecules by western blotting or other methods.
Conclusion
The preclinical data available for this compound demonstrate its high potency in inhibiting wild-type and mutant FLT3 in vitro. Its mechanism of action, involving the suppression of critical downstream signaling pathways, provides a strong rationale for its development as an AML therapeutic. Initial in vivo studies confirm its ability to engage its target in a mouse model.
Compared to other FLT3 inhibitors, this compound exhibits comparable in vitro potency. However, a comprehensive assessment of its in vivo efficacy, particularly concerning tumor growth inhibition and survival, is necessary to fully delineate its therapeutic potential relative to established and emerging FLT3 inhibitors. The data presented in this guide underscore the promise of this compound as a candidate for further preclinical and clinical investigation in FLT3-mutated AML.
Flt3-IN-3 intellectual property and patent status
Flt3-IN-3 has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in the development of therapies for acute myeloid leukemia (AML). This guide provides a comprehensive comparison of this compound with other notable FLT3 inhibitors, presenting key experimental data, detailed protocols, and an overview of its intellectual property status.
Intellectual Property and Patent Status
This compound, chemically identified as N2-(trans-4-aminocyclohexyl)-9-cyclopentyl-N6-[4-(4-morpholinylmethyl)phenyl]-9H-purine-2,6-diamine, is a novel compound with a distinct chemical structure.[1][2] The intellectual property rights for this compound and its derivatives appear to be covered by patent application WO2018036545A1 .
The patent application, titled "2,6,9-Trisubstituted Purine Derivatives as FLT3 Kinase Inhibitors," was filed by PALACKY UNIVERSITY IN OLOMOUC. The inventors listed are Tomáš Gucký, Eva Řezníčková, Tereza Radošová Muchová, Radek Jorda, Zuzana Klejová, Veronika Malínková, Karel Berka, Václav Bazgier, Haresh Ajani, Martin Lepšík, Vladimír Divoký, and Vladimír Kryštof. The application was filed on August 24, 2017, and published on March 1, 2018.
The claims in the patent application cover a series of 2,6,9-trisubstituted purine derivatives, including the specific chemical structure of this compound. The application details the synthesis of these compounds and their potent inhibitory activity against FLT3 kinase, highlighting their potential for the treatment of AML. Researchers and drug development professionals should consult this patent application for detailed information regarding the scope of the claims and the protected chemical space.
Performance Comparison of FLT3 Inhibitors
This compound demonstrates high potency against both wild-type and mutated forms of FLT3. The following tables summarize its in vitro activity in comparison to other well-characterized FLT3 inhibitors: midostaurin, gilteritinib, and quizartinib.
Biochemical Kinase Inhibition
| Compound | FLT3 (WT) IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |
| This compound | 13 | 3 | 8 |
| Midostaurin | <10 | <10 | <10 |
| Gilteritinib | 5 | 0.92 | 1.6 |
| Quizartinib | 4.2 | 1.1 | - |
Data for this compound from Gucký T, et al. J Med Chem. 2018.[1] Data for Midostaurin from Weisberg E, et al. Cancer Cell. 2002.[3] Data for Gilteritinib from Mori M, et al. Cancer Sci. 2017.[1] Data for Quizartinib from Zarrinkar PP, et al. Blood. 2009.
Cellular Antiproliferative Activity
| Compound | MV4-11 (FLT3-ITD) GI50 (nM) | MOLM-13 (FLT3-ITD) GI50 (nM) |
| This compound | 7 | - |
| Gilteritinib | 0.92 | 2.9 |
| Quizartinib | 0.40 | 0.89 |
Data for this compound from Gucký T, et al. J Med Chem. 2018.[1] Data for Gilteritinib from Mori M, et al. Cancer Sci. 2017.[1] Data for Quizartinib from Shi L, et al. J Med Chem. 2019.
Signaling Pathway and Experimental Workflows
FLT3 Signaling Pathway
Mutations in the FLT3 receptor can lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation and survival in AML. This compound and other inhibitors act by blocking the ATP binding site of the kinase domain, thereby inhibiting its activity.
Caption: FLT3 signaling pathways in AML and the point of inhibition by this compound.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of compounds like this compound.
Caption: A generalized workflow for determining the IC50 of an FLT3 inhibitor.
Experimental Protocols
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the methodology described in Gucký T, et al. J Med Chem. 2018.[1]
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.
-
FLT3 Enzyme: Recombinant human FLT3 enzyme is diluted in kinase buffer to the desired concentration.
-
ATP Solution: ATP is prepared at a concentration of 20 µM in kinase buffer.
-
Substrate: Poly(Glu,Tyr) 4:1 is used as a substrate.
-
This compound: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
2. Assay Procedure:
-
The kinase reaction is performed in a 384-well plate.
-
5 µL of the FLT3 enzyme solution is added to each well.
-
2.5 µL of the serially diluted this compound or control is added to the wells.
-
The plate is incubated for 10 minutes at room temperature.
-
2.5 µL of the ATP solution is added to initiate the reaction.
-
The reaction is incubated for 1 hour at room temperature.
-
5 µL of ADP-Glo™ Reagent is added to each well and incubated for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
10 µL of Kinase Detection Reagent is added and incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a broad-spectrum kinase inhibitor).
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines.
1. Cell Culture:
-
MV4-11 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Cells are treated with a serial dilution of this compound or control vehicle (DMSO) for 72 hours.
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is incubated overnight at 37°C.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
Cell viability is expressed as a percentage of the control (DMSO-treated) cells.
-
GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for FLT3 Phosphorylation
This protocol is used to assess the inhibition of FLT3 autophosphorylation in cells.[4]
1. Cell Treatment and Lysis:
-
MV4-11 cells are seeded and treated with various concentrations of this compound or control for a specified time (e.g., 2 hours).
-
After treatment, cells are harvested and washed with ice-cold PBS.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
2. Electrophoresis and Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody against total FLT3 as a loading control.
3. Data Analysis:
-
The band intensities are quantified using densitometry software.
-
The ratio of p-FLT3 to total FLT3 is calculated to determine the extent of phosphorylation inhibition.
References
- 1. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. | Semantic Scholar [semanticscholar.org]
- 4. FLT3 Kinase Enzyme System Application Note [promega.com]
Safety Operating Guide
Proper Disposal of Flt3-IN-3: A Comprehensive Safety and Handling Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Flt3-IN-3, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Adherence to these procedures is critical due to the compound's inherent hazardous properties.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of its potential dangers before handling and disposal.
GHS Classification:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
Hazard Statements:
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C27H38N8O | [1] |
| Molecular Weight | 490.64 g/mol | [1][3] |
| CAS Number | 2229050-90-0 | [1][3] |
| IC50 (FLT3 WT) | 13 nM | [3] |
| IC50 (FLT3 D835Y) | 8 nM | [3] |
Detailed Disposal Protocol
The following step-by-step protocol should be followed for the safe disposal of this compound. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile rubber is a suitable option).
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound, Acutely Toxic, Ecotoxic."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Label the container as "Hazardous Liquid Waste: this compound, Acutely Toxic, Ecotoxic" and list all solvent components.
-
3. Decontamination of Labware:
-
All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Rinse the contaminated labware with a suitable solvent (e.g., ethanol or acetone) to remove all traces of the compound.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Wear appropriate PPE, including respiratory protection if the compound is in powdered form.
-
For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill kits).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
5. Final Disposal:
-
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.
-
Do not dispose of this compound down the drain or in regular trash, as this can lead to severe environmental contamination.[1]
Disposal Workflow Diagram
Caption: this compound Disposal Workflow.
By following these procedures, you can ensure the safe handling and proper disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guide for Handling Flt3-IN-3
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Flt3-IN-3. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Chemical Properties
This compound is a potent kinase inhibitor.[1][2] The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).[3] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Summary of Chemical and Hazard Information:
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Not specified | [3] |
| CAS Number | 2229050-90-0 | [3] |
| Molecular Formula | C27H38N8O | [3] |
| Molecular Weight | 490.64 g/mol | [3] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following PPE should be worn at all times when handling this compound.
Required Personal Protective Equipment:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a tear in the outer glove. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown resistant to chemical permeation. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form or creating solutions. | Prevents inhalation of the compound, which can be harmful. |
| Face Protection | A face shield should be used in addition to safety glasses/goggles when there is a significant risk of splashing. | Provides an additional barrier of protection for the entire face. |
Operational and Disposal Plans
Safe Handling and Storage Protocol
Workflow for Safe Handling of this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[3]
-
Ensure all required PPE is available and in good condition.
-
Designate a specific area for handling, preferably a certified chemical fume hood, to contain any potential spills or aerosols.
-
-
Weighing and Solution Preparation:
-
When handling the solid form, use a ventilated balance enclosure or a chemical fume hood to avoid inhalation of the powder.
-
Prepare solutions in a chemical fume hood.
-
Use caution to avoid generating aerosols.
-
-
Labeling and Storage:
-
Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
The recommended storage temperature is -20°C for the powder and -80°C for solutions in solvent.[3]
-
Disposal Plan
This compound is very toxic to aquatic life, and therefore, proper disposal is crucial to prevent environmental contamination.[3]
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures:
-
Segregation: Do not mix this compound waste with other laboratory waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable lab coats, and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled, and sealed waste container made of a compatible material.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area with secondary containment to prevent spills.
-
-
Final Disposal:
-
Dispose of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[3] Do not dispose of it down the drain.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Hazard and Control Measures:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
